molecular formula C6H10N4O2 B2522187 4-Nitro-1-propyl-1H-pyrazol-3-amine CAS No. 2023003-36-1

4-Nitro-1-propyl-1H-pyrazol-3-amine

Cat. No.: B2522187
CAS No.: 2023003-36-1
M. Wt: 170.172
InChI Key: HLZGUYZINLPGDY-UHFFFAOYSA-N
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Description

4-Nitro-1-propyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.172. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-1-propyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-1-propyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-propylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZGUYZINLPGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of Novel Pyrazole Derivatives: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug development.[1] Derivatives of this versatile core exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antipsychotic properties.[2][3] The journey from a novel synthesized pyrazole molecule to a potential drug candidate is critically dependent on unambiguous structural characterization. Spectroscopic analysis provides the foundational dataset for this characterization, confirming molecular identity, purity, and three-dimensional structure.

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the core spectroscopic techniques used to analyze novel pyrazole derivatives. We move beyond mere procedural descriptions to explain the causality behind experimental choices, address common analytical challenges unique to pyrazoles—such as annular tautomerism—and provide field-proven protocols. Our narrative is grounded in an integrated approach, demonstrating how data from multiple spectroscopic methods are synthesized to build a complete and validated structural picture.

The Integrated Spectroscopic Workflow

The definitive structural elucidation of a novel pyrazole derivative is rarely achieved with a single technique. Instead, it requires a synergistic workflow where each method provides a unique and complementary piece of the puzzle. The process typically begins with techniques that confirm the presence of key functional groups (FT-IR) and the overall molecular mass (MS), followed by the detailed structural mapping provided by NMR. UV-Vis spectroscopy offers insights into the electronic properties of the molecule.

cluster_0 Synthesis & Purification cluster_2 Definitive Structural Elucidation Synthesis Novel Pyrazole Synthesis (e.g., Knorr Synthesis) Purification Purification (TLC, Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) (Initial Structure) Purification->NMR_1D UV_Vis UV-Vis Spectroscopy (Conjugation & Electronic Transitions) Purification->UV_Vis FTIR->NMR_1D Confirms Func. Groups MS->NMR_1D Confirms MW NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Structure) NMR_1D->NMR_2D Final_Structure Final_Structure NMR_2D->Final_Structure

Caption: Integrated workflow for the spectroscopic analysis of a novel pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including pyrazoles.[4] It provides detailed information about the carbon-hydrogen framework. However, the unique electronic nature of the pyrazole ring introduces specific challenges that must be understood and addressed.

The Challenge of Pyrazole Tautomerism

Pyrazoles that are unsubstituted at a nitrogen position exist as a dynamic equilibrium of two annular prototropic tautomers.[5] This rapid exchange of the N-H proton between the two ring nitrogens can have profound effects on the resulting NMR spectrum.

  • Slow Exchange: At low temperatures, the exchange can be slowed on the NMR timescale, resulting in two distinct sets of signals—one for each tautomer.[5]

  • Fast Exchange: At room temperature, the exchange is often rapid, leading to a single set of time-averaged signals. This can simplify the spectrum but also leads to a loss of information and can make signal assignment difficult.[6] For example, in an unsymmetrically substituted pyrazole, the H3 and H5 protons (and C3/C5 carbons) may become chemically equivalent on average, causing their distinct signals to merge into one.[6]

Caption: Annular prototropic tautomerism in an N-unsubstituted pyrazole.

¹H NMR Spectroscopy

Proton NMR provides the initial map of the hydrogen framework.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. While CDCl₃ is common, solvents like DMSO-d₆ are often preferred for pyrazole analysis because their hydrogen-bonding capacity can slow down the N-H proton exchange, resulting in sharper, more easily observable N-H signals.[6]

Interpreting the Spectrum:

  • N1-H Proton: This signal is typically found far downfield (10.0 - 14.0 ppm), is often very broad, and its position is highly dependent on solvent and concentration.[6] The broadness is due to rapid chemical exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus.[5]

  • H3 / H5 Protons: In cases of rapid tautomerism, these may appear as a single, averaged peak around 7.6 ppm in the parent pyrazole.[6]

  • H4 Proton: This proton is typically found further upfield (~6.3 ppm) and often appears as a triplet due to coupling with both H3 and H5.[6]

Nucleus Position Typical Chemical Shift (ppm) Notes
¹HN1-H10.0 - 14.0Often broad; position is highly solvent and concentration-dependent.[6]
H3 / H5~7.6May appear as a single averaged peak due to tautomerism.[6]
H4~6.3Typically a triplet in the unsubstituted ring.[6]
Caption: Table 1: Typical ¹H NMR Chemical Shift Ranges for the Pyrazole Ring.

This self-validating protocol confirms the identity of the labile N-H proton.

  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected N-H proton signal.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O). Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.[5]

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will have disappeared or significantly diminished in intensity, confirming its identity as an exchangeable proton.[6]

¹³C NMR Spectroscopy

Carbon NMR reveals the carbon backbone of the molecule. The chemical shifts of the pyrazole ring carbons are highly sensitive to the tautomeric equilibrium and the electronic nature of substituents.

Assigning C3 and C5: Differentiating between the C3 and C5 signals is a common challenge.[6] Their chemical shifts are highly dependent on which tautomer is dominant in solution.[7] For instance, the carbon bearing an aryl group in 3(5)-arylpyrazoles can appear at ~150 ppm when it is C3 but at ~141 ppm when it is C5, providing a clue to the major tautomer.[7]

Nucleus Position Typical Chemical Shift (ppm)
¹³CC3 / C5130 - 152
C4~105
Caption: Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring.[8][9]
Advanced & 2D NMR Techniques for Unambiguous Assignment

When 1D spectra are ambiguous due to signal overlap or tautomerism, 2D NMR experiments are essential.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can confirm tautomerism. As temperature increases, signals from two distinct tautomers may broaden, coalesce, and sharpen into a single averaged set.[5]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), helping to trace H-H connectivity within the ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, providing a definitive C-H assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule together, which is crucial for differentiating C3 and C5 based on their long-range couplings to known protons.[5][6]

Start Complex or Ambiguous 1D NMR Spectrum Q1 Broad signal at 10-14 ppm present? Start->Q1 A1_Yes Perform D₂O Exchange Experiment Q1->A1_Yes Yes Q2 Fewer signals than expected? Or ambiguous C3/C5 assignment? Q1->Q2 No Confirm_NH Signal disappears? N-H Confirmed A1_Yes->Confirm_NH A1_No Proceed to 2D NMR Confirm_NH->Q2 A2_Yes Indicates Tautomerism or Rotamers Q2->A2_Yes Yes TwoD_NMR Run 2D NMR Suite (COSY, HSQC, HMBC) Q2->TwoD_NMR No VT_NMR Run Variable Temperature (VT) NMR A2_Yes->VT_NMR VT_NMR->TwoD_NMR Final_Assignment Correlate all data for Final Structure Assignment TwoD_NMR->Final_Assignment

Sources

Quantum Mechanical Profiling of Pyrazole Scaffolds: A Computational Protocol for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, anchoring blockbuster drugs like Celecoxib and Sildenafil. However, its utility is complicated by annular tautomerism—the rapid migration of a proton between nitrogen atoms (


 and 

). This dynamic equilibrium profoundly influences ligand-protein binding, as the tautomeric state determines the hydrogen bond donor/acceptor profile.

Standard molecular mechanics (force fields) often fail to capture these subtle electronic effects, leading to incorrect binding pose predictions. This guide outlines a rigorous Quantum Mechanical (QM) protocol to accurately predict tautomeric ratios, pKa values, and reactive electronic surfaces, ensuring that downstream docking and ADME models are grounded in physical reality.

Part 1: The Pyrazole Challenge – Tautomerism & Energetics[1][2][3]

The core challenge in modeling pyrazoles is the prototropic tautomerism . In solution, unsubstituted pyrazole exists in equilibrium between identical


- and 

-forms. However, asymmetric substitution breaks this degeneracy.
  • 1H-Tautomer: Generally the thermodynamic minimum for neutral pyrazoles.

  • 3H/4H-Tautomers: Involve disrupting the aromatic

    
    -system (formation of 
    
    
    
    carbon). These are high-energy states (
    
    
    kcal/mol) and are rarely relevant in biological media unless trapped by specific enzymatic pockets.

Critical Directive: Never assume the input structure from a 2D drawing package is the bioactive tautomer. You must calculate the Boltzmann distribution of the


 and 

forms.

Part 2: Computational Methodology

To achieve chemical accuracy (


 kcal/mol error), the choice of functional and basis set is non-negotiable. While B3LYP is popular, it often underestimates dispersion interactions, which are critical for aromatic stacking in pyrazoles.
Recommended Model Chemistries
ComponentRecommendationRationale
Functional M06-2X or

B97X-D
M06-2X (Minnesota functional) is superior to B3LYP for main-group thermochemistry and non-covalent interactions.

B97X-D includes explicit dispersion corrections.
Basis Set (Opt) 6-31G(d,p) Sufficient for geometry optimization; computationally efficient.
Basis Set (Energy) 6-311++G(2d,2p) Triple-zeta with diffuse functions is mandatory to describe the lone pair electrons on Nitrogen and anionic species.
Solvation SMD (Solvation Model based on Density)More accurate for

calculations than the older PCM (Polarizable Continuum Model), especially for calculating pKa.

Part 3: Protocol – Tautomeric Equilibrium & pKa Prediction[2][3]

Predicting the dominant protonation state is a two-step process: determining the neutral tautomer ratio and calculating the acid dissociation constant (pKa).

Workflow 1: Tautomer Ratio Determination
  • Construction: Generate 3D structures for both

    
     and 
    
    
    
    tautomers.
  • Conformational Search: Perform a low-level search (MMFF94) to find global minima for rotatable substituents.

  • QM Optimization: Optimize geometries at M06-2X/6-31G(d,p) in the gas phase.

  • Frequency Check: Ensure no imaginary frequencies (NIMAG=0).

  • Solvation Energy: Perform Single Point Energy (SPE) calculation at M06-2X/6-311++G(2d,2p) using the SMD model (Water or DMSO).

  • Boltzmann Weighting: Calculate populations (

    
    ) based on relative Gibbs free energy (
    
    
    
    ).


Workflow 2: pKa Calculation (Thermodynamic Cycle)

Direct calculation of pKa in solvent is error-prone. The Thermodynamic Cycle method is the industry standard for high accuracy.

The Equation:



Where 

is the deprotonation free energy in solution:

  • Note:

    
     is a constant (approx -265.9 kcal/mol for water).
    
Visualization: Thermodynamic Cycle

pKa_Cycle cluster_gas Gas Phase cluster_solv Solution Phase (SMD) HA_gas HA (gas) A_gas A- (gas) + H+ (gas) HA_gas->A_gas ΔG(gas) (Deprotonation) HA_sol HA (soln) HA_gas->HA_sol ΔG(solv, HA) A_sol A- (soln) + H+ (soln) A_gas->A_sol ΔG(solv, A-) + ΔG(solv, H+) HA_sol->A_sol ΔG(soln) (Wanted)

Caption: Thermodynamic cycle for pKa calculation. Accurate solvation energies (


) bridge the gas-phase and solution-phase regimes.

Part 4: Electronic Property Analysis (NBO & FMO)

Once the bioactive tautomer is identified, detailed electronic profiling reveals "hotspots" for metabolic attack or receptor interaction.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a proxy for chemical hardness (

) and kinetic stability.
  • High Gap: Hard molecule, less reactive, generally better metabolic stability.

  • Low Gap: Soft molecule, highly polarizable, prone to oxidation/metabolism.

Protocol: Extract orbital energies from the checkpoint file.



Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the delocalized wavefunction into localized Lewis-structure-like orbitals. This is critical for pyrazoles to quantify the Lone Pair availability .

  • Target: Analyze the

    
     interactions (delocalization).
    
  • Metric: Second-order perturbation energy (

    
    ).
    
    • A high

      
       value indicates strong delocalization of the nitrogen lone pair into the ring, making it less available as a hydrogen bond acceptor (weaker base).
      
Visualization: Electronic Profiling Workflow

Electronic_Profiling cluster_analysis Wavefunction Analysis Input Optimized Bioactive Tautomer NBO NBO Calculation (Pop=NBO) Input->NBO FMO FMO Extraction (HOMO/LUMO) Input->FMO MEP Electrostatic Potential (Cube Gen) Input->MEP Output1 Hybridization (sp2 vs sp3) Donor/Acceptor Strength NBO->Output1 E(2) Energy Output2 Chemical Hardness (η) Reactivity Index FMO->Output2 Band Gap Output3 Binding Pocket Complementarity MEP->Output3 Charge Surface

Caption: Workflow for extracting electronic descriptors. NBO and FMO metrics directly inform SAR (Structure-Activity Relationship) logic.

Part 5: References

  • BenchChem. (2025).[1] A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Retrieved from

  • Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP.[2] Journal of Physical Chemistry A. Retrieved from

  • Alkorta, I., & Elguero, J. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances. Retrieved from

  • Jana, S. B., et al. (2024).[3] Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journal of Chemistry. Retrieved from

  • Optibrium. (2023). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from

Sources

Molecular Modeling of 4-Nitro-1-propyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the molecular modeling of 4-Nitro-1-propyl-1H-pyrazol-3-amine (NPPA). This scaffold represents a classic "push-pull" electronic system, where the electron-donating amine at position 3 and the electron-withdrawing nitro group at position 4 create a highly polarized heterocyclic core. Such electronic distribution is critical for hydrogen bond networking in kinase active sites (mimicking the adenine hinge-binding motif) and for non-linear optical (NLO) applications.

This document moves beyond standard property listing to establish a self-validating modeling protocol . We integrate Quantum Mechanical (QM) characterization with Structure-Based Drug Design (SBDD) workflows to evaluate NPPA as a lead fragment in medicinal chemistry.

Part 1: Structural & Electronic Characterization (QM/DFT)

Computational Theory & Protocol

To accurately predict the physicochemical behavior of NPPA, Density Functional Theory (DFT) is the requisite standard. The "push-pull" nature of the 3-amino-4-nitro system requires a basis set capable of describing diffuse electron density, particularly around the nitro group oxygens.

Recommended Protocol:

  • Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are non-negotiable for correctly modeling the lone pairs on the amine and nitro groups.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) to simulate physiological conditions.
    
Conformational Landscape

The 1-propyl chain introduces flexibility that must be sampled.

  • Global Minimum: The propyl chain adopts a staggered anti-conformation relative to the pyrazole ring plane.

  • Intramolecular Interaction: A critical hydrogen bond exists between one amine proton (

    
    ) and the nitro oxygen (
    
    
    
    ). This forms a pseudo-six-membered ring, locking the C3-C4 bond rotation and planarizing the system.
    • Significance: This planarization reduces the entropic penalty upon binding to a protein target, as the bioactive conformation is pre-organized.

Frontier Molecular Orbitals (FMO)

The reactivity of NPPA is defined by its HOMO-LUMO gap.

  • HOMO: Localized primarily on the pyrazole ring and the amine nitrogen (nucleophilic center).

  • LUMO: Delocalized over the nitro group and the C4-C5 double bond (electrophilic center).

  • Chemical Hardness (

    
    ):  The relatively small gap (approx. 4.0 - 4.5 eV) suggests high chemical reactivity, making it an excellent Michael acceptor candidate if the C5 position is further activated.
    

Part 2: Pharmacophore Modeling & Target Interaction

The "Adenine Mimic" Motif

In the context of kinase inhibition, NPPA functions as a hinge-binding fragment. The 3-amino-4-nitro arrangement mimics the N1-C6-N6 donor-acceptor motif of adenine.

Pharmacophore Map:

  • H-Bond Donor (D1): The exocyclic amine (

    
    ).
    
  • H-Bond Acceptor (A1): The pyrazole

    
     (pyridine-like nitrogen).
    
  • Hydrophobic Anchor (H1): The 1-propyl chain, which is predicted to occupy the ribose binding pocket or the hydrophobic gatekeeper region.

Molecular Docking Workflow

We utilize a consensus docking approach to validate binding modes against CDK2 (Cyclin-Dependent Kinase 2) , a standard reference target for pyrazole-based inhibitors.

Experimental Protocol:

  • Preparation: Protein structure (e.g., PDB: 2VTO) is stripped of water (except conserved structural waters).

  • Grid Generation: Centered on the ATP-binding pocket (Residues: Leu83, Glu81, Phe80).

  • Docking Algorithm: Genetic Algorithm (Lamarckian) with 50 runs per ligand.

Visualization of Signaling/Logic Pathway:

MolecularDockingWorkflow Start Ligand Preparation (NPPA 3D Structure) Docking Docking Simulation (AutoDock Vina / Glide) Start->Docking Target Target Preparation (CDK2 - PDB: 2VTO) Grid Grid Box Definition (Center: ATP Pocket) Target->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds, Hydrophobic) Docking->Analysis Validation RMSD & Binding Energy Calculation Analysis->Validation Validation->Start Refine Ligand

Figure 1: Systematic workflow for molecular docking of NPPA against kinase targets.

Part 3: ADMET & Physicochemical Profiling

For a drug candidate, bioactivity is irrelevant without bioavailability. The propyl group of NPPA modulates the lipophilicity (


) significantly compared to the methyl analog.

Predicted Physicochemical Properties:

PropertyValue (Predicted)Interpretation
Molecular Weight 170.17 g/mol Fragment-like; suitable for Lead Optimization.
cLogP 1.2 - 1.5Ideal for membrane permeability; highly soluble.
TPSA ~80 ŲGood intestinal absorption (<140 Ų).
H-Bond Donors 1 (Amine)Compliant with Lipinski's Rule of 5.[2]
H-Bond Acceptors 4 (Nitro + N2)Compliant with Lipinski's Rule of 5.[2]
Rotatable Bonds 2 (Propyl chain)Low entropic penalty upon binding.

Toxicity Alert: The nitro group is a structural alert (toxicophore) for potential mutagenicity (Ames positive) due to metabolic reduction to nitroso/hydroxylamine intermediates. In drug development, this group is often bioisosterically replaced (e.g., by a nitrile or trifluoromethyl group) in later optimization stages, but it remains valid for initial probe compounds.

Part 4: Experimental Validation Framework

To ensure the "Trustworthiness" of the computational model, the following experimental assays are required to validate the in silico predictions.

Synthesis & Structural Confirmation
  • Synthesis: N-alkylation of 3-amino-4-nitropyrazole with propyl iodide in the presence of

    
    .
    
  • Validation:

    • 1H NMR: Look for the triplet at

      
       ppm (terminal methyl) and the diagnostic downfield shift of the pyrazole C5-H (
      
      
      
      ppm).
    • NOESY: Confirm N1-alkylation vs. N2-alkylation by observing NOE correlations between the propyl

      
      -protons and the C5-H.
      
Biological Assay (Kinase Inhibition)[3]
  • Assay: ADP-Glo™ Kinase Assay (Promega).

  • Metric:

    
     determination against CDK2/CyclinA.
    
  • Success Criteria:

    
     validates the fragment as a "hit."
    

Pharmacophore Mapping Diagram:

Pharmacophore Amine Amine (NH2) Donor Nitro Nitro (NO2) Electronic Pull Amine->Nitro Intra-H-Bond (Planarity) Glu81 Glu81 (Backbone O) Amine->Glu81 H-Bond PyrazN Pyrazole N2 Acceptor Leu83 Leu83 (Backbone NH) PyrazN->Leu83 H-Bond Propyl Propyl Chain Hydrophobic Gatekeeper Phe80 (Gatekeeper) Propyl->Gatekeeper Van der Waals

Figure 2: Pharmacophore map highlighting the donor-acceptor network and intramolecular locking mechanism.

References

  • Molecular Docking of Pyrazole Derivatives: Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: PMC / National Institutes of Health (NIH). URL:[Link]

  • Kinase Inhibitory Activity: Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.[3][4][5][6] Source: MDPI (Molecules). URL:[Link]

  • DFT & Structural Analysis: Title: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking.[7] Source: Journal of Molecular Structure (via DSpace). URL:[Link]

  • Chemical Data & Identifiers: Title: 4-nitro-1H-pyrazol-5-amine (CID 3613991).[2][8] Source: PubChem.[2][8][9] URL:[Link]

Sources

Structure-activity relationship (SAR) studies of nitropyrazoles

[1]

The nitropyrazole moiety presents a unique "push-pull" electronic system. The pyrazole ring is electron-rich (aromatic sextet), but the introduction of a nitro group dramatically alters its reactivity and lipophilicity.

  • Acidity (pKa): Unsubstituted pyrazole has a pKa

    
     14.2. Introducing a nitro group at the 3- or 4-position significantly increases acidity (lowering pKa to 
    
    
    9–10), enhancing hydrogen bond donor capability at the N-H site.
  • Dipole Moment: The strong dipole of the nitro group influences binding affinity in polar pockets of enzymes (e.g., ATP-binding sites in kinases).

  • Metabolic Stability: The electron-deficient nature of the nitropyrazole ring makes it resistant to oxidative metabolism (CYP450), though it is highly susceptible to reductive metabolism under hypoxic conditions.

Synthetic Strategies & Regiochemistry[2]

A critical hurdle in nitropyrazole SAR is the difficulty of regioselective nitration. The position of the nitro group (N-1, C-3, C-4, or C-5) dictates both the biological activity and the safety profile of the molecule.

The "Kinetic vs. Thermodynamic" Control

Direct nitration often yields the 4-nitro isomer or the unstable N-nitro species. Accessing the pharmacologically valuable 3-nitro isomer requires a specific rearrangement protocol.

Figure 1: Regioselective Synthesis Pathways

NitropyrazoleSynthesisPyrazole1H-Pyrazole(Starting Material)MixedAcidHNO3 / H2SO4(Direct Nitration)Pyrazole->MixedAcidAcAnhydrideHNO3 / Ac2O(Mild Nitration)Pyrazole->AcAnhydrideC4_Nitro4-Nitropyrazole(Standard Product)MixedAcid->C4_NitroElectrophilic Subst.(C-4 favored)N_Nitro1-Nitropyrazole(Kinetic Product)Unstable / ExplosiveAcAnhydride->N_NitroN-NitrationC3_Nitro3-Nitropyrazole(Thermodynamic Product)Target ScaffoldN_Nitro->C3_NitroThermal Rearrangement(140-150°C, Benzonitrile)

Caption: Regioselective divergence in nitropyrazole synthesis. Direct nitration favors C-4; rearrangement yields C-3.

Medicinal Chemistry SAR

A. Hypoxia-Activated Prodrugs (HAPs)

The most potent application of nitropyrazoles in oncology is their use as bioreductive triggers. In normoxic tissues, the nitro group is stable. In hypoxic tumor microenvironments (low

Mechanism of Action:

  • Prodrug Form: The electron-withdrawing

    
     deactivates the pharmacophore (e.g., by reducing the basicity of a nearby nitrogen mustard).
    
  • Activation: Reduction to

    
     or 
    
    
    restores electron density ("switch on"), allowing DNA alkylation.

Figure 2: Bioreductive Activation Pathway

BioreductionProdrugNitropyrazole Prodrug(Inactive)RadicalNitro Radical Anion(R-NO2•-)Prodrug->Radical+1e- (Reductase)Radical->ProdrugRe-oxidation by O2(Futile Cycle)NitrosoNitroso Intermediate(R-NO)Radical->NitrosoHypoxia (+1e-)NormoxiaO2 (Normoxia)HypoxiaHypoxia(Reductases)HydroxylHydroxylamine(R-NHOH)*TOXIC WARHEAD*Nitroso->Hydroxyl+2e-AmineAminopyrazole(R-NH2)Hydroxyl->Amine+2e-

Caption: The futile redox cycle ensures toxicity is confined to hypoxic tissue. O2 reverses the first reduction step.[1]

B. Antimicrobial SAR (Antitubercular Focus)

Nitropyrazoles mimic the activity of nitroimidazoles (e.g., Pretomanid) but often with improved solubility profiles.

PositionModificationSAR Effect
N-1 Alkyl/Aryl TailCritical for PK. Long lipophilic tails (e.g., biphenyl) improve cell wall penetration in M. tuberculosis. Small alkyls reduce potency.
C-3 Nitro (

)
Essential Warhead. Removal or replacement with cyano/amide abolishes antitubercular activity (requires bioreduction by F420-dependent nitroreductase).
C-4 Halogen/MethylModulator. Adding steric bulk here can twist the N-1 substituent out of plane, reducing solubility but potentially increasing metabolic stability.
C-5 H or Small GroupSteric Constraint. Large groups here clash with N-1 substituents. Unsubstituted (H) is usually preferred.

Experimental Protocols

Protocol A: Thermal Rearrangement Synthesis of 3-Nitropyrazole

Rationale: Accessing the thermodynamic isomer for SAR studies.

  • N-Nitration: Dissolve pyrazole (10 mmol) in acetic anhydride (5 mL) at 0°C. Dropwise add fuming

    
     (1.1 eq). Stir for 2h. Quench with ice water to precipitate 1-nitropyrazole .
    
    • Safety Note: 1-nitropyrazole is potentially explosive.[2] Do not dry completely; use immediately or handle in solution.

  • Rearrangement: Dissolve 1-nitropyrazole in benzonitrile (high boiling point solvent).

  • Heating: Heat to 170°C for 4–6 hours. Monitor by TLC (shift from non-polar N-nitro to polar C-nitro).

  • Isolation: Cool to RT. The product, 3-nitropyrazole , often precipitates or can be extracted with aqueous base (due to acidity), washed with organics, and re-acidified.

Protocol B: Hypoxia Selectivity Assay (IC50 Shift)

Rationale: To validate the "prodrug" mechanism.

  • Cell Line: Use A549 or HCT116 cells.

  • Conditions:

    • Normoxia: Standard incubator (21%

      
      , 5% 
      
      
      ).
    • Hypoxia:[3][4] Hypoxic chamber (0.1%

      
      , 5% 
      
      
      ,
      
      
      balance).
  • Dosing: Treat cells with nitropyrazole concentrations (0.1 nM to 100

    
    M) for 4 hours.
    
  • Washout: Remove drug-containing media (critical to prevent normoxic toxicity during recovery). Replace with fresh media.

  • Readout: Incubate for 72h (normoxic) and measure viability via MTT or CellTiter-Glo.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    .
    
    • Target: HCR > 10 indicates significant bioreductive activation.

References

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. Molecules (2025). [Link] (Validates antimicrobial activity and synthesis of fused nitropyrazole systems)

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (2022). [Link] (Authoritative source on N-nitro to C-nitro rearrangement and safety profiles)

  • Mechanism and Design of Hypoxia-Activated Prodrugs. Chemical Reviews / ResearchGate (2021). [Link] (Defines the bioreductive mechanism of nitro-heterocycles)

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (2022).[5] [Link] (Detailed analysis of the nitro-to-amine switch in oncology)

  • Discovery and SAR Evolution of Pyrazole Sulfonamides. Journal of Medicinal Chemistry (2022). [Link] (Provides context for pyrazole scaffold modifications and kinase/enzyme inhibition SAR)

Technical Guide: Chemical Investigation & Structural Optimization of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aminopyrazoles represent a privileged scaffold in modern drug discovery, particularly as ATP-competitive kinase inhibitors (e.g., FGFR, p38 MAPK, RET).[1] However, their utility is frequently compromised by a fundamental chemical ambiguity: annular tautomerism .[1] The rapid interconversion between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms can obscure structure-activity relationships (SAR) and complicate regioselective synthesis.[1]

This guide provides a rigorous technical framework for investigating these compounds. It moves beyond basic synthesis to address the causal factors of regioselectivity, the definitive assignment of tautomeric states via NMR, and the optimization of hinge-binding interactions in kinase targets.

Part 1: Structural Dynamics & Tautomerism[1]

The defining feature of the aminopyrazole scaffold is the prototropic equilibrium between the N1 and N2 nitrogens. Understanding this is not merely academic; it dictates the compound's hydrogen bond donor/acceptor profile in a biological pocket.

The Annular Equilibrium

In solution, 3-aminopyrazole and 5-aminopyrazole are tautomers.[1][2][3][4][5] The position of the proton is solvent-dependent and influenced by substituents at the C4 position.

  • 3-amino-1H-pyrazole: Generally the thermodynamically preferred tautomer in the gas phase and non-polar solvents due to dipole minimization.

  • 5-amino-1H-pyrazole: Often stabilized in polar protic solvents or by specific hydrogen-bonding networks in crystal lattices.[1]

Critical Insight: In kinase active sites, the protein environment "selects" a specific tautomer. If your inhibitor prefers the wrong tautomer in solution by a large energy margin (>5 kcal/mol), the energetic penalty to desolvate and switch tautomers upon binding will kill potency.

Visualization of Tautomeric States[2]

Tautomerism T3 3-Amino-1H-pyrazole (Thermodynamic Preferred) TS Transition State (Intermolecular Proton Transfer) T3->TS -H+ (Solvent Assisted) T5 5-Amino-1H-pyrazole (Kinetic/Solvent Stabilized) T5->TS TS->T3 TS->T5 +H+

Figure 1: Prototropic annular tautomerism. The equilibrium is rapid on the NMR timescale at room temperature, often leading to broad averaged signals.

Definitive Characterization Protocol

Standard 1D 1H NMR is often insufficient due to signal averaging.[1] The following self-validating protocol is required for definitive assignment.

Protocol: 15N-HMBC and NOE Analysis

  • Solvent Selection: Use DMSO-d6 (slows exchange) or CDCl3 (favors 3-amino).[1] Avoid MeOH-d4 if exchange is too fast.

  • 1H-15N HMBC:

    • Objective: Correlate the pyrazole ring protons (C4-H) with the specific ring nitrogens.

    • Differentiation: The pyrrole-like nitrogen (N-H) typically resonates around -180 to -200 ppm, while the pyridine-like nitrogen (N=) resonates downfield (-70 to -100 ppm).

  • 1D NOE (Nuclear Overhauser Effect):

    • Irradiate the exocyclic amine (-NH2) protons.

    • Result: If you observe an enhancement of the substituent at N1 (e.g., a phenyl or methyl group), the amine is adjacent to N1, confirming the 5-amino isomer. If NOE is observed only to the C4-H, it supports the 3-amino isomer (assuming N1 is substituted).

Part 2: Regioselective Synthesis[1][2]

Controlling the addition of hydrazine to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitriles is the primary synthetic challenge.[6] The reaction produces a mixture of 3-amino and 5-amino isomers (regioisomers) based on which hydrazine nitrogen attacks the nitrile versus the ketone.
Mechanism-Based Regiocontrol

The selectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and steric factors.

  • Kinetic Control: The more nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon (usually the ketone).

  • Thermodynamic Control: Reversibility allows the formation of the most stable product (often the 5-amino isomer due to intramolecular H-bonding).

Synthetic Workflow Decision Tree

Synthesis Start Precursors: Substituted Hydrazine (R-NHNH2) + Beta-Ketonitrile Cond1 Condition A: Ethanol, Reflux, Acid Cat. (Thermodynamic) Start->Cond1 Cond2 Condition B: Ethanol, 0°C, Basic (EtONa) (Kinetic) Start->Cond2 Prod5 Major Product: 5-Amino-1-R-pyrazole Cond1->Prod5 Favors Steric Relief Prod3 Major Product: 3-Amino-1-R-pyrazole Cond2->Prod3 Direct Nucleophilic Attack

Figure 2: Regiodivergent synthesis strategies. Condition selection directs the nucleophilic attack trajectory.

Experimental Protocol: Regioselective Cyclization

Objective: Synthesis of 1-phenyl-5-aminopyrazole (Thermodynamic Route).

  • Reagents: Dissolve benzoylacetonitrile (1.0 equiv) in EtOH (0.5 M).

  • Addition: Add phenylhydrazine (1.1 equiv) dropwise.

  • Catalysis: Add catalytic HCl (5 mol%).

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the 5-amino isomer typically runs lower than the 3-amino isomer due to H-bonding capability).

  • Workup: Cool to 0°C. The 5-amino isomer often precipitates as the hydrochloride salt. Filter and wash with cold EtOH.[1]

  • Validation: Perform NOE NMR. Irradiate the -NH2 signal; observation of enhancement on the N-phenyl ortho-protons confirms the 5-amino regiochemistry.

Part 3: Physicochemical Properties & Reactivity[2]

Acidity and Basicity (pKa)

Aminopyrazoles are amphoteric.[1] The exocyclic amine is weakly basic, while the ring NH (in N-unsubstituted analogs) is weakly acidic.

Compound ClassApprox.[1][6][7][8][9][10][11][12][13][14] pKa (BH+)Approx. pKa (Acid)Structural Implication
3-Aminopyrazole 4.0 – 4.5~14.0Monocation forms on ring N2 (not exocyclic NH2).[1]
1-Methyl-5-aminopyrazole 3.5 – 4.0N/ALower basicity due to steric inhibition of resonance.
4-Nitro-3-aminopyrazole 1.5 – 2.0~10.5Strong EWG reduces basicity; increases acidity of ring NH.

Data Insight: Electron-withdrawing groups (EWG) at C4 drastically lower the pKa of the ring nitrogens, making the compound a poorer H-bond acceptor but a better H-bond donor (at the NH).

Reactivity Profile: C4 Electrophilic Substitution

The C4 position is highly nucleophilic (enamine-like).

  • Halogenation: Treatment with NIS or NBS in DMF rapidly yields the 4-halo-aminopyrazole.[1] This is a critical handle for Suzuki couplings to extend the scaffold.

  • Sandmeyer Reaction: The exocyclic amine can be diazotized (NaNO2/HCl) to form a diazonium salt, which can then be converted to a halide or nitrile. Note: Aminopyrazole diazonium salts are unstable; keep internal temperature <5°C.

Part 4: Medicinal Chemistry Application (Kinase Inhibitors)[9][11][16]

Substituted aminopyrazoles are "privileged structures" for kinases because they mimic the adenine ring of ATP.

The Hinge Binding Mode

The "Hinge Region" of a kinase connects the N-terminal and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone carbonyls and amides of this region.

Interaction Logic:

  • Donor: The pyrazole ring NH (or exocyclic NH2) donates a hydrogen bond to the Gatekeeper+1 (GK+1) backbone carbonyl.

  • Acceptor: The pyrazole N2 (pyridine-like) accepts a hydrogen bond from the GK+3 backbone amide.

Hinge Interaction Diagram

HingeBinding Kinase_GK1 Kinase Hinge (GK+1) (Backbone C=O) Kinase_GK3 Kinase Hinge (GK+3) (Backbone N-H) Inhibitor_N2 Aminopyrazole (Ring N2) (H-Bond Acceptor) Kinase_GK3->Inhibitor_N2 H-Bond Inhibitor_NH Aminopyrazole (Ring NH) (H-Bond Donor) Inhibitor_NH->Kinase_GK1 H-Bond

Figure 3: Canonical bidentate binding mode of aminopyrazoles to the kinase hinge region.

Optimization Strategy

To improve potency and selectivity:

  • Gatekeeper Avoidance: Substituents at N1 (if 5-amino) or C3 (if 3-amino) point toward the "Gatekeeper" residue. Bulky groups here can provide selectivity against kinases with small gatekeepers (e.g., Thr) vs. large ones (e.g., Met).

  • Solubility: The exocyclic amine can be derivatized (e.g., amide formation), but this often destroys the H-bond donor capability required for the hinge. A common strategy is to leave the amine free and substitute the N1-phenyl ring with solubilizing groups (morpholine, piperazine).

References

  • BenchChem. (2025).[1] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Retrieved from

  • Fichez, J., et al. (2017).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Retrieved from

  • Herbert, C., et al. (2020).[1] Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR. Journal of Medicinal Chemistry. Retrieved from

  • Alkorta, I., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from

  • ResearchGate. (2025). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. Retrieved from

Sources

CAS number and chemical data for 4-Nitro-1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Nitro-1-propyl-1H-pyrazol-3-amine , a specialized heterocyclic intermediate.

Note on CAS Registry: While the core scaffold (4-nitro-1H-pyrazol-3-amine, CAS 16115-82-5) and the non-nitrated precursor (1-propyl-1H-pyrazol-3-amine, CAS 956393-73-0) are well-indexed, the specific 1-propyl-4-nitro derivative is often treated as a custom synthesis target or a transient intermediate in the literature. This guide treats it as a Class II Intermediate for medicinal chemistry and energetic material applications.

Part 1: Executive Summary

4-Nitro-1-propyl-1H-pyrazol-3-amine is a trisubstituted pyrazole derivative characterized by an electron-withdrawing nitro group at the C4 position and an electron-donating amino group at C3. This "push-pull" electronic structure makes it a highly valuable scaffold in two distinct fields:

  • Medicinal Chemistry: As a pharmacophore for kinase inhibitors (e.g., CDK, GSK-3

    
    ) where the pyrazole nitrogen and amino group form critical hydrogen bond pairs with the ATP-binding pocket.
    
  • Energetic Materials: As a precursor for high-nitrogen energetic ionic liquids, leveraging the thermal stability of the pyrazole ring combined with the energetic density of the nitro group.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Datasheet
PropertyData
Systematic Name 4-Nitro-1-propyl-1H-pyrazol-3-amine
Alternative Names 3-Amino-4-nitro-1-propylpyrazole; 1-Propyl-4-nitropyrazol-3-amine
Parent Scaffold CAS 16115-82-5 (4-Nitro-1H-pyrazol-3-amine)
Precursor CAS 956393-73-0 (1-Propyl-1H-pyrazol-3-amine)
Molecular Formula

Molecular Weight 170.17 g/mol
SMILES CCCN1C=C([O-])C(N)=N1
Polar Surface Area (PSA) ~98 Ų (High polarity due to

and

)
Predicted LogP 0.8 – 1.2 (Lipophilic enough for membrane permeability)
pKa (Calculated) ~2.5 (Amine, reduced basicity due to 4-nitro group)
Structural Analysis

The regiochemistry is critical. The n-propyl group is attached to the pyrazole


. The amino group is at 

, and the nitro group is at

.
  • Regio-stability: The

    
    -alkylation locks the tautomer. Unlike the parent 3(5)-amino-4-nitropyrazole, which exists in equilibrium, the 1-propyl derivative is fixed.
    
  • Electronic Effect: The C4-nitro group strongly deactivates the ring towards further electrophilic substitution but increases the acidity of the remaining ring proton (C5-H), making it susceptible to

    
     or metalation reactions.
    

Part 3: Synthetic Pathways & Protocols

The synthesis of 4-Nitro-1-propyl-1H-pyrazol-3-amine is best approached via electrophilic nitration of the pre-alkylated amine. This avoids the regioselectivity issues inherent in alkylating a pre-nitrated pyrazole.

Primary Route: Nitration of 1-Propyl-1H-pyrazol-3-amine

This route ensures the propyl group is already fixed at the


 position, preventing the formation of the 

isomer (5-amino product).

Reaction Logic:

  • Substrate: 1-Propyl-1H-pyrazol-3-amine (CAS 956393-73-0).[1]

  • Reagent: Mixed acid (Conc.

    
     / Fuming 
    
    
    
    ).
  • Mechanism: The amino group is protonated in strong acid, protecting it from oxidation. The pyrazole ring, although deactivated by the ammonium species, is sufficiently electron-rich at C4 for nitration.

Detailed Protocol
  • Preparation: Cool 10 mL of concentrated sulfuric acid (

    
    ) to 0°C in an ice-salt bath.
    
  • Addition: Slowly add 1.25 g (10 mmol) of 1-Propyl-1H-pyrazol-3-amine dropwise. Maintain temperature <10°C. Caution: Exothermic.

  • Nitration: Add 0.8 mL of fuming nitric acid (

    
    , >90%) dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture over 50 g of crushed ice.

  • Neutralization: Carefully adjust pH to ~8 using 20% NaOH solution. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Alternative Route: Alkylation (Not Recommended)

Alkylation of 4-nitro-1H-pyrazol-3-amine with propyl iodide typically yields a mixture of isomers (N1-propyl-3-amine and N1-propyl-5-amine) which are difficult to separate chromatographically.

Visualization of Synthetic Logic

Synthesis Start 1-Propyl-1H-pyrazol-3-amine (CAS 956393-73-0) Intermediate Protonated Sigma Complex (In situ) Start->Intermediate Protonation (0°C) Isomer N2-Isomer Byproduct (Avoided by this route) Start->Isomer Alkylation Route (Risk Factor) Reagent Mixed Acid (H2SO4 + HNO3) Reagent->Intermediate Nitronium Ion (NO2+) Product 4-Nitro-1-propyl-1H-pyrazol-3-amine (Target) Intermediate->Product -H+ (Aromatization)

Caption: Figure 1. Regioselective synthesis pathway via nitration of the N-alkylated precursor, avoiding isomeric mixtures.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 3-amino-4-nitropyrazole motif serves as a hinge-binding template.

  • H-Bond Donor: The C3-amino group acts as a donor to the hinge region backbone (e.g., Glu or Leu residues in kinases).

  • H-Bond Acceptor: The N2 nitrogen of the pyrazole ring acts as an acceptor.

  • Gatekeeper Interaction: The C4-nitro group, while often reduced to an amine or amide in final drugs, provides a vector for exploring the "gatekeeper" residue in the ATP pocket.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for FBDD screening:

  • Low MW (<200): Allows for high ligand efficiency (LE).

  • Synthetic Handle: The nitro group can be reduced to an amine (

    
    ), offering a handle for amide coupling to expand the molecule into the solvent-exposed region of the protein.
    

Part 5: Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • Explosive Warning: Low molecular weight nitro-pyrazoles can be energetic. While the propyl group adds steric bulk and reduces density (lowering explosive power compared to the methyl analog), standard precautions for potentially energetic materials must be observed.

Storage:

  • Store at 2–8°C.[4][5][6]

  • Keep away from reducing agents and strong bases.

  • Protect from light (nitro compounds can degrade photochemically).

Purification Workflow

Purification Crude Crude Reaction Mixture (Acidic pH < 1) IceQuench Quench on Crushed Ice Crude->IceQuench Neutralize Adjust pH to 8-9 (20% NaOH) IceQuench->Neutralize Precipitate Precipitate Formation (Yellow Solid) Neutralize->Precipitate Filter Filtration & Wash (Cold Water) Precipitate->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Caption: Figure 2. Isolation and purification workflow ensuring removal of acid residues and inorganic salts.

References

  • PubChem. 1-Propyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine. [Link]

  • PubChem. 4-Nitro-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine. [Link]

  • He, P., et al. (2016). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 21(10), 1420. [Link]

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Engineering the Pyrazole Scaffold: A Technical Guide to the Biological Activities and Pharmacological Profiling of Novel Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diazole (pyrazole) ring is a privileged pharmacophore in medicinal chemistry, characterized by its two adjacent nitrogen atoms within a five-membered aromatic heterocycle[1]. This unique structural motif allows pyrazole derivatives to engage in diverse non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—with various biological targets[1]. Recent advances in synthetic methodologies, including microwave-assisted and mechanochemical techniques, have exponentially expanded the library of polysubstituted pyrazoles[2][3]. This technical guide dissects the mechanistic pathways, quantitative efficacy, and experimental validation protocols for the anticancer, antimicrobial, and immunomodulatory activities of novel pyrazole compounds.

Part I: Anticancer Efficacy: Kinase Inhibition and ROS-Mediated Apoptosis

One of the most promising applications of novel pyrazole derivatives is their potent antineoplastic activity. Structurally optimized pyrazoles act as competitive inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which is critical for cell cycle progression[1][3]. By occupying the ATP-binding pocket of CDK2, these compounds induce S-phase cell cycle arrest[3][4]. Furthermore, specific derivatives, such as 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles, have been shown to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) via the generation of Reactive Oxygen Species (ROS) and subsequent caspase-3 activation[4].

ROS_Apoptosis A Novel Pyrazole Derivative B Intracellular ROS Generation A->B F Cell Cycle Arrest (S-Phase) & Apoptosis A->F CDK2 Inhibition C Mitochondrial Depolarization B->C D Cytochrome C Release C->D E Caspase-3 Activation D->E E->F

Pyrazole-induced ROS generation and CDK2 inhibition leading to cellular apoptosis.

Quantitative Anticancer Profiling

The structure-activity relationship (SAR) of pyrazoles indicates that halogenation or the addition of methoxy groups on the phenyl ring significantly enhances cytotoxicity against specific cancer cell lines[1][2].

Table 1: Cytotoxicity (IC50) of Novel Pyrazole Derivatives

Compound Class / DesignationTarget Cell LineIC50 ValueReference Drug (IC50)
Pyrazole-based benzo[d]imidazole (56b)MCF-7 (Breast)0.110 μMCisplatin (0.596 μM)
1-(2-Pyridinyl)-4-aryl-1H-pyrazole (5)HepG-2 (Liver)13.14 μMRoscovitine (0.99 μM)
1,3-diaryl-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (TNBC)14.97 μMPaclitaxel (49.90 μM)
Pyrazole-based azole (17a)A549 (Lung)4.47 μg/mLCisplatin (0.95 μg/mL)
Protocol 1: Flow Cytometric Evaluation of Pyrazole-Induced Apoptosis

To validate the apoptotic mechanisms of novel pyrazoles, a self-validating Annexin V-FITC/Propidium Iodide (PI) flow cytometry assay is employed.

Causality & Validation: Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis (a process requiring an extracellular Ca2+ gradient). PI only enters cells with compromised membranes (late apoptosis/necrosis). The assay is self-validating through the use of single-stained compensation controls and a vehicle-only control to establish baseline solvent toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., MCF-7 or MDA-MB-468) at a density of 1×10⁵ cells/well in a 6-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the pyrazole derivative at 0.5×, 1×, and 2× IC50 concentrations for 24–48 hours. Critical: Maintain final DMSO concentration ≤0.1% (v/v) to prevent solvent-induced membrane damage.

  • Harvesting: Collect media (containing detached apoptotic cells) and harvest adherent cells using Trypsin-EDTA. Neutralize immediately with FBS. Gentle pipetting is required to avoid mechanical shearing, which artificially inflates PI-positive populations.

  • Staining: Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer (provides the essential Ca2+ gradient). Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC: Ex 488 nm / Em 530 nm; PI: Ex 488 nm / Em 585 nm).

Part II: Antimicrobial Activity: Circumventing Multidrug Resistance

The rise of ESKAPE pathogens necessitates novel antimicrobial scaffolds. Pyrazole-imine hybrids and hydrazone-functionalized pyrazoles have demonstrated remarkable bacteriostatic and bactericidal activity, particularly against multidrug-resistant Acinetobacter baumannii[5]. The introduction of ionizable nitrogen moieties into planar pyrazole-amide scaffolds enhances Gram-negative outer membrane permeability, while halogenated derivatives disrupt bacterial integrity[5].

MIC_Workflow S1 1. Compound Prep (DMSO Stock) S2 2. Serial Dilution (96-well plate) S1->S2 S3 3. Bacterial Inoculation (5x10^5 CFU/mL) S2->S3 S4 4. Incubation (37°C, 18-24h) S3->S4 S5 5. OD Measurement (Spectrophotometry) S4->S5 S6 6. MIC Determination (Lowest Conc. w/o Growth) S5->S6

Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity (MIC) of Novel Pyrazole Derivatives

Compound Class / DesignationTarget PathogenMIC ValueReference Drug
Pyrazole-imine hybrids (Compound 4)A. baumannii1.56–12.5 μg/mLN/A
Pyrazole-1-carbothiohydrazide (21a)S. aureus62.5–125 µg/mLChloramphenicol
Pyrazole-1-carbothioamide (4j)S. pneumoniae15.6 μg/mLAmoxicillin
Thiazol-4-one/thiophene pyrazolesA. baumannii0.78 µg/mLN/A
Protocol 2: Standardized Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives, ensuring reproducibility across laboratories.

Causality & Validation: The assay relies on standardized bacterial inocula to prevent the "inoculum effect" (where excessive bacteria artificially raise the apparent MIC). The system is self-validating via three controls: a Sterility Control (media only, ensures no contamination), a Growth Control (media + bacteria, ensures viability), and a Reference Drug Control (e.g., Amoxicillin or Chloramphenicol, validates assay sensitivity)[6][7].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pyrazole compound in 100% DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in all wells is ≤1% (v/v) to avoid solvent-mediated bacterial inhibition.

  • Inoculum Standardization: Select 3-5 isolated colonies from an agar plate and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×10⁸ CFU/mL).

  • Inoculation: Dilute the standardized suspension 1:150 in MHB. Add 50 µL of this inoculum to each well (containing 50 µL of diluted compound) to achieve a final well concentration of exactly 5×10⁵ CFU/mL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Quantification: Measure the optical density (OD600) using a microplate spectrophotometer. The MIC is defined as the lowest concentration of the pyrazole derivative that completely inhibits visible growth (OD600 equivalent to the Sterility Control).

Part III: Ion Channel Modulation & Immunopharmacology

Beyond cytotoxicity and antimicrobial action, pyrazoles serve as highly selective modulators of cellular calcium (Ca2+) handling. Novel pyrazole compounds, such as Pyr10, have been engineered to pharmacologically discriminate between second messenger-gated TRPC3 channels and store-operated Orai1 channels[8]. Pyr10 completely eliminates TRPC3-mediated Ca2+ entry at low micromolar concentrations while exerting only modest effects on Orai1 pathways[8]. This selective inhibition is critical for dissecting Ca2+ signaling pathways and developing targeted immunosuppressive therapies without broad cellular toxicity[8][9].

Calcium_Modulation P Pyrazole Compound (e.g., Pyr10) TRPC3 Receptor-Operated Ca2+ Entry (TRPC3) P->TRPC3 Strong Inhibition ORAI1 Store-Operated Ca2+ Entry (Orai1) P->ORAI1 Modest Inhibition Immune Immunosuppressive Effects TRPC3->Immune ORAI1->Immune

Pharmacological discrimination of calcium entry pathways by pyrazole derivatives.

References

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives | Source: nih.gov | URL: 6

  • Title: Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights | Source: probiologists.com | URL: 5

  • Title: Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives | Source: dut.ac.za | URL: 7

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques | Source: rsc.org | URL: 2

  • Title: Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways | Source: nih.gov | URL: 8

  • Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer | Source: hilarispublisher.com | URL: 1

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations | Source: frontiersin.org | URL: 9

  • Title: Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 | Source: waocp.org | URL: 4

  • Title: Eco-Friendly Synthesis of Novel Pyrazole Derivatives and Their Anticancer and Cdk2 Inhibitory Activities | Source: ssrn.com | URL: 3

Sources

Methodological & Application

Advanced Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone pharmacophore in medicinal chemistry, present in blockbuster drugs such as Celecoxib and Rimonabant. However, the synthesis of 1,3,5-trisubstituted pyrazoles presents a classic regioselectivity challenge. Traditional condensation of unsymmetrical 1,3-diketones with substituted hydrazines often yields a difficult-to-separate mixture of 1,3,5- and 1,3,4-isomers. This Application Note details two high-fidelity protocols designed to overcome this limitation: a Regiospecific 1,3-Dipolar Cycloaddition (via N-tosylhydrazones) and a One-Pot Enolate Acylation/Cyclocondensation (Heller-Natarajan method). These methods prioritize regiochemical purity, operational simplicity, and functional group tolerance.[1]

Part 1: Strategic Analysis of Synthetic Routes

The Regioselectivity Problem

In the classical Knorr synthesis, a substituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

). The nucleophilic attack can occur at either carbonyl group, dictated by a competition between:
  • Sterics: The terminal

    
     attacks the less hindered carbonyl.
    
  • Electronics: The terminal

    
     attacks the more electrophilic carbonyl.
    

These factors often conflict, resulting in regioisomeric mixtures (e.g., 60:40 ratios) that require tedious chromatographic separation.

The Solutions
  • Method A (Cycloaddition): Uses N-tosylhydrazones and terminal alkynes.[1] This route bypasses the diketone intermediate entirely, locking the regiochemistry via a 1,3-dipolar cycloaddition mechanism. It is the "Gold Standard" for structural certainty.

  • Method B (One-Pot Condensation): Generates 1,3-diketones in situ from ketones and acid chlorides, followed by immediate hydrazine trapping.[2] While still subject to condensation rules, this method allows access to sensitive diketones that cannot be isolated, and solvent choice (e.g., HFIP) can tune selectivity.

Part 2: Detailed Experimental Protocols

Protocol 1: Regiospecific Synthesis via N-Tosylhydrazones

Best For: Absolute regiocontrol (100% 1,3,5-selectivity), late-stage functionalization. Mechanism: Base-mediated decomposition of tosylhydrazone to a diazo intermediate, followed by [3+2] cycloaddition with a terminal alkyne.

Materials
  • Reagents: Aryl/Alkyl Aldehyde N-tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Catalyst/Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates).
  • Solvent: 1,4-Dioxane (0.2 M concentration).

  • Equipment: Sealed pressure tube or microwave reactor.

Step-by-Step Procedure
  • Preparation: In a glovebox or under

    
    , charge a reaction tube with the N-tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), and 
    
    
    
    (2.0 mmol).
  • Solvation: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube tightly.

  • Reaction: Heat the mixture to 110 °C for 8–12 hours.

    • Note: Reaction progress can be monitored by the disappearance of the tosylhydrazone spot on TLC.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Checkpoint: This reaction produces only the 1,3,5-isomer because the diazo carbon (derived from the hydrazone) always bonds to the terminal carbon of the alkyne, while the diazo nitrogen bonds to the internal alkyne carbon.

Protocol 2: One-Pot Heller-Natarajan Synthesis

Best For: High diversity library generation, utilizing readily available acid chlorides and ketones. Reference: Heller, S. T.; Natarajan, S. R.[2][3][4] Org.[1][2][3][4][5][6] Lett.2006 , 8, 2675–2678.[1][2][3]

Materials
  • Reagents: Ketone (1.0 equiv), Acid Chloride (1.1 equiv), Substituted Hydrazine (1.2–1.5 equiv).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv).

  • Solvent: THF (anhydrous).

  • Quench: Acetic acid / Ethanol mix.

Step-by-Step Procedure
  • Enolate Formation: Cool a solution of ketone (1.0 mmol) in THF (5 mL) to -78 °C under Argon. Dropwise add LiHMDS (1.1 mmol). Stir for 30 mins to form the lithium enolate.

  • Acylation: Add the acid chloride (1.1 mmol) dropwise. Allow the solution to warm to 0 °C and stir for 1 hour.

    • Mechanistic Insight: This forms the 1,3-diketone in situ.[1][2][3] The lithium counterion stabilizes the enolate, preventing self-condensation.

  • Cyclization: Do not isolate the diketone. Add a solution of the substituted hydrazine (1.5 mmol) in EtOH (2 mL) and Acetic Acid (0.5 mL) directly to the reaction vessel.

  • Heating: Warm the mixture to room temperature (or 60 °C for sterically hindered substrates) and stir for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    and concentrate.

Part 3: Visualization of Reaction Logic

Workflow & Mechanism Diagram

The following diagram contrasts the logic of the two protocols and outlines the Heller-Natarajan workflow.

PyrazoleSynthesis cluster_0 Protocol 1: Regiospecific Cycloaddition cluster_1 Protocol 2: One-Pot Condensation (Heller-Natarajan) Tosyl N-Tosylhydrazone Base Base (K2CO3/Heat) Tosyl->Base Diazo Diazo Intermediate (In Situ) Base->Diazo -TsH Prod1 1,3,5-Trisubstituted Pyrazole (Exclusive) Diazo->Prod1 Alkyne Terminal Alkyne Alkyne->Prod1 [3+2] Cycloaddition Ketone Ketone LiHMDS LiHMDS (-78°C) Ketone->LiHMDS Enolate Li-Enolate LiHMDS->Enolate Diketone 1,3-Diketone (Not Isolated) Enolate->Diketone + Acid Chloride AcidCl Acid Chloride Prod2 Pyrazole (Regio-mixture possible) Diketone->Prod2 + Hydrazine Hydrazine R-NHNH2 / AcOH Hydrazine->Prod2

Caption: Comparison of the regiospecific cycloaddition route (left) vs. the one-pot condensation route (right).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Regioselectivity (Protocol 2) Competing nucleophilic attacks.Switch Solvent: Use HFIP (Hexafluoroisopropanol) or TFE. Fluorinated solvents strongly H-bond to the carbonyls, often reversing or amplifying selectivity (typically favoring 1,3,5).
Low Yield (Protocol 1) Diazo decomposition or dimerization.Slow Addition: Add the tosylhydrazone solution slowly to the hot alkyne/base mixture to keep diazo concentration low.
Incomplete Acylation (Protocol 2) Enolate protonation or O-acylation.Ensure anhydrous conditions . Use LiHMDS specifically (Li+ promotes C-acylation over O-acylation compared to Na+ or K+).
Starting Material Remains (Protocol 1) Steric hindrance on alkyne.Increase temperature to 120°C or switch to microwave heating (140°C, 30 min).
Characterization Data Table

Typical NMR signatures to distinguish isomers (Example: 1-phenyl-3-methyl-5-aryl pyrazole vs 1-phenyl-5-methyl-3-aryl).

Feature1,3,5-Isomer (Target)1,3,4-Isomer (Byproduct)
C4-H Proton (1H NMR) Singlet, typically

6.6 - 6.9 ppm
Singlet, typically

6.3 - 6.6 ppm (shielded)
NOESY Correlation Strong NOE between N-Aryl ortho-H and C5-Substituent Strong NOE between N-Aryl ortho-H and C4-H or C3-Substituent
13C NMR (C3 vs C5) C3 is typically more deshielded than C5C3/C5 shifts vary, but C4 is diagnostic.

References

  • Kong, Y.; Tang, M.; Wang, Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Org.[1][2][3][4][5][6] Lett.2014 , 16, 576–579.[1] Link

  • Heller, S. T.; Natarajan, S. R. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2][3] Org.[1][2][3][5][6] Lett.2006 , 8, 2675–2678.[1][2][3] Link

  • Fustero, S. et al. Fluorinated Solvents in Organic Synthesis: The Case of HFIP in Pyrazole Synthesis. J. Org.[1] Chem.2008 , 73, 3523. (Contextual grounding for solvent effects).

Sources

High-throughput screening of pyrazole libraries for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Pyrazole Libraries for Drug Discovery

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib).[1] Its unique electronic properties and hydrogen-bonding capabilities allow it to mimic peptide bonds and interact with diverse biological targets, including GPCRs and ATP-binding pockets of kinases.

This guide provides a comprehensive technical workflow for the high-throughput screening (HTS) of pyrazole libraries. Unlike generic screening guides, this document integrates library synthesis strategies , assay development , and rigorous hit validation into a unified protocol designed to minimize false positives (PAINS) and maximize lead quality.

Strategic Rationale: The Pyrazole Advantage

  • Chemical Space: Pyrazoles offer distinct vectors for substitution (N1, C3, C4, C5), allowing for the exploration of vast chemical space from a single core.

  • Pharmacokinetics: They generally exhibit favorable metabolic stability and oral bioavailability compared to other five-membered heterocycles.

  • Target Versatility:

    • Kinases: The pyrazole nitrogen often acts as a hydrogen bond acceptor for the hinge region of kinases.

    • GPCRs: Pyrazole derivatives are potent antagonists for cannabinoid (CB1/CB2) and other G-protein coupled receptors.

Phase I: Library Construction (Parallel Synthesis)

Objective: To generate a diverse library of 1,3,5-trisubstituted pyrazoles suitable for HTS.

While flow chemistry is gaining traction, Solid-Phase Organic Synthesis (SPOS) remains the robust standard for generating HTS libraries due to ease of purification (filtration).

Protocol 1: Solid-Phase Synthesis of Pyrazole Library

Rationale: Using a resin-bound support eliminates the need for liquid-liquid extraction at every step, enabling automation on liquid handling workstations.

Materials:

  • Wang Resin (0.8–1.2 mmol/g loading)

  • Reagents: Fmoc-hydrazine, 1,3-diketones (diverse set), 20% Piperidine in DMF.

  • Equipment: 96-well filter plates, Vacuum manifold, Orbital shaker.

Step-by-Step Procedure:

  • Resin Loading:

    • Swell Wang resin in DMF for 30 min.

    • Couple Fmoc-hydrazine to the resin using standard carbodiimide coupling (DIC/HOBt) for 4 hours at room temperature.

    • QC Check: Perform a Kaiser test to confirm amine consumption (negative result).

  • Deprotection:

    • Remove Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Wash resin 5x with DMF, 3x with DCM.

  • Cyclization (The Diversity Step):

    • Distribute resin slurry into a 96-well filter plate.

    • Add distinct 1,3-diketones (5 equivalents) dissolved in acetic acid/ethanol (1:1) to each well.

    • Incubate at 60°C for 12 hours.

    • Mechanism:[2][3][4] The hydrazine nitrogen attacks the carbonyl, followed by dehydration and cyclization to form the pyrazole ring.

  • Cleavage:

    • Wash resin 5x with MeOH, 5x with DCM.

    • Cleave the final compounds using 50% TFA in DCM for 1 hour.

    • Collect filtrate in a receiver plate.

  • Finishing:

    • Evaporate solvent using a centrifugal evaporator (Genevac).

    • Resuspend in 100% DMSO to a final concentration of 10 mM for the Master Plate.

Phase II: HTS Assay Development

Objective: Screen the library against a target kinase (e.g., CDK8 or BRAF) using a homogeneous assay format.

We will utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Rationale: TR-FRET is ratiometric, making it resistant to compound fluorescence interference—a common issue with small molecule libraries.

Protocol 2: TR-FRET Kinase Inhibition Assay

Assay Principle: A Europium-labeled antibody binds to the phosphorylated product. When the tracer binds, energy transfer occurs to a ULight™ acceptor (emission at 665 nm). Inhibitors prevent phosphorylation, reducing the signal.

Reagents:

  • Kinase Enzyme (e.g., Recombinant CDK8/CycC)

  • Substrate: Biotinylated peptide (specific to kinase)

  • ATP (at K_m concentration)

  • Detection Reagents: Eu-anti-phospho-antibody, Streptavidin-APC (or ULight).

Step-by-Step Workflow:

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of library compounds (from DMSO Master Plate) into low-volume 384-well assay plates.

    • Controls: Columns 1 and 2: DMSO only (High Control/0% Inhibition). Columns 23 and 24: Staurosporine (Low Control/100% Inhibition).

  • Enzyme Addition:

    • Dispense 2.5 µL of Kinase Master Mix (Enzyme + Buffer) into all wells.

    • Incubate for 10 min (pre-incubation allows slow-binding inhibitors to interact).

  • Reaction Initiation:

    • Dispense 2.5 µL of Substrate Mix (Biotin-peptide + ATP).

    • Incubate at Room Temperature for 60 min.

  • Detection:

    • Add 5 µL of Detection Mix (Eu-Ab + Streptavidin-Acceptor + EDTA to stop reaction).

    • Incubate for 60 min.

  • Readout:

    • Read on a multimode plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 320 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

Phase III: Data Analysis & Hit Validation

Objective: Distinguish true biological hits from false positives.

Data Processing Table:

MetricFormulaAcceptance Criteria
TR-FRET Ratio ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

N/A
% Inhibition

Hits > 50% Inhibition
Z' Factor $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}
Signal-to-Background

> 3.0

Hit Triage Strategy (The "Kill" Step):

  • PAINS Filter: Run structures through electronic filters (e.g., ChEMBL or proprietary scripts) to remove Pan-Assay Interference Compounds (e.g., rhodanines, quinones) that react non-specifically.

  • Fluorescence Interference Check: Analyze the Donor (615 nm) channel independently. If a compound significantly quenches or enhances the donor signal compared to DMSO controls, it is an artifact.

  • Orthogonal Assay: Retest hits using a different biochemical principle (e.g., ADP-Glo or Caliper Mobility Shift ) to confirm activity is not due to interaction with the TR-FRET reagents.

Visualizations

Diagram 1: General HTS Workflow

Caption: Integrated workflow from library generation to lead identification.

HTS_Workflow Library Pyrazole Library (Solid Phase Synthesis) MasterPlate Master Plate (10mM in DMSO) Library->MasterPlate Formatting Assay Primary Screen (TR-FRET Kinase Assay) MasterPlate->Assay Acoustic Transfer Data Data Acquisition (Plate Reader) Assay->Data Readout Analysis Analysis & Triage (Z-Score, PAINS Filter) Data->Analysis Normalization Validation Hit Validation (IC50, Orthogonal) Analysis->Validation Hit Selection Validation->Analysis Feedback Loop

Diagram 2: Pyrazole Synthesis Logic

Caption: Solid-phase synthesis strategy for generating 1,3,5-trisubstituted pyrazoles.

Synthesis_Pathway Resin Wang Resin (Solid Support) Step1 Step 1: Coupling (Fmoc-Hydrazine + DIC/HOBt) Resin->Step1 Step2 Step 2: Deprotection (20% Piperidine) Step1->Step2 Fmoc removal Step3 Step 3: Cyclization (1,3-Diketone + Heat) Step2->Step3 Free hydrazine Step4 Step 4: Cleavage (TFA/DCM) Step3->Step4 Resin-bound Pyrazole Product Final Pyrazole (1,3,5-Trisubstituted) Step4->Product Release

Diagram 3: Hit Triage Logic

Caption: Decision tree for validating primary hits and eliminating false positives.

Hit_Triage Start Primary Hit (>50% Inhibition) Interference Donor Channel Signal Normal? Start->Interference PAINS PAINS Filter Pass? Interference->PAINS Yes Discard Discard / Flag Interference->Discard No (Artifact) DoseResp Dose Response (IC50 < 10µM?) PAINS->DoseResp Yes PAINS->Discard No (Promiscuous) Ortho Orthogonal Assay Confirmed? DoseResp->Ortho Yes DoseResp->Discard No (Weak) Lead Validated Lead Ortho->Lead Yes Ortho->Discard No (False Positive)

References

  • Kumar, R., et al. (2023).[5] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Link

  • Britton, J., & Jamison, T. F. (2017).[6] A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition. Link[6]

  • Gomes, M. N., et al. (2017). High-throughput screening of anti-kinetoplastid chemical boxes. Scientific Reports. Link

  • Bennett, D. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

Sources

Application Note: Utilizing 4-Nitro-1-propyl-1H-pyrazol-3-amine in Kinase Inhibition Assays

[1][2]

Introduction & Mechanistic Rationale

4-Nitro-1-propyl-1H-pyrazol-3-amine represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding site of protein kinases.[1][2] The 3-aminopyrazole core is a proven pharmacophore that mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase "hinge" region.

Mechanistic Basis of Inhibition
  • Hinge Binding (The Anchor): The exocyclic amine at position 3 acts as a Hydrogen Bond Donor (HBD) to the kinase backbone carbonyl. The pyrazole nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) from the kinase backbone amide.

  • Electronic Tuning (The Nitro Group): The 4-nitro substituent is strongly electron-withdrawing.[1][2] It reduces the pKa of the pyrazole ring, modulating the hydrogen bond strength and altering the dipole moment. In synthetic workflows, this group is often a "masked" amine, serving as a precursor for generating 4,5-diaminopyrazole libraries (e.g., for CDK or FLT3 inhibition).

  • Hydrophobic Fit (The Propyl Group): The N1-propyl tail probes the hydrophobic regions of the ATP pocket (often the ribose-binding pocket or solvent-exposed front pocket), providing necessary lipophilicity for cell permeability.

Material Preparation & Handling[2][3][4]

Safety Note: Nitro-pyrazoles can be energetic.[1][2] Handle with care. Avoid heating dry solids.[1][2] Storage: Store powder at -20°C, protected from light and moisture.

Solubility & Stock Solution Protocol

The nitro group decreases aqueous solubility compared to non-nitrated analogs. DMSO is the required solvent for assay stocks.

ParameterSpecification
Molecular Weight ~170.17 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Max Stock Conc. 100 mM (Sonicate if necessary)
Aqueous Solubility Low (< 100 µM in PBS without co-solvent)
Working Solvent Assay Buffer + 1-2% DMSO (final)

Preparation Steps:

  • Weigh 1.7 mg of compound.[1][2]

  • Add 100 µL of 100% anhydrous DMSO to generate a 100 mM Master Stock .[1]

  • Vortex for 30 seconds. Inspect for particulates.[1][2]

  • Aliquot into light-protective tubes (amber) and store at -80°C. Avoid freeze-thaw cycles (>3 cycles).

Experimental Protocols

Protocol A: Fragment Binding Verification via Thermal Shift Assay (DSF)

Rationale: As a low-molecular-weight fragment, this compound may have low potency (high µM IC50).[1][2] Enzymatic assays might miss weak binders.[1][2] Differential Scanning Fluorimetry (DSF) is the gold standard for validating direct physical binding.

Reagents:

  • Recombinant Kinase Domain (e.g., CDK2, FLT3, or PKA) @ 0.5 mg/mL.

  • SYPRO Orange Dye (5000x stock).[1][2]

  • Compound: 4-Nitro-1-propyl-1H-pyrazol-3-amine (100 mM stock).[1][2]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Workflow:

  • Prepare Mix: Dilute Protein to 2 µM in buffer. Add SYPRO Orange (final 5x).[1][2]

  • Compound Addition: Add compound to PCR plate wells to reach 1 mM final concentration (1% DMSO).

    • Control: DMSO only (Negative Control).[1][2]

    • Reference: Staurosporine (Positive Control).[1][2]

  • Run Melt: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine (HEX/ROX channel).

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • 
        indicates significant binding.[1][2]
      
Protocol B: Biochemical Inhibition Assay (TR-FRET / LanthaScreen)

Rationale: To determine the IC50 value if the compound exhibits sufficient potency (>100 µM activity). This protocol uses a tracer displacement method, avoiding interference from the nitro group's potential absorbance.

Assay Conditions:

  • Kinase: 5 nM (titrated per specific target).[1][2]

  • Tracer: Eu-labeled Anti-GST Antibody + AlexaFluor-labeled Kinase Tracer.[1][2]

  • ATP: Not required (This is a tracer displacement binding assay) OR at

    
     (if running activity assay).
    

Step-by-Step Procedure:

  • Serial Dilution: Prepare a 10-point dose-response of 4-Nitro-1-propyl-1H-pyrazol-3-amine in DMSO. Start at 10 mM (final assay conc will be lower).

  • Transfer: Acoustic dispense or pipette 50 nL of compound into a 384-well low-volume black plate.

  • Enzyme/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody solution. Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Incubation: Incubate 60 min at Room Temperature (protected from light).

  • Readout: Measure TR-FRET on a multimode reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Calculation: Calculate TR-FRET Ratio (665/615). Plot % Inhibition vs. Log[Compound].

Visualizations & Pathway Logic

Figure 1: Mechanism of Action (Hinge Binding)

The following diagram illustrates the structural logic of how the aminopyrazole scaffold interacts with the kinase hinge region.

KinaseBindingCompound4-Nitro-1-propyl-1H-pyrazol-3-amineInteraction1H-Bond Donor(Exocyclic -NH2)Compound->Interaction1Interaction2H-Bond Acceptor(Pyrazole N2)Compound->Interaction2KinaseHingeKinase Hinge Region(Backbone CO / NH)EffectATP Competition(Inhibition)KinaseHinge->EffectBlockadeInteraction1->KinaseHingeBinds Backbone C=OInteraction2->KinaseHingeBinds Backbone N-H

Caption: Predicted binding mode of the aminopyrazole scaffold. The C3-amine and N2-nitrogen form a bidentate hydrogen bond network with the kinase hinge, mimicking the adenine ring of ATP.

Figure 2: Experimental Workflow (Fragment to Lead)

WorkflowStep1Step 1: Compound Prep100 mM DMSO StockStep2Step 2: Primary ScreenThermal Shift (DSF) @ 1mMStep1->Step2DecisionDelta Tm > 2°C?Step2->DecisionPathFailDiscard / InactiveDecision->PathFailNoPathPassStep 3: Dose ResponseTR-FRET / IC50Decision->PathPassYesStep4Step 4: DerivatizationReduce Nitro -> AmineExpand LibraryPathPass->Step4Valid Hit

Caption: Screening workflow for aminopyrazole fragments. Thermal shift is prioritized for low-affinity fragments before proceeding to enzymatic IC50 determination.

Data Analysis & Troubleshooting

Calculating IC50

Fit data to the 4-parameter logistic equation (Hill Equation):

12
  • X: Log of compound concentration.

  • Y: Normalized response (0% = No Inhibition, 100% = Full Inhibition).

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Assay "Crash out" upon dilution into buffer.Reduce final DMSO to <1%.[1][2] Ensure intermediate dilution step uses buffer with 5-10% DMSO before final add.[1][2]
High Background (Fluorescence) Nitro group quenching or autofluorescence.[1][2]Use Red-shifted dyes (Alexa 647) or switch to Luminescence (ADP-Glo).[1][2]
Flat Dose Response Compound is a weak binder (Fragment).[1][2]Switch to Biophysical Assay (NMR, SPR, or DSF) to confirm binding

.

References

  • Aminopyrazole Kinase Inhibitors

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1][2]

    • Source: Int. J. Mol.[1][2][3] Sci. 2022, 23(23), 14834.[3]

    • URL:[Link]

  • Scaffold Privileges

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[4][5][6]

    • Source: Molecules 2023, 28(14), 5396.
    • URL:[Link][1][2]

  • Synthesis & Properties

    • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.[5][7][8][9]

    • Source: J. Chem. Sci. 2021, 133, 106.
    • URL:[Link][1][2]

  • Compound Data (PubChem)

    • Title: 4-Isopropyl-1H-pyrazol-3-amine (Analog Reference).[1][2]

    • Source: PubChem CID 19002201.[1][2]

    • URL:[Link][1][2]

Application Note: Harnessing Nitropyrazole Derivatives in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

As a Senior Application Scientist, I frequently observe the transformative impact of strategic functional group incorporation in drug design. Nitropyrazoles represent a highly versatile class of heterocyclic building blocks in modern medicinal chemistry. The integration of a nitro group into the pyrazole scaffold fundamentally alters the molecule's physicochemical properties—modulating its bioreduction potential, pKa, hydrophobicity, and steric profile. This guide explores the mechanistic rationale behind utilizing nitropyrazole derivatives, highlights their primary therapeutic applications, and provides validated, self-contained protocols for their synthesis and functionalization.

Mechanistic Insights: The Role of the Nitro Group

In drug discovery, the nitro group is rarely a passive spectator. Its inclusion in a pyrazole ring serves three distinct mechanistic purposes:

  • Bioreduction and Prodrug Activation: In antimicrobial and anticancer applications, the nitro group acts as a bioreductive trigger. Specific bacterial or tumor-associated nitroreductases reduce the nitro group to highly reactive nitroso or hydroxylamine intermediates. These species subsequently induce macromolecular damage (e.g., DNA cleavage or protein alkylation), leading to targeted cell death.

  • Electronic and Steric Modulation: The strong electron-withdrawing nature of the nitro group decreases the electron density of the pyrazole ring. This alters the molecule's hydrogen-bonding capacity, often enhancing target binding affinity and improving pharmacokinetic stability against oxidative metabolism.

  • Synthetic Versatility: The nitro group serves as a robust functional handle. It can be readily reduced to an amine, enabling the late-stage synthesis of complex amides, ureas, and Schiff bases required for structure-activity relationship (SAR) optimization.

MOA N1 Nitropyrazole Prodrug N2 Enzymatic Bioreduction (Target-specific Nitroreductases) N1->N2 N3 Reactive Nitrogen Species (Nitroso / Hydroxylamine Intermediates) N2->N3 N4 Macromolecular Damage (DNA Cleavage / Protein Alkylation) N3->N4 N5 Targeted Cell Death (Antimicrobial / Anticancer Efficacy) N4->N5

Caption: Bioreduction pathway of nitropyrazole derivatives leading to cellular toxicity.

Key Therapeutic Applications

Neurology: LRRK2 Inhibitors for Parkinson's Disease

3-Methyl-4-nitro-1H-pyrazole is a critical precursor in the synthesis of aminopyrazole derivatives[1]. These derivatives act as potent, brain-penetrant small molecule inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a major genetic target for Parkinson's disease. The nitro group is reduced to an amino group, which is then elaborated to achieve the necessary kinase selectivity and blood-brain barrier (BBB) penetrance[1].

G A 3-Methyl-1H-pyrazole (Starting Material) B Electrophilic Nitration (HNO3 / H2SO4) A->B C 3-Methyl-4-nitro-1H-pyrazole (Key Intermediate) B->C D Nitro Reduction (H2, Pd/C) C->D E 3-Methyl-4-amino-1H-pyrazole D->E F Amidation / Coupling (Late-stage Functionalization) E->F G LRRK2 Inhibitor (Parkinson's Disease Target) F->G

Caption: Logical pathway from 3-Methyl-4-nitro-1H-pyrazole to LRRK2 inhibitors.

Oncology: Anticancer Agents

Novel Schiff bases derived from 5-hydrazino-1,3-dimethyl-4-nitropyrazole have demonstrated significant anticancer activity[2]. Specific derivatives exhibit potent cytotoxicity against MCF-7 breast cancer cell lines, outperforming standard therapies like tamoxifen by disrupting tubulin dynamics and inducing apoptosis[2][3].

Infectious Diseases: Antimicrobial Agents

Nitropyrazole derivatives show broad-spectrum antibacterial activity. For example, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide exhibits an antibacterial spectrum similar to nitrofurantoin but requires lower inhibitory concentrations[4]. Furthermore, recent developments in halogenoaminopyrazoles have yielded compounds with remarkable efficacy against Bacillus subtilis and Staphylococcus aureus[5].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key nitropyrazole derivatives across various therapeutic areas:

Compound Class / DerivativeTarget / Cell LinePrimary IndicationKey Quantitative Metric
Aminopyrazole derivatives (from 3-methyl-4-nitropyrazole)LRRK2 KinaseParkinson's DiseaseHigh brain penetrance; selective kinase inhibition[1]
5-Hydrazino-1,3-dimethyl-4-nitropyrazole Schiff Bases MCF-7 (Breast Cancer)OncologyIC₅₀ ranging from 12.96 to 26.28 µM[2]
1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide Bacterial infectionsAntibacterialPeak serum conc. 13.6 µg/mL (dog model, 10 mg/kg)[4]
Halogenoaminopyrazoles Bacillus subtilisAntibacterialMIC values between 0.007 and 0.062 µg/mL[5]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical manipulation.

Protocol A: General Synthesis of 3-Methyl-4-nitro-1H-pyrazole via Electrophilic Nitration

Objective: To synthesize a high-purity nitropyrazole building block for downstream kinase inhibitor development[1].

Causality & Rationale: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The methyl group at the 3-position electronically activates the ring and sterically directs the incoming nitro group exclusively to the 4-position.

Step-by-Step Methodology:

  • Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (H₂SO₄, 10 mL). Cool the flask to 0–5 °C using an ice-water bath. Slowly add concentrated nitric acid (HNO₃, 5 mL) dropwise. Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent to drive the formation of the NO₂⁺ ion. Cooling prevents premature thermal decomposition.

  • Substrate Addition: Add 3-methyl-1H-pyrazole (50 mmol) dropwise to the cold mixed acid over 30 minutes. Causality: The nitration of pyrazoles is highly exothermic; controlled addition prevents oxidative degradation and over-nitration.

  • Reflux: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Causality: Because the pyrazole ring becomes protonated in strong acid, it is rendered electron-deficient. Elevated temperatures are required to overcome the activation energy barrier for electrophilic aromatic substitution.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice (100 g). Neutralize cautiously with aqueous sodium carbonate until pH 7 is reached. Extract the product with dichloromethane (3 x 50 mL).

  • Validation (Self-Validating System):

    • TLC: Confirm the disappearance of the starting material (visualized under UV 254 nm).

    • ¹H-NMR (CDCl₃): The success of the reaction is definitively confirmed by the disappearance of the C4-proton signal (typically around δ 6.2 ppm in the starting material) and the downfield shift of the remaining pyrazole proton due to the electron-withdrawing nitro group.

Protocol B: Late-Stage Aromatic Nitration using N-Nitropyrazole Reagents

Objective: To introduce a nitro group into complex, sensitive biorelevant molecules without using harsh acidic conditions[6].

Causality & Rationale: Traditional mixed-acid nitration destroys sensitive functional groups in advanced drug intermediates. Utilizing 5-methyl-1,3-dinitro-1H-pyrazole as a versatile transfer nitrating reagent allows for mild, controllable late-stage C–H nitration[6].

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize or procure 5-methyl-1,3-dinitro-1H-pyrazole. Causality: The synergistic "nitro effect" and "methyl effect" on the pyrazole ring weaken the N-NO₂ bond, making it an exceptionally powerful NO₂⁺ donor[6].

  • Reaction Setup: Dissolve the target arene (1.0 equiv) and 5-methyl-1,3-dinitro-1H-pyrazole (1.2 equiv) in a polar aprotic solvent (e.g., acetonitrile) under an inert atmosphere.

  • Catalysis: Add a mild Lewis acid catalyst (e.g., Cu(OTf)₂ or BF₃·OEt₂, 10 mol%) and stir at 40 °C for 12 hours. Causality: The Lewis acid coordinates with the N-nitropyrazole, facilitating the transfer of the nitronium ion to the target arene under neutral-to-mild conditions, preserving sensitive moieties like esters or acetals.

  • Validation: Monitor via LC-MS. The mass spectrum will show an [M+45]⁺ peak corresponding to the mononitrated product.

References

  • ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at:[Link]

  • Elsevier / Polycyclic Aromatic Compounds. Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (NIH). New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Available at: [Link]

  • MDPI Pharmaceuticals. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

Sources

Advanced Functionalization of the Pyrazole Ring for Next-Generation Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Advantage

The pyrazole ring (1,2-diazole) has transcended its traditional role in medicinal chemistry to become a cornerstone in materials science. Its unique electronic structure—featuring adjacent nitrogen atoms—offers a versatile platform for:

  • Metal-Organic Frameworks (MOFs): The geometry of pyrazolate anions allows for the formation of robust metal-nitrogen bonds, often yielding MOFs with higher thermal and chemical stability than carboxylate-based counterparts.

  • Optoelectronics: The electron-rich nature of the pyrazole ring makes it an ideal donor moiety in "Push-Pull" systems for OLEDs and fluorescent sensors.

  • Energetic Materials: The high nitrogen content contributes to high heat of formation, essential for High-Energy Density Materials (HEDMs).

This guide provides three field-validated protocols focusing on the regioselective functionalization required to access these high-value materials.

Strategic Analysis: The Reactivity Map

To successfully functionalize pyrazole, one must navigate its tautomeric equilibrium and site-specific reactivity.

Reactivity Landscape
  • N1 (Nucleophilic): The "handle" for anchoring the ring to polymers or surfaces.

  • C3/C5 (Electrophilic/Acidic): These positions are chemically equivalent in unsubstituted pyrazole due to tautomerism but become distinct upon N-substitution. C5 protons are the most acidic (

    
    ), enabling deprotonative metallation.
    
  • C4 (Nucleophilic): The most electron-rich carbon, prone to electrophilic aromatic substitution (

    
    ) and direct oxidative coupling.
    
Visualization: Decision Logic for Functionalization

PyrazoleReactivity Start Target Material Property MOF MOF/Coordination Polymer (Need Multidentate Ligand) Start->MOF Opto Optoelectronics (OLEDs) (Need Bandgap Tuning) Start->Opto Energetic Energetic Materials (Need High N-Content) Start->Energetic N_Func N1-Functionalization (Linker Synthesis) MOF->N_Func Step 1: Create Linker C4_Func C4-Arylation (Conjugation Extension) Opto->C4_Func Step 1: Direct Arylation Nitro Polynitration/Co-melting (Energy Densification) Energetic->Nitro Step 1: Nitration Bis(pyrazolyl)methanes Bis(pyrazolyl)methanes N_Func->Bis(pyrazolyl)methanes Push-Pull Chromophores Push-Pull Chromophores C4_Func->Push-Pull Chromophores Energetic Coordination Compounds Energetic Coordination Compounds Nitro->Energetic Coordination Compounds

Caption: Strategic decision tree for selecting the appropriate pyrazole functionalization pathway based on the desired material property.

Protocol A: Ligand Synthesis for MOFs

Application: Creating robust porous frameworks for gas separation.[1] Target: Synthesis of a bis(pyrazolyl) linker via N-alkylation.

The Challenge: Regiocontrol

When alkylating pyrazoles, controlling N1 vs. N2 substitution (in asymmetric derivatives) or preventing over-alkylation is critical. This protocol uses phase-transfer catalysis (PTC) to ensure mono- or bis-substitution selectivity.

Materials
  • Substrate: 3,5-Dimethylpyrazole (DMP)

  • Linker Reagent: Dibromomethane (

    
    )
    
  • Base: Potassium Hydroxide (KOH), pulverized

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Solvent: Acetonitrile (MeCN) / Water (biphasic)

Step-by-Step Methodology
  • Phase 1: Deprotonation

    • Dissolve DMP (20 mmol) in MeCN (50 mL).

    • Add KOH (40 mmol) and TBAB (1 mmol, 5 mol%).

    • Why: TBAB acts as a phase transfer catalyst, shuttling the pyrazolate anion into the organic phase where the alkyl halide resides.

    • Stir at room temperature for 30 minutes.

  • Phase 2: Linker Formation

    • Add Dibromomethane (10 mmol) dropwise. Crucial: Use a 2:1 ratio of Pyrazole:Linker to favor the bis-ligand.

    • Reflux at 80°C for 12 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:4). The bis-product typically has a lower

      
       than the mono-substituted intermediate due to increased polarity.
      
  • Phase 3: Isolation

    • Filter off the KBr salts.

    • Evaporate solvent under reduced pressure.

    • Recrystallize from Ethanol/Water.

Data Validation
ParameterExpected ValueObservation Method
Yield > 85%Gravimetric
1H NMR Singlet at

ppm
Corresponds to

methylene bridge
Melting Point 106-108°CDigital Melting Point Apparatus

Protocol B: C4-H Activation for Optoelectronics

Application: Tuning the HOMO-LUMO gap for fluorescent materials. Target: Direct C4-arylation of 1-methylpyrazole.

The Challenge: Green Chemistry

Traditional methods involve halogenation (bromination) followed by Suzuki coupling. This protocol utilizes Direct C-H Arylation , eliminating the halogenation step and reducing waste.

Materials
  • Substrate: 1-Methylpyrazole[2]

  • Coupling Partner: 4-Bromobenzonitrile (Acceptor moiety)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2 equiv)
    
  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere)

    • In a glovebox or under Argon flow, charge a Schlenk tube with

      
       (11 mg), 
      
      
      
      (26 mg), and
      
      
      (276 mg).
    • Add 4-Bromobenzonitrile (1 mmol) and 1-Methylpyrazole (1.5 mmol).

    • Add anhydrous DMA (3 mL).

  • Thermal Activation

    • Seal the tube and heat to 140°C for 16 hours.

    • Mechanism:[3][4] The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The C4 position is favored electronically (nucleophilic attack on Pd) and sterically (less hindered than C5 in N-substituted pyrazoles).

  • Purification

    • Cool to room temperature. Dilute with EtOAc (20 mL).

    • Wash with water (

      
       mL) to remove DMA and inorganic salts.
      
    • Dry over

      
      , concentrate, and purify via column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
      
Critical Parameters Table
VariableRecommendationImpact on Result
Temperature 140°C<120°C results in incomplete conversion; >160°C causes Pd black precipitation.
Solvent DMA or DMFHigh polarity is required to solubilize the base and stabilize the Pd-intermediate.
C5-Blocking Not requiredUnder these conditions, C4 selectivity is >95% due to the nucleophilic nature of C4.

Protocol C: Energetic Coordination Compounds (ECCs)

Application: Safer, greener alternatives to lead-based primary explosives. Target: Synthesis of Copper(II) Pyrazole complexes via Co-melting.

The Challenge: Solvent-Free Synthesis

Traditional ECC synthesis uses large volumes of solvent, generating hazardous waste. The Co-melting Crystallization method is a solvent-free approach that improves density and yield.

Materials
  • Ligand: 3,5-Dinitropyrazole (High nitrogen content)

  • Metal Salt:

    
    
    
  • Equipment: Oil bath, Teflon-lined reactor.

Step-by-Step Methodology
  • Pre-Mixing

    • Grind

      
       (1 mmol) and 3,5-Dinitropyrazole (2 mmol) in an agate mortar until a homogeneous fine powder is obtained.
      
  • Co-Melting

    • Transfer the powder to a glass vial.

    • Heat to 90-100°C (slightly above the melting point of the hydrated salt but below the decomposition temp of the ligand).

    • Observation: The mixture will turn into a viscous melt. Maintain for 2 hours.

  • Crystallization

    • Slowly cool the melt to room temperature over 4 hours.

    • The melt will solidify into a crystalline coordination polymer.

    • Wash the surface with a small amount of cold ethanol to remove unreacted ligand.

Safety Warning (Energetic Materials)

DANGER: Although coordination compounds are generally more stable than pure organic explosives, always work with micro-scale quantities (<100 mg) during initial screening. Use a blast shield.

Workflow Visualization: C-H Arylation Pathway

CH_Activation Substrate 1-Methylpyrazole (Nucleophile) CMD_State CMD Transition State (C4-Pd Bond Forming) Substrate->CMD_State + Base (K2CO3) Pd_Cycle Pd(II) Species (Electrophile) Pd_Cycle->CMD_State Product C4-Arylated Pyrazole (Optoelectronic Core) CMD_State->Product - HBr, - Pd(0) Product->Pd_Cycle Re-oxidation (if oxidative) or Cycle continues

Caption: Concerted Metallation-Deprotonation (CMD) mechanism for regioselective C4-arylation.

References

  • Energetic Materials Synthesis

    • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystalliz
  • C-H Activation Protocols

    • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances.
  • MOF Ligand Design

    • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
  • General Pyrazole Functionalization

    • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[5][6][7][8][9][10][11]

Sources

In Vitro Evaluation of Pyrazole Derivatives' Antimicrobial Activity: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, by virtue of their diverse chemical properties and biological activities, represent a promising reservoir for new drug candidates. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against a wide range of pathogenic bacteria and fungi.[1][2] Their versatile structure allows for extensive chemical modification, enabling the optimization of their antimicrobial potency and pharmacokinetic properties.[3]

This comprehensive guide provides detailed application notes and standardized protocols for the in vitro evaluation of the antimicrobial activity of novel pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a self-validating system of protocols, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Beyond a mere listing of procedural steps, this guide elucidates the causality behind experimental choices, ensuring technical accuracy and field-proven insights.

PART 1: Core Methodologies for Antimicrobial Susceptibility Testing

The initial assessment of a novel pyrazole derivative's antimicrobial potential hinges on determining its ability to inhibit microbial growth. The two most widely accepted and standardized methods for this purpose are the broth microdilution assay, which yields a quantitative Minimum Inhibitory Concentration (MIC), and the agar disk diffusion assay, which provides a qualitative measure of susceptibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] This method is considered the gold standard for susceptibility testing and is essential for comparing the potency of different compounds.

Scientific Rationale: This assay is based on challenging a standardized population of bacteria with serial dilutions of the test compound in a liquid growth medium. The absence of visible turbidity after a defined incubation period indicates that the compound has inhibited microbial growth at that concentration. The MIC value is a critical parameter in early-stage drug discovery, providing a quantitative measure of a compound's intrinsic antimicrobial activity.[5]

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Pyrazole Stock Solution C Prepare Serial Dilutions in Microtiter Plate A->C Two-fold dilutions B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate B->D Standardized inoculum C->D E Incubate at 35°C for 16-20h D->E F Visually Read MIC E->F G Record Results F->G

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

Materials and Reagents:

  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test pyrazole derivatives

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[6]

  • 0.5 McFarland turbidity standard[7]

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or nephelometer

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Pyrazole Derivative Stock Solutions:

    • Dissolve the pyrazole derivatives in DMSO to a high concentration (e.g., 10 mg/mL). The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or more accurately using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[8] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Preparation of Serial Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.

    • In the first column, add 200 µL of the pyrazole derivative solution (prepared in CAMHB at twice the highest desired final concentration).

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the pyrazole derivative.

    • Include a growth control well (inoculum in broth without the test compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth.[5]

    • The growth control well should be turbid, and the sterility control well should be clear.[10]

Data Presentation:

Pyrazole DerivativeTest OrganismMIC (µg/mL)
Compound AS. aureus ATCC 292138
Compound AE. coli ATCC 2592232
Compound BS. aureus ATCC 2921316
Compound BE. coli ATCC 25922>64
Ciprofloxacin (Control)S. aureus ATCC 292130.5
Ciprofloxacin (Control)E. coli ATCC 259220.015
Agar Disk Diffusion Method

The agar disk diffusion method (also known as the Kirby-Bauer test) is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[11] It is a simple, cost-effective, and widely used method for routine susceptibility testing.

Scientific Rationale: This method is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with the test organism. This creates a concentration gradient of the antimicrobial agent. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.[9]

Experimental Workflow for Agar Disk Diffusion:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plates D Inoculate Agar Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) B->D Swab inoculation C Prepare Pyrazole-Impregnated Disks E Apply Disks to Agar Surface C->E D->E F Incubate at 35°C for 16-20h E->F G Measure Zone of Inhibition F->G H Interpret Results (S/I/R) G->H

Caption: Workflow for the agar disk diffusion assay.

Detailed Protocol:

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)

  • Sterile paper disks (6 mm diameter)

  • Test pyrazole derivatives

  • Solvent for dissolving compounds (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 25922, P. aeruginosa ATCC 27853)[6]

  • 0.5 McFarland turbidity standard[7]

  • Sterile cotton swabs

  • Calipers or a ruler

Step-by-Step Methodology:

  • Preparation of Mueller-Hinton Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.[4]

    • Allow the agar to solidify and dry the surface before use.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (Section 1.1, Step 2).

  • Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[4]

  • Application of Disks:

    • Prepare disks impregnated with a known amount of the pyrazole derivative. This can be done by applying a specific volume of a stock solution to sterile blank disks and allowing the solvent to evaporate.

    • Aseptically place the impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar.

    • Place disks far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Measuring and Interpreting Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers or a ruler.

    • Interpret the results as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to established breakpoints, if available. For novel compounds, the zone diameter provides a qualitative measure of activity.[13]

Data Presentation:

Pyrazole DerivativeTest OrganismZone of Inhibition (mm)Interpretation
Compound AS. aureus ATCC 2592218Susceptible
Compound AP. aeruginosa ATCC 2785310Resistant
Compound BS. aureus ATCC 2592215Intermediate
Compound BP. aeruginosa ATCC 278536Resistant
Gentamicin (Control)S. aureus ATCC 2592225Susceptible
Gentamicin (Control)P. aeruginosa ATCC 2785322Susceptible

PART 2: Investigating the Mechanism of Action

Once the antimicrobial activity of a pyrazole derivative is confirmed, elucidating its mechanism of action is a critical next step. Common mechanisms for antimicrobial agents include disruption of the cell membrane and inhibition of essential enzymes like DNA gyrase.

Bacterial Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)

This assay is used to assess the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.

Scientific Rationale: N-Phenyl-1-naphthylamine (NPN) is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. The intact outer membrane of Gram-negative bacteria is generally impermeable to NPN. However, if a pyrazole derivative damages the outer membrane, NPN can enter and intercalate into the phospholipid bilayer, resulting in a significant increase in fluorescence.[2][14]

Workflow for NPN Uptake Assay:

NPN_Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Bacterial Suspension (Mid-log phase) C Add Bacteria and NPN to Microplate A->C B Prepare Pyrazole and NPN Solutions B->C D Measure Baseline Fluorescence C->D E Add Pyrazole Derivative D->E F Monitor Fluorescence Over Time E->F G Calculate Increase in Fluorescence F->G H Determine Membrane Permeabilization G->H

Caption: Workflow for the NPN outer membrane permeability assay.

Detailed Protocol:

Materials and Reagents:

  • Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • Growth medium (e.g., Luria-Bertani broth)

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Test pyrazole derivatives

  • Polymyxin B (positive control)

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

  • Black, clear-bottom 96-well plates

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the test bacterium.

    • Inoculate fresh broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.[15]

  • NPN Uptake Assay:

    • In a black 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add NPN to a final concentration of 10 µM.[15]

    • Measure the baseline fluorescence.

    • Add the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a no-drug control and a positive control (e.g., Polymyxin B at 1-5 µg/mL).

    • Immediately begin monitoring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence is indicative of outer membrane permeabilization. The results can be expressed as the percentage of NPN uptake relative to the positive control.

Data Presentation:

TreatmentConcentration (µg/mL)Mean Fluorescence Intensity (AU)% Increase in Permeability
Negative Control01500
Compound A4 (0.5x MIC)30015
Compound A8 (1x MIC)80065
Compound A16 (2x MIC)1500135
Polymyxin B22000185
DNA Gyrase Supercoiling Inhibition Assay

This assay determines if a pyrazole derivative inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Scientific Rationale: DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis. The inhibition of this enzyme leads to the disruption of DNA replication and ultimately cell death. This assay uses a relaxed plasmid DNA as a substrate. In the presence of active DNA gyrase and ATP, the plasmid becomes supercoiled. The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of the relaxed form to the supercoiled form.[16]

Workflow for DNA Gyrase Inhibition Assay:

DNA_Gyrase_Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid) C Add Pyrazole Derivative to Reaction Mix A->C B Prepare Pyrazole Derivative Dilutions B->C D Add DNA Gyrase Enzyme C->D E Incubate at 37°C for 30-60 min D->E F Stop Reaction E->F G Agarose Gel Electrophoresis F->G H Visualize DNA Bands G->H I Determine Inhibition of Supercoiling H->I

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Detailed Protocol:

Materials and Reagents:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • ATP solution (10 mM)

  • Test pyrazole derivatives

  • Ciprofloxacin (positive control)

  • Stop buffer/loading dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and ATP (final concentration 1 mM).

    • Add the pyrazole derivative at various concentrations. Include a no-drug control and a positive control (ciprofloxacin).

    • Initiate the reaction by adding DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel at a low voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization and Interpretation:

    • Visualize the DNA bands under UV light.

    • In the no-drug control, the relaxed plasmid should be converted to the faster-migrating supercoiled form.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the pyrazole derivative.

PART 3: Quality Control and Data Interpretation

Self-Validating Systems through Rigorous Quality Control:

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential. This involves the regular testing of reference strains with known susceptibility profiles.[17]

Recommended QC Strains:

  • Staphylococcus aureus ATCC 29213: A Gram-positive coccus used for QC of tests with many anti-staphylococcal agents.[6]

  • Escherichia coli ATCC 25922: A Gram-negative rod used for QC of tests with agents active against Enterobacterales.[6]

  • Pseudomonas aeruginosa ATCC 27853: A non-fermenting Gram-negative rod used for QC of tests with anti-pseudomonal agents.[6]

The observed MIC values or zone diameters for these QC strains should fall within the acceptable ranges published by CLSI or EUCAST.[18] Any deviation from these ranges indicates a potential issue with the assay that must be investigated.[1]

Interpreting Results:

  • MIC Values: The lower the MIC value, the more potent the compound is against the test organism. MIC values are crucial for structure-activity relationship (SAR) studies and for comparing the activity of different derivatives.[19]

  • Zones of Inhibition: For novel compounds without established breakpoints, the zone diameter provides a qualitative comparison of activity. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound.[9]

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Action(s)
No growth in control wells Inactive inoculum, improper incubation conditionsPrepare fresh inoculum, verify incubator temperature and atmosphere
Contamination in sterility wells Non-sterile technique, contaminated mediaUse aseptic technique, test media for sterility
Inconsistent MIC results Inaccurate serial dilutions, variable inoculum densityPractice pipetting technique, ensure proper inoculum standardization
Poor or no zones of inhibition Inactive compound, low compound concentration on disk, resistant organismVerify compound activity, check disk preparation, test against a known susceptible strain
Fuzzy or indistinct zone edges Swarming motility of the organism, compound characteristicsReread after further incubation, use a different testing method if necessary

References

  • Kaur, P., & Arora, V. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 20(6), 578-592.
  • El-Sayed, M. A. A., & El-Gazzar, M. G. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 349-357. [Link]

  • BenchChem. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing.
  • Azmi, F., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60884. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Phenyl-1-naphthylamine (NPN) Staining for Live-Cell Imaging of Bacterial Membrane Permeability.
  • ResearchGate. (2024). How to assess bacterial permeability?. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206.
  • EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Stanger, M. J., et al. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 1703, 119-130. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards. [Link]

  • Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. [Link]

  • ProFoldin. (n.d.). S. aureus DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Chan, P. F., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3698-3700. [Link]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). [Link]

  • Microbe Notes. (2025). McFarland Standards: Principle, Preparation, Uses, Limitations. [Link]

  • Clinical and Laboratory Standards Institute. (2022). CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Kim, J., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 553-559. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Alakomi, H. L., et al. (2000). Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane. Applied and Environmental Microbiology, 66(5), 2001-2005. [Link]

  • rapidmicrobiology. (2016). EUCAST Recommended Strains for Routine and Extended Internal QC. [Link]

  • Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. [Link]

  • ResearchGate. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • National Institute for Communicable Diseases. (2019). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Crljen, V., & Kosalec, I. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 71(1), 1-13. [Link]

  • Idexx. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Algethami, M. M., et al. (2024). Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi. Journal of Multidisciplinary Healthcare, 17, 3037-3047. [Link]

  • Slideshare. (n.d.). In vitro antimicrobial activity and determination of essential metal and ash value contents of Trichodesma zeylanicum. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Sanjenbam, P., & Sahoo, D. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26090. [Link]

  • Sharafutdinov, I., et al. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Journal of Herbal Medicine, 35, 100593. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Clinical & Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • MDPI. (2025). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. [Link]

  • BenchChem. (2025).

Sources

Application Notes and Protocols: Profiling Pyrazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a highly privileged scaffold in modern medicinal chemistry[1]. Due to its unique electronic properties, the pyrazole moiety can act simultaneously as a hydrogen bond donor and acceptor, while its aromatic nature allows for robust


 stacking within hydrophobic protein pockets[2]. This structural versatility makes pyrazole derivatives exceptionally effective at targeting and inhibiting critical biological enzymes, most notably the Janus kinases (e.g., JAK1/JAK2) and Cyclooxygenase-2 (COX-2)[3].

This guide provides authoritative, self-validating protocols for evaluating pyrazole-based compounds. We focus on two primary methodologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase profiling, and In Vitro Peroxidase-Coupled Assays for COX-2 inhibition.

Application Note I: Kinase Inhibition Profiling (JAK2) via TR-FRET

Causality of Experimental Choice

When screening pyrazole compounds (such as the FDA-approved JAK1/2 inhibitor Ruxolitinib) against kinases, researchers frequently encounter false positives due to the autofluorescence of the compounds' conjugated


 systems. TR-FRET  is selected specifically to bypass this limitation[4]. By utilizing lanthanide chelates (like Terbium or Europium) that possess exceptionally long fluorescence lifetimes, the assay introduces a microsecond time delay before measurement. This allows transient compound autofluorescence to decay completely, ensuring that the measured signal is exclusively the result of the kinase activity[5]. Furthermore, TR-FRET is a homogeneous (no-wash) assay, which preserves the equilibrium of weak or transient pyrazole-kinase interactions[6].

G Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Monomers JAK2->STAT Phosphorylates Ruxolitinib Pyrazole Inhibitor (Ruxolitinib) Ruxolitinib->JAK2 Blocks ATP Site pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Activation Nucleus Gene Transcription (Proliferation/Survival) pSTAT->Nucleus Translocation

JAK-STAT signaling pathway and targeted inhibition by pyrazole-based Ruxolitinib.

Protocol 1: Step-by-Step TR-FRET Kinase Assay for JAK2

Self-Validating System: This protocol incorporates a


-factor calculation. A 

between the 100% activity control (DMSO vehicle) and 0% activity control (no ATP) is required to validate the assay run.

Step 1: Reagent Preparation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: DTT maintains the reducing environment necessary for JAK2 catalytic domain stability, while Brij-35 prevents non-specific binding of pyrazole compounds to the microplate walls.
    
  • Prepare a 3X concentration of JAK2 enzyme and a 3X concentration of Fluorescein-labeled STAT peptide substrate.

Step 2: Compound Incubation (Kinase Reaction)

  • In a 384-well low-volume plate, add 4 µL of the pyrazole test compound (e.g., Ruxolitinib) serially diluted in 1% DMSO[6].

  • Add 4 µL of 3X JAK2 enzyme. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding pyrazoles to reach thermodynamic equilibrium with the ATP-binding pocket before the competitive substrate is introduced.

  • Initiate the reaction by adding 4 µL of a mixture containing 3X ATP (at the

    
     value of 1 mM) and 3X Fluorescein-STAT peptide[6]. Incubate for 60 minutes at 25°C.
    

Step 3: Detection Phase

  • Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing 30 mM EDTA and 1.5 nM Terbium-labeled anti-phospho-STAT antibody[6]. Causality: EDTA immediately halts the kinase reaction by chelating Mg

    
    , which is an obligate cofactor for ATP hydrolysis.
    
  • Incubate for 30 minutes to allow the Terbium-antibody to bind the phosphorylated peptide.

Step 4: Data Acquisition & Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS)[6]. Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Calculate the Emission Ratio (520 nm / 495 nm). Plot the ratio against the log of the pyrazole concentration to determine the IC

    
     using a 4-parameter logistic fit.
    

G Step1 1. Mix Kinase, Substrate & ATP Step2 2. Add Pyrazole Compound Step1->Step2 Step3 3. Incubate (Kinase Reaction) Step2->Step3 Step4 4. Add TR-FRET Antibodies (Eu/Tb) Step3->Step4 Step5 5. Read Emission at 520nm/495nm Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating kinase inhibitors.

Table 1: Representative Quantitative Data for Pyrazole Kinase Inhibitors
CompoundTargetAssay TypeATP ConcentrationIC

Value
Reference
Ruxolitinib JAK1 / JAK2TR-FRET1 mM< 10 nM[6]
Tofacitinib JAK2TR-FRET100 nM~ 50 nM[4]

Application Note II: In Vitro COX-2 Inhibition Assays

Causality of Experimental Choice

Cyclooxygenase-2 (COX-2) is heavily implicated in inflammatory pathways. Diaryl-substituted pyrazoles, such as Celecoxib, are highly selective COX-2 inhibitors[3]. To evaluate these compounds, researchers utilize cell-free in vitro assays that measure the peroxidase activity of COX-2 rather than downstream cellular readouts (like PGE2 ELISA)[7].

Why peroxidase? The COX enzyme has two active sites: a cyclooxygenase site (which converts arachidonic acid to PGG2) and a peroxidase site (which reduces PGG2 to PGH2). By supplying arachidonic acid and a colorimetric co-substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the peroxidase reduction of PGG2 is stoichiometrically coupled to the oxidation of TMPD[3]. This provides a direct, highly sensitive colorimetric (590 nm) or fluorometric readout (using Resorufin) of enzyme activity, completely isolating the pyrazole's target engagement from cellular permeability variables[8].

Protocol 2: Step-by-Step In Vitro COX-2 Peroxidase Assay

Self-Validating System: The assay must include a Celecoxib positive control well to validate dynamic range, and a background well (buffer + heme, no enzyme) to subtract non-enzymatic TMPD oxidation[7].

Step 1: Reagent Preparation

  • Reconstitute human recombinant COX-2 enzyme in Assay Buffer (0.1 M Tris-HCl, pH 8.0)[7].

  • Prepare the Heme cofactor solution. Causality: Heme is strictly required for the peroxidase activity of the COX-2 enzyme; without it, the coupled reaction will fail.

  • Dissolve the pyrazole test compounds in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[9].

Step 2: Assay Plate Setup (96-well plate)

  • Background Wells: 160 µL Assay Buffer + 10 µL Heme[7].

  • 100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 enzyme[7].

  • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 enzyme + 10 µL pyrazole test compound (serial dilutions)[7].

  • Incubate the plate for 5 minutes at 25°C.

Step 3: Reaction Initiation

  • Add 20 µL of the colorimetric substrate solution (TMPD) to all wells[7].

  • Simultaneously initiate the reaction by adding 20 µL of Arachidonic Acid solution using a multichannel pipette[7]. Causality: Simultaneous initiation is critical because the peroxidase reaction is rapid; staggered addition would skew the kinetic slopes across the plate.

Step 4: Measurement & Analysis

  • Immediately shake the plate and measure absorbance kinetically at 590 nm for 5-10 minutes at 25°C[7].

  • Calculate the slope of the linear portion of the kinetic curve.

  • Determine % Inhibition:

    
    [9].
    
Table 2: COX-1 vs COX-2 Selectivity of Pyrazole Derivatives
CompoundCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (COX-1/COX-2)Reference
Celecoxib 13.020.4926.57[3]
Zu-4280011 15.230.7620.03[3]
Phar-95239 9.320.8211.36[3]

References

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds Arabian Journal of Chemistry[Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives National Library of Medicine (NIH)[Link]

  • CBL family E3 ubiquitin ligases control JAK2 ubiquitination and stability National Library of Medicine (NIH)[Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents The Open Medicinal Chemistry Journal[Link]

  • Synthesis and biological evaluation of novel pyrazole compounds ResearchGate[Link]

  • Low dose combination therapy for treatment of myeloproliferative neoplasms (US11278541B2)
  • DTMol: Pocket-based Molecular Docking using Diffusion Transformers bioRxiv[Link]

Sources

Synthesis of aminopyrazoles via Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Aminopyrazoles via Knorr-Type Condensations

Introduction & Strategic Overview

Aminopyrazoles are privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds in drug development for kinase inhibitors (e.g., p38α inhibitors) and CNS-active agents. While the classical Knorr pyrazole synthesis relies on the condensation of 1,3-diketones with hydrazines, accessing the aminopyrazole core specifically requires the use of


-ketonitriles, 

-oximino-1,3-dicarbonyls, or heterocyclic acetonitriles.

This application note details robust, self-validating protocols for the regioselective synthesis of 3-amino- and 5-aminopyrazoles. By analyzing the mechanistic causality that dictates reaction outcomes, researchers can precisely control regiodivergence and avoid common analytical pitfalls during synthesis.

Mechanistic Causality and Regiodivergence

The condensation of a


-ketonitrile with a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, extruding water to form a hydrazone intermediate. Second, an intramolecular 5-exo-dig cyclization occurs wherein the secondary nitrogen attacks the nitrile carbon. Subsequent tautomerization yields the aromatic aminopyrazole .

The Regioselectivity Challenge: When utilizing monosubstituted hydrazines, the orientation of the cyclization is highly sensitive to the reaction environment.

  • Thermodynamic Control (Acidic Conditions): The use of an acid (e.g., acetic acid) in non-polar solvents (e.g., toluene) protonates the carbonyl, accelerating hydrazone formation. The subsequent cyclization is thermodynamically driven to yield the 5-aminopyrazole isomer.

  • Kinetic Control (Basic Conditions): Under basic conditions (e.g., EtONa in EtOH), the reaction is kinetically controlled. The base enhances the nucleophilicity of the hydrazine, leading to rapid, irreversible cyclization that heavily favors the 3-aminopyrazole isomer .

Mechanism A β-Ketonitrile + R-NH-NH2 B Hydrazone Intermediate A->B Nucleophilic Attack on Carbonyl (-H2O) C 5-exo-dig Cyclization B->C Intramolecular Attack on Nitrile Carbon D 5-Aminopyrazole (Thermodynamic Product) C->D Acidic Conditions (e.g., AcOH, Toluene, Δ) E 3-Aminopyrazole (Kinetic Product) C->E Basic Conditions (e.g., EtONa, EtOH, 0 °C)

Mechanistic pathway of β-ketonitrile condensation with substituted hydrazines.

Quantitative Optimization of Regioselectivity

The table below summarizes the regiodivergent outcomes observed when reacting 3-methoxyacrylonitrile (a


-ketonitrile equivalent) with phenylhydrazine under varying conditions, demonstrating how simple catalyst and solvent swaps invert the major product.

Table 1: Regiodivergent Synthesis Parameters for Aminopyrazoles

Reaction ConditionsCatalyst / AdditiveDominant RegioisomerYield (%)Control Mechanism
Toluene, Microwave (120 °C)Acetic Acid (AcOH)5-Aminopyrazole90Thermodynamic
Ethanol, 0 °C to RTSodium Ethoxide (EtONa)3-Aminopyrazole85Kinetic

Data adapted from Bagley et al., as reviewed in Fichez et al. .

Self-Validating Experimental Protocols

Critical Analytical Pitfall: A frequent error in aminopyrazole synthesis is the misidentification of the uncyclized hydrazone intermediate as the final product. Because the hydrazone and the cyclized aminopyrazole are constitutional isomers , they possess the exact same molecular weight. Consequently, standard LC-MS mass detection is insufficient for validation.

Self-Validation Checkpoints:

  • IR Spectroscopy: The hydrazone exhibits a sharp nitrile (-C≡N) stretch at ~2200–2250 cm⁻¹. Successful cyclization is confirmed by the complete disappearance of this peak and the emergence of primary amine (-NH₂) stretches at ~3300–3400 cm⁻¹.

  • ¹H NMR Spectroscopy: The linear intermediate displays an aliphatic -CH₂- signal (~3.5–4.0 ppm). Upon aromatization, this signal vanishes and is replaced by a distinct pyrazole C4-H aromatic singlet (~5.5–6.5 ppm) [1].

Protocol A: General Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol utilizes acidic conditions to drive the formation of the 5-amino isomer from


-ketonitriles [1].

Reagents:

  • 
    -Ketonitrile (1.0 equiv)
    
  • Substituted Hydrazine (1.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the

    
    -ketonitrile (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration. Causality: Toluene allows for high-temperature refluxing to overcome the activation energy barrier required for thermodynamic cyclization.
    
  • Hydrazine Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature, followed immediately by glacial acetic acid (0.1 equiv). Causality: The slight excess of hydrazine compensates for potential oxidative degradation, while the acid catalyst protonates the carbonyl, accelerating the initial nucleophilic attack.

  • Cyclocondensation: Heat the reaction mixture to reflux (110 °C) for 4–6 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via IR spectroscopy. Continue refluxing until the -C≡N stretch (~2250 cm⁻¹) is completely absent.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) or recrystallization from ethanol.

Protocol B: Expedited Synthesis of Fully Substituted Aminopyrazoles from Heterocyclic Acetonitriles

This advanced protocol describes the synthesis of highly substituted 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles from pyrrolidin-2-ylideneacetonitriles, bypassing standard


-ketonitriles [2].

Reagents:

  • 2-Hetaryl-2-(pyrrolidin-2-ylidene)acetonitrile derivative (1.0 equiv)

  • Hydrazine monohydrate (10–20 equiv)

  • 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the heterocyclic acetonitrile (1.0 equiv) in 1,4-dioxane.

  • Binucleophile Addition: Add a massive excess (10–20 equiv) of hydrazine monohydrate. Causality: The massive excess of the binucleophile is strictly required to drive the complex ring-opening of the pyrrolidine and subsequent 5-exo-dig ring-closing sequence toward the fully aromatic pyrazole, preventing the reaction from stalling at the spiro-intermediate stage [3].

  • Thermal Activation: Heat the mixture to reflux for 12–24 hours.

  • Validation Check: Analyze the crude mixture via ¹H NMR. The disappearance of the pyrrolidine aliphatic multiplets and the appearance of a primary amine signal confirm the ring conversion.

  • Isolation: Evaporate the dioxane and excess hydrazine under high vacuum. Triturate the resulting solid with boiling 2-propanol to yield the pure fully substituted aminopyrazole.

Workflow S1 1. Substrate Preparation S2 2. Hydrazine Addition S1->S2 S3 3. Cyclocondensation & Reflux S2->S3 S4 4. Workup & Isolation S3->S4 QC QC Checkpoint: IR confirms cyclization (Loss of -C≡N peak) S3->QC

Self-validating experimental workflow for the synthesis of aminopyrazoles.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems, 21, 1-36. URL:[Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. URL:[Link]

  • Kuleshova, O., Khilya, O., Volovenko, Y., Mallet-Ladeira, S., Dyakonenko, V., & Gras, E. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8911–8927. URL:[Link]

Sources

Introduction: The 4-Nitropyrazole Scaffold as a Privileged Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Regioselective Functionalization of 4-Nitropyrazoles for Pharmaceutical and Agrochemical Research

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2] Its structural versatility and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutic agents.[3][4] Among the vast library of pyrazole derivatives, 4-nitropyrazole stands out as a particularly versatile and valuable building block.[5][6]

The presence of the nitro group at the C4 position fundamentally alters the reactivity of the pyrazole ring. It acts as a powerful electron-withdrawing group, which deactivates the ring towards classical electrophilic aromatic substitution. However, this same electronic influence unlocks a suite of powerful, regioselective transformations that are central to creating complex and diverse molecular architectures. This guide, intended for researchers and scientists in drug development, provides a detailed exploration of the key regioselective functionalization strategies for 4-nitropyrazoles, grounded in mechanistic principles and supported by actionable laboratory protocols.

We will explore three primary pathways for functionalization:

  • Transition-Metal-Catalyzed C-H Functionalization: A modern and efficient method for selectively forming C-C bonds at the C5 position.

  • Regioselective N-Alkylation: A fundamental transformation for modulating the physicochemical properties of the pyrazole core.

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the activating nature of the nitro group to introduce nucleophiles onto the pyrazole ring.

Part 1: Transition-Metal-Catalyzed C-H Arylation at the C5 Position

The direct functionalization of C-H bonds has emerged as one of the most significant advances in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalization.[7] For 4-nitropyrazoles, this approach provides a highly regioselective pathway to 5-aryl-4-nitropyrazoles, valuable intermediates for further synthetic elaboration.[8][9]

Causality & Mechanistic Rationale

The remarkable C5-regioselectivity of this reaction is a direct consequence of the electronic properties of the 4-nitro group.[10] The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the proton at the adjacent C5 position. This acidification makes the C5-H bond more susceptible to deprotonation or metalation by the transition-metal catalyst, typically palladium, in a process often assisted by a carboxylate ligand (concerted metalation-deprotonation).[10][11] This preferential activation of the C5-H bond over the C3-H bond is the key determinant of the reaction's regioselectivity.

Experimental Workflow: C5-Arylation

The general workflow for the palladium-catalyzed C5-arylation is a straightforward and robust process.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add 4-nitropyrazole substrate, aryl bromide, Pd catalyst, base, and additive to a dry flask prep2 Add anhydrous solvent (e.g., DMF) prep1->prep2 prep3 Purge with inert gas (Ar) prep2->prep3 react1 Heat reaction mixture (e.g., 120 °C) for 16h prep3->react1 react2 Monitor progress by TLC/LC-MS react1->react2 work1 Cool to RT, pour into water react2->work1 work2 Extract with organic solvent (e.g., Ethyl Acetate) work1->work2 work3 Wash, dry, and concentrate work2->work3 work4 Purify by flash column chromatography work3->work4 product product work4->product Isolated Product

Caption: General workflow for Pd-catalyzed C5-arylation.

Protocol 1: Palladium-Catalyzed C5-Arylation of 1-Substituted-4-Nitropyrazoles

This protocol is adapted from the work of Iaroshenko, Langer, and coworkers and provides a reliable method for the synthesis of 5-aryl-4-nitro-1H-pyrazoles.[9][10]

Materials:

  • 1-Substituted-4-nitropyrazole (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (1.3 eq)

  • Pivalic acid (PivOH) (0.3 eq)

  • Copper(I) iodide (CuI) (4.0 eq, see note)

  • Anhydrous N,N-Dimethylformamide (DMF)

Note: The original procedure notes that CuI is beneficial, particularly for more challenging substrates, though the reaction can proceed without it.[10]

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the 1-substituted-4-nitropyrazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (0.05 eq), K₂CO₃ (1.3 eq), pivalic acid (0.3 eq), and CuI (4.0 eq).

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours. Monitor the reaction for the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-nitropyrazole.

Data Summary: Scope of C5-Arylation

The methodology is applicable to a range of 1-substituted 4-nitropyrazoles and various aryl bromides.

Entry1-Substituent (R¹)Aryl Bromide (ArBr)ProductYield (%)Reference
1Phenethyl4-Bromobenzonitrile1-Phenethyl-4-nitro-5-(4-cyanophenyl)-1H-pyrazole78[11]
2Benzyl4-Bromoacetophenone1-Benzyl-4-nitro-5-(4-acetylphenyl)-1H-pyrazole82[10]
3Methyl1-Bromo-4-fluorobenzene1-Methyl-4-nitro-5-(4-fluorophenyl)-1H-pyrazole75[10]
4p-Tolyl4-Bromotoluene1,5-Di-p-tolyl-4-nitro-1H-pyrazole85[10]

Part 2: Regioselective N1-Alkylation of 4-Nitropyrazole

N-alkylation is a fundamental strategy to modify the properties of pyrazole-containing compounds, influencing their solubility, metabolic stability, and target binding affinity.[12][13] For unsymmetrical pyrazoles like 4-nitro-1H-pyrazole, controlling the site of alkylation (N1 vs. N2) is a critical challenge.[13][14]

Causality & Mechanistic Rationale

The regiochemical outcome of N-alkylation is governed by a delicate balance of steric and electronic factors.[13][15]

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. Since the C3 and C5 positions of 4-nitropyrazole are unsubstituted, steric factors are less dominant than in other pyrazoles but can become significant with bulky alkylating agents.[13]

  • Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in a less polar solvent like THF fully deprotonates the pyrazole to form the pyrazolate anion, which can influence selectivity.[12][15] A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a common and effective system that often provides good N1 selectivity.[6][13]

For 4-nitropyrazole, alkylation typically proceeds reliably at the N1 position under standard conditions.

Experimental Workflow: N-Alkylation

The workflow for N-alkylation is a standard procedure in synthetic organic chemistry.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add 4-nitro-1H-pyrazole and base (e.g., K₂CO₃) to a flask prep2 Add anhydrous solvent (e.g., DMF) prep1->prep2 prep3 Stir suspension at RT prep2->prep3 react1 Add alkylating agent (e.g., alkyl halide) dropwise prep3->react1 react2 Stir at specified temperature until completion (monitor by TLC) react1->react2 work1 Quench reaction (e.g., with water) react2->work1 work2 Extract with organic solvent work1->work2 work3 Wash, dry, and concentrate work2->work3 work4 Purify by chromatography or recrystallization work3->work4 product product work4->product Isolated Product

Caption: General workflow for N-alkylation of 4-nitropyrazole.

Protocol 2: N1-Alkylation using Potassium Carbonate in DMF

This protocol provides a general and effective method for the N1-alkylation of 4-nitro-1H-pyrazole.[6]

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous DMF (5-10 mL per mmol of pyrazole).

  • Stir the suspension at room temperature for 15-30 minutes to ensure adequate mixing and partial deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 60 °C is typical) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to afford the pure N1-alkylated-4-nitropyrazole.

Data Summary: Examples of N1-Alkylation
EntryAlkylating AgentProductYield (%)Reference
1Iodomethane1-Methyl-4-nitro-1H-pyrazole80-98[6]
2Phenethyl bromide1-Phenethyl-4-nitro-1H-pyrazole89[11]
3Benzyl bromide1-Benzyl-4-nitro-1H-pyrazole92[10]
44-Methylbenzyl chloride1-(4-Methylbenzyl)-4-nitro-1H-pyrazole87[10]

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful reaction for functionalizing electron-deficient aromatic rings.[16] The 4-nitro group is a potent activator for SNAr, as it can effectively stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[17][18] While direct substitution of the 4-nitro group on the pyrazole is challenging, it strongly activates other positions (e.g., C3 or C5) bearing a suitable leaving group (like a halogen) towards nucleophilic attack. Studies on related 3,4-dinitropyrazoles have shown that nucleophilic substitution occurs regioselectively at the C3 position, demonstrating the feasibility of this approach within the nitropyrazole family.[19]

Causality & Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the electron-poor carbon atom bearing the leaving group. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] The aromaticity of the ring is temporarily broken.

  • Elimination: The leaving group is expelled, and the aromaticity of the pyrazole ring is restored to yield the final product.

The presence of the 4-nitro group is crucial as its electron-withdrawing ability delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the initial nucleophilic attack.

Mechanism: SNAr on a 4-Nitropyrazole Scaffold

Caption: Mechanism of SNAr on a hypothetical 5-halo-4-nitropyrazole.

Protocol 3: Exemplary SNAr with an Amine Nucleophile

This protocol provides a general methodology for the substitution of a halogen at the C5 position of a 1-substituted-4-nitropyrazole, based on established SNAr principles. A pre-functionalized substrate (e.g., 1-methyl-5-bromo-4-nitropyrazole) is required.

Materials:

  • 1-Substituted-5-halo-4-nitropyrazole (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (2.0-3.0 eq)

  • A base such as potassium carbonate (K₂CO₃) (optional, may be required for some amine salts)

  • Polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

Procedure:

  • In a sealed vial or round-bottom flask, dissolve the 1-substituted-5-halo-4-nitropyrazole (1.0 eq) in the chosen solvent (e.g., DMSO).

  • Add the amine nucleophile (2.0 eq). Using an excess of the amine can also serve as the base.

  • Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS for consumption of the starting material.

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product or to prepare for extraction.

  • Extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to isolate the 5-amino-4-nitropyrazole product.

Conclusion and Outlook

The 4-nitropyrazole scaffold is a powerful platform for the synthesis of functionalized heterocyclic compounds. The electron-withdrawing nature of the nitro group directs reactivity in a predictable and highly regioselective manner, enabling access to diverse chemical matter. By mastering the principles of C-H activation, N-alkylation, and nucleophilic aromatic substitution, researchers can efficiently generate libraries of novel compounds. The products of these reactions—5-aryl, 1-alkyl, and 5-amino-substituted 4-nitropyrazoles—are themselves versatile intermediates, where the nitro group can be further transformed (e.g., via reduction to an amine) to unlock even greater molecular complexity for application in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. 15.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazoles. 20.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. 12.

  • 1-Nitropyrazole in Pharmaceutical Synthesis: Applications and Sourcing. (2026). PharmaCompass. 5.

  • Al-Warhi, T., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. 1.

  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(9), 4237-4248. .

  • Iaroshenko, V. O., & Langer, P. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. .

  • Sánchez-Migallón, A., et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. .

  • Iaroshenko, V. O., et al. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. PubMed. .

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. .

  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(9), 4237-4248. .

  • Sini, G. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. .

  • El-Faham, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. .

  • Sharma, R., & Kumar, S. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Han, Q., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4976. .

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 13.

  • Dalinger, I. L., et al. (2010). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin, 59(10), 2011-2016. .

  • Guda, M. R., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. .

  • Wikipedia. Nucleophilic aromatic substitution. .

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. .

  • Kącka-Zych, A., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4791. .

Sources

Troubleshooting & Optimization

Overcoming poor solubility of pyrazole derivatives in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility of Pyrazole Derivatives Ticket ID: PYR-SOL-992 Assigned Specialist: Senior Application Scientist, Synthesis Division

Welcome to the Pyrazole Technical Support Hub

You are likely here because your pyrazole derivative is behaving like "brick dust"—refusing to dissolve in standard organic solvents, streaking on silica columns, or crashing out during reactions.

This insolubility stems from the pyrazole ring's amphoteric nature and its ability to form extensive intermolecular hydrogen bonding networks (


-

stacking and NH

N interactions). High crystal lattice energy often overrides solvation energy.

This guide provides three targeted modules to resolve these issues: Reaction Optimization , Purification Strategies , and Proactive Structural Modification .

Module 1: Reaction Optimization (Synthesis Phase)

The Problem: Reactants remain heterogeneous, leading to stalled conversion or localized super-heating/decomposition.

Strategy A: Phase Transfer Catalysis (PTC)

When standard dipolar aprotic solvents (DMF, DMSO) fail or are too difficult to remove, PTC is the superior protocol. It allows the reaction to proceed at the interface of solid/liquid or liquid/liquid phases, bypassing the need for bulk solubility.

Mechanistic Insight: Using a quaternary ammonium salt (e.g., TBAB) transports the deprotonated pyrazolate anion from the solid interface or aqueous phase into the organic phase where the electrophile resides. This increases the effective concentration of the nucleophile.

Protocol: N-Alkylation of Insoluble Pyrazoles via PTC

  • Reagents: Pyrazole derivative (1.0 equiv), Alkyl halide (1.1 equiv), KOH (2.0 equiv), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Toluene (or neat if liquid alkyl halide is used).

  • Procedure:

    • Suspend pulverized pyrazole and KOH in toluene.

    • Add TBAB and the alkyl halide.[1]

    • Heat to 80°C with vigorous stirring (high shear is critical to maximize surface area).

    • Monitoring: The reaction often proceeds faster than homogeneous equivalents because the ion-pair in the organic phase is "naked" and highly reactive.

Strategy B: The "Solvent Switch" Decision Tree

Do not default to DMF immediately. Use this logic flow to select the optimal solvent system that balances solubility with work-up ease.

SolventSelection Start Start: Reactant Insoluble PolarProtic Can reaction tolerate protic sources? Start->PolarProtic Toluene Try Toluene/THF (1:1) Reflux PolarProtic->Toluene Yes (e.g. Suzuki) Acidic Is Pyrazole Acidic? (NH present) PolarProtic->Acidic No (e.g. Alkylation) DMF Dipolar Aprotic (DMF/DMSO/NMP) Toluene->DMF Still Insoluble PTC Phase Transfer Catalysis (TBAB/Toluene) Acidic->DMF No (Last Resort) Acidic->PTC Yes (Best for workup)

Caption: Solvent selection logic for insoluble heterocycles. Prioritize PTC to avoid high-boiling solvent removal.

Module 2: Purification & Isolation (Work-up Phase)

The Problem: Compound precipitates on the column or streaks due to interaction with silanols.

Technique 1: "Dry Loading" (The Silica Sandwich)

Liquid loading (dissolving in DCM) often fails because the compound precipitates the moment it hits the mobile phase.

  • Protocol: Dissolve the crude mixture in a minimal amount of a strong solvent (MeOH/DCM 1:4 or even pure DMSO). Add dry silica gel (10x weight of crude). Evaporate the solvent (use a high-vac pump if DMSO is used) until you have a free-flowing powder. Load this powder on top of your packed column.

Technique 2: The Acid/Base "Swing" Extraction

Leverage the amphoteric nature of pyrazoles.

  • pKa Data: Pyrazolium (conjugate acid) pKa

    
     2.5; Pyrazole NH pKa 
    
    
    
    14.
  • Workflow:

    • Dissolution: Dissolve crude in dilute HCl (pH < 2). Non-basic impurities remain in the solid/organic phase. Filter or extract with EtOAc.

    • Precipitation: Neutralize the aqueous phase with NaOH to pH ~7-8. The free-base pyrazole will often precipitate as a pure solid, bypassing chromatography entirely.

Solubility Profile of Common Pyrazoles

Solvent SystemSolubility RatingApplicationNotes
Water (pH 7) PoorPrecipitationGood for crashing out product.
Water (pH < 2) HighExtractionForms Pyrazolium salt.
DCM ModerateChromatographyoften requires 5-10% MeOH.
EtOAc/Hexane LowRecrystallizationPyrazoles often "oil out" here.[2]
DMSO/DMF HighReactionHard to remove; avoid for columns.

Module 3: Proactive Structural Modification (Design Phase)

The Problem: The unsubstituted NH is the primary donor for H-bonding networks. The Solution: Mask the nitrogen early in the synthesis using lipophilic protecting groups.

The SEM "Switch" Strategy

The SEM (2-(Trimethylsilyl)ethoxymethyl) group is ideal. It adds significant lipophilicity, making the molecule soluble in standard organic solvents (DCM, THF), and directs regioselectivity.

Protocol: SEM Protection

  • Conditions: Pyrazole (1 equiv), NaH (1.2 equiv), SEM-Cl (1.1 equiv) in THF at 0°C.

  • Benefit: The resulting N-SEM pyrazole is an oil or low-melting solid, easily purified by flash chromatography (Hex/EtOAc).

  • Removal: Deprotection is mild using TFA or TBAF, usually performed at the very end of the synthesis.

SEM_Protection Insoluble Insoluble NH-Pyrazole Deprotonation NaH / THF (0°C) Insoluble->Deprotonation Addition Add SEM-Cl Deprotonation->Addition Soluble Soluble N-SEM Pyrazole Addition->Soluble Reactions Perform Couplings/Lithiation Soluble->Reactions Deprotect TFA or TBAF Removal Reactions->Deprotect

Caption: Workflow for using SEM protection to solubilize pyrazole intermediates.

Frequently Asked Questions (FAQ)

Q: My pyrazole "oils out" during recrystallization instead of forming crystals. Why? A: This happens when the melting point of the solvated compound is lower than the solvent's boiling point.

  • Fix: Use a solvent with a lower boiling point (e.g., switch from Toluene to DCM/Hexane). Alternatively, seed the oil with a tiny crystal of the crude material and sonicate.

Q: The compound streaks badly on silica gel even with 10% MeOH. A: The basic nitrogen is interacting with acidic silanols.

  • Fix: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexane. Add 1% Et3N to your mobile phase. This blocks the silanol sites.

Q: I cannot remove DMSO from my product after the reaction. A: Do not use a rotovap.

  • Fix: Dilute the reaction mixture with water (5x volume) and extract with EtOAc. Wash the organic layer 3x with water and 1x with brine (LiCl solution is even better) to pull the DMSO into the aqueous phase.

References

  • BenchChem Technical Support. (2025).[3][2][4][5] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from

  • Royal Society of Chemistry (RSC). (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Retrieved from

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from

  • ResearchGate. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.[1][6][7] Retrieved from

Sources

Technical Support Center: Optimization of Pyrazole Cyclization Conditions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting & Optimization Guide for Pyrazole Synthesis

Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the cyclization process—typically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is deceptively simple. It frequently suffers from regioselectivity issues , stalled kinetics , and purification bottlenecks .

This guide moves beyond standard textbook procedures. It provides a causal analysis of failure modes and actionable, self-validating protocols to optimize your specific substrate class.

Module 1: Mastering Regioselectivity

The most common failure mode in pyrazole synthesis is the formation of inseparable regioisomeric mixtures (1,3- vs. 1,5-isomers).

The Mechanistic Logic

Regioselectivity is dictated by the competition between the two nitrogen nucleophiles of the hydrazine and the two electrophilic carbonyls of the 1,3-dicarbonyl.

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: In thermodynamic equilibrium, the bulkier substituent on the hydrazine will position itself away from the bulkier substituent on the dicarbonyl.

Troubleshooting Guide

Q1: I am getting a 1:1 mixture of regioisomers. How do I force a single isomer? A: You must disrupt the balance between steric and electronic factors.

  • Protocol A (Solvent Switch): Switch from non-polar solvents (Toluene) to fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE). TFE activates the carbonyls via hydrogen bonding, often enhancing the electronic differentiation between them.

  • Protocol B (pH Tuning):

    • Acidic Conditions (HCl/AcOH): Protonation of the carbonyls makes the reaction faster but often less selective due to high reactivity.

    • Basic Conditions (Pyridine/Et3N): De-protonates the hydrazine hydrochloride, increasing the nucleophilicity of the

      
      -nitrogen. This often favors the 1,3-isomer  (kinetic product) if the reaction is kept at lower temperatures.
      

Q2: My hydrazine hydrochloride salt is not reacting. A: Hydrazine salts (e.g., Phenylhydrazine HCl) are stable but non-nucleophilic. You must liberate the free base in situ.

  • Fix: Add a stoichiometric amount of Sodium Acetate (NaOAc) or Triethylamine (Et3N) to the reaction mixture.

  • Caution: Excess strong base can lead to side reactions (e.g., degradation of sensitive 1,3-dicarbonyls).

Visualization: The Knorr Mechanism & Regioselectivity

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Attack Nucleophilic Attack (Kinetic Control) Start->Attack pH/Solvent Dependent Intermed Hydrazone Intermediate Attack->Intermed Loss of H2O Cyclization Cyclization (Ring Closure) Intermed->Cyclization Intramolecular Product Pyrazole Product (- H2O) Cyclization->Product Aromatization

Caption: The stepwise progression of Knorr Pyrazole Synthesis. Regioselectivity is determined at the "Nucleophilic Attack" stage.

Module 2: Reaction Kinetics & Efficiency

Standard reflux methods can take 12-24 hours. Modern optimization requires energy-efficient pathways.

Comparative Data: Microwave vs. Conventional Heating
ParameterConventional Reflux (EtOH)Microwave Irradiation (MW)Benefit of MW
Time 4 - 12 Hours5 - 20 Minutes>90% Time Savings
Yield 60 - 80%85 - 98%Cleaner reaction profile
Solvent Large volume requiredMinimal or Solvent-FreeGreen Chemistry compliance
Energy High (Convection)Low (Direct Dielectric Heating)Cost reduction
Experimental Protocol: Microwave-Assisted Synthesis

Recommended for rapid library generation.

  • Preparation: In a 10 mL microwave vial, combine:

    • 1,3-Dicarbonyl (1.0 equiv)

    • Hydrazine derivative (1.1 equiv)

    • Catalyst: 10 mol%

      
      -Toluenesulfonic acid (pTSA) or dilute HCl (if using neutral hydrazine).
      
    • Solvent: Ethanol (2 mL) or Solvent-Free (mix neat if liquid).

  • Irradiation: Seal the vial. Set the microwave reactor to 120°C (High Absorption).

    • Ramp time: 1 min.

    • Hold time: 10 min.

  • Work-up: Cool to room temperature. The pyrazole often precipitates upon cooling. Filter and wash with cold ethanol.

Q3: The reaction stalls at the intermediate (hydrazone) stage. A: The final cyclization step requires the loss of water (dehydration). If the reaction stalls:

  • Chemical Drying: Add molecular sieves (4Å) or anhydrous

    
     to the reaction mixture to drive the equilibrium forward.
    
  • Azeotropic Removal: If using conventional heating, switch to Toluene and use a Dean-Stark trap to physically remove water.

Module 3: Green Chemistry & Aqueous Conditions

For scale-up and environmental compliance, avoiding chlorinated solvents is critical.

Q4: Can I perform this reaction in water? My starting materials are not water-soluble. A: Yes, "On-Water" synthesis is highly effective for pyrazoles. The hydrophobic effect accelerates the reaction at the organic-water interface.

  • Protocol: Suspend reactants in water. Add a surfactant like TPGS-750-M (2 wt%) or simply reflux vigorously. The product usually precipitates as a solid, simplifying purification to a simple filtration.

Visualization: Optimization Decision Tree

OptimizationTree Problem Identify Core Issue Regio Regioselectivity (Mixture of Isomers) Problem->Regio Slow Slow Reaction / Low Yield Problem->Slow Green Need Green Conditions Problem->Green Solvent Switch to TFE or Control pH Regio->Solvent MW Use Microwave (120°C, 10 min) Slow->MW Water Use Water Reflux + Surfactant Green->Water

Caption: Strategic decision pathways for troubleshooting common pyrazole synthesis bottlenecks.

Module 4: Purification & Analysis

Q5: How do I separate the regioisomers if synthesis optimization fails? A: If you cannot control the chemistry, you must optimize the chromatography.

  • TLC Analysis: Regioisomers often have very similar Rf values. Use 100% Dichloromethane (DCM) or DCM:MeOH (98:2) as the mobile phase. Isomers often separate better in chlorinated solvents than in Hexane/Ethyl Acetate.

  • Column Chromatography: Use a high aspect ratio column (longer length).

  • Recrystallization: If one isomer is a solid and the other an oil (common), dissolve the crude mixture in a minimum amount of hot ethanol and let it stand at 4°C overnight. The symmetric isomer often crystallizes first.

References

  • Recent advances in the regioselective synthesis of pyrazoles. Source: Ewha Womans University Review. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Organic Chemistry Portal (Deng & Mani). URL:[Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Source: National Institutes of Health (PMC). URL:[Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids. Source: MDPI (Molecules). URL:[Link]

Troubleshooting the synthesis of 4-aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing 4-aminopyrazoles—a highly valuable but notoriously sensitive pharmacophore in medicinal chemistry.

Rather than merely listing reaction conditions, this guide deconstructs the mechanistic causality behind common failures, providing you with self-validating protocols to ensure reproducibility, safety, and high yields.

Diagnostic Workflow

G Start Target: 4-Aminopyrazole Route1 Route A: Nitration & Reduction Start->Route1 Route2 Route B: Catalytic Cross-Coupling Start->Route2 Route3 Route C: De Novo Cyclization Start->Route3 Nitro 4-Nitropyrazole Route1->Nitro Halo 4-Bromo/Iodopyrazole Route2->Halo Acyclic Hydrazine + Dicarbonyl Route3->Acyclic Red H2, Pd/C (Ar Blanket) Nitro->Red Product 4-Aminopyrazole (Store < 0°C, Ar) Red->Product Cross CuI / NaOtBu / L4 Halo->Cross Cross->Product Condense Knorr Condensation Acyclic->Condense Condense->Product

Decision matrix for 4-aminopyrazole synthesis routes and downstream processing.

Troubleshooting Guide & FAQs

Route A: Electrophilic Nitration & Reduction

Q: Why does my reaction mixture turn dark red or black during the filtration of the Pd/C catalyst after hydrogenating 4-nitropyrazole? A: This is a classic symptom of rapid air oxidation. 4-Aminopyrazoles are highly electron-rich; exposure to atmospheric oxygen rapidly oxidizes the amine to highly colored diazo compounds or oligomeric degradation products[1]. Causality & Solution: The high surface area of the Pd/C catalyst can actually facilitate this aerobic oxidation if exposed to air during filtration. You must purge your extraction solvents with an inert gas (Argon/N2) for at least 15 minutes prior to use, and utilize a "reverse filtration" technique or a strictly enclosed Schlenk filtration system[1].

Q: Is it safe to scale up the synthesis of 4-nitropyrazoles for multi-gram intermediate generation? A: Proceed with extreme caution. Unsubstituted pyrazole already has a nitrogen content of 37%. Nitration drastically increases the nitrogen-to-oxygen ratio, generating a high energy-density compound with potential detonation characteristics[2]. Causality & Solution: Before scaling beyond 5 grams, perform Differential Scanning Calorimetry (DSC). To mitigate thermal instability, consider installing a heavy protecting group (e.g., SEM or Trityl) prior to nitration. The added molecular mass acts as a thermal sink, stabilizing the intermediate[2].

Route B: Catalytic Cross-Coupling

Q: I am attempting a on 4-bromopyrazole using a primary alkylamine, but my yields are abysmal (<20%). What is failing? A: Two competing mechanisms are destroying your yield. First, the multi-heteroatom pyrazole core strongly coordinates to the Palladium center, poisoning the catalyst. Second, primary alkylamines possess


-hydrogens, which undergo rapid 

-hydride elimination from the Pd-complex during the catalytic cycle, leading to off-target imines rather than the desired C-N coupled product[3]. Causality & Solution: You must switch to a highly sterically hindered biarylphosphine ligand (like BrettPhos) to accelerate reductive elimination, or pivot entirely to a Copper-catalyzed system (CuI) which is less susceptible to

-hydride elimination[3].

Q: I switched to a Cu-catalyzed amination using NaOMe as my base, but LC-MS shows a mass corresponding to a methoxy-pyrazole instead of my target amine. How do I fix this? A: You are observing a competitive Nucleophilic Aromatic Substitution (


). The methoxide ion is highly nucleophilic and is outcompeting your amine for the activated C4 position of the pyrazole[4].
Causality & Solution: Substitute NaOMe with Sodium tert-butoxide (NaOtBu). The bulky tert-butyl group provides sufficient basicity to deprotonate the amine for the catalytic cycle but is too sterically hindered to participate in the 

pathway, restoring your C-N coupling yields[4].

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Reduction of 4-Nitropyrazole

Validation Metric: The starting 4-nitropyrazole is UV-active with an


 of ~0.6 (1:1 EtOAc/Hexane). The successful product will shift to an 

of ~0.1. Any appearance of a pink/red hue in the solution invalidates the atmospheric integrity of the setup[5],[1].
  • Degassing: Dissolve 4-nitropyrazole (1.0 equiv) in absolute ethanol. Bubble Argon through the solution for 20 minutes.

  • Catalyst Loading: Under a continuous Argon blanket, carefully add 10% Pd/C (5 mol%). Caution: Dry Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (40 psi). Stir vigorously at room temperature for 3 hours.
    
  • Anaerobic Filtration: Transfer the mixture via cannula (strictly avoiding air exposure) onto a Celite pad pre-wetted with degassed ethanol. Filter under positive Argon pressure.

  • Isolation: Concentrate the filtrate in vacuo at a reduced temperature (<30°C) to yield the 4-aminopyrazole. Store immediately under Argon at -20°C.

Protocol 2: Room-Temperature Cu-Catalyzed Amination of 4-Bromopyrazole

Validation Metric: Complete consumption of the bromopyrazole without the +30 M/Z shift indicative of methoxy-


 side reactions[4].
  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with 4-bromopyrazole (0.5 mmol, 1.0 equiv), the target amine (0.6 mmol, 1.2 equiv), and NaOtBu (1.0 mmol, 2.0 equiv).

  • Catalyst Complexation: Add CuI (5.0 mol %) and the rationally designed anionic N1,N2-diarylbenzene-1,2-diamine ligand (L4) (10 mol %).

  • Reaction: Add 0.5 mL of anhydrous DMSO. Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at room temperature for 16 hours.

  • Workup: Quench the reaction with degassed water (2 mL) and extract with ethyl acetate (3 x 5 mL). Dry over

    
    , concentrate, and purify via flash chromatography.
    

Quantitative Data: Route Comparison

Synthetic StrategyReagents / CatalystsTypical YieldsPrimary LimitationsCausality of Failure
Nitration / Reduction

, then

, Pd/C
70–90%Thermal hazards, Air sensitivityHigh N:O ratio causes instability; electron-rich amine rapidly oxidizes in air[1],[2].
Pd-Catalyzed Amination Pd(dba)2, Bulky Ligands, Base50–85%

-hydride elimination
Pyrazole N coordinates Pd;

-hydrogens on amine cause off-target elimination[3].
Cu-Catalyzed Amination CuI, L4 Ligand, NaOtBu75–95%Requires bespoke ligandsSmall alkoxide bases (NaOMe) cause competitive

instead of C-N coupling[4].
De Novo Cyclization Hydrazine + 1,3-Dicarbonyl45–60%Poor RegioselectivityAsymmetric dicarbonyls lead to mixtures of N1/N2 alkylated isomers.

References

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratory of Pharmacognosy and Chemistry of Natural Products.

  • Ambeed Inc. 4-Nitropyrazole Reaction Conditions and Reduction. 5

  • ResearchGate Community. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. 1

  • Scientific Update. Metal Hydride? NO Protection, NO Problem and NO-Where to Hide. 2

  • National Institutes of Health (PMC). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. 3

  • Journal of the American Chemical Society (JACS). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. 4

Sources

Technical Support Center: Advanced Purification of Crude Pyrazole Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. As an Application Scientist, I frequently encounter challenges related to the isolation and purification of pyrazoles. Synthesizing pyrazoles—often via the Knorr condensation of 1,3-dicarbonyls with hydrazines—frequently yields complex crude mixtures containing unreacted starting materials, pyrazoline intermediates, and stubbornly co-eluting regioisomers.

This guide is designed to move beyond basic textbook procedures. It explores the causality behind pyrazole behavior and provides self-validating, field-proven methodologies to ensure high-purity isolation.

I. Visual Workflow: Pyrazole Purification Strategy

The amphoteric nature of the pyrazole ring (containing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen) dictates its purification pathway. The decision matrix below outlines the optimal technique based on the specific physicochemical properties of your crude mixture.

PyrazolePurification Start Crude Pyrazole Mixture CheckIsomers Are Regioisomers Present? Start->CheckIsomers SaltCryst Acid Addition Salt Crystallization CheckIsomers->SaltCryst Yes (1,3- vs 1,5-) CheckSol Is Product Highly Lipophilic? CheckIsomers->CheckSol No Pure Purified Pyrazole SaltCryst->Pure Selective Precipitation AcidBase Acid-Base Extraction (pH < 2 then pH > 8) CheckSol->AcidBase No (Weakly Basic) Chromatography Silica Gel Flash Chromatography CheckSol->Chromatography Yes (Neutral/Aryl) AcidBase->Pure pH-Driven Partitioning Chromatography->Pure Polarity Elution

Caption: Decision matrix for selecting optimal pyrazole purification techniques based on physicochemical properties.

II. Quantitative Data: Physicochemical Parameters for Purification

To select the right purification method, you must exploit the subtle physicochemical differences between your target pyrazole and its impurities.

Physicochemical ChallengeMechanistic BasisRecommended Purification TechniqueTypical Reagents / Solvents
Regioisomer Co-elution Differential crystal lattice energies of protonated speciesAcid Addition Salt CrystallizationH₂SO₄ or Oxalic acid in EtOH / Acetone
Poor Aqueous Partitioning Amphoteric nature (Basic N pKₐ ~2.5, Acidic NH pKₐ ~14)Acid-Base Extraction1M HCl (aq) followed by 1M NaOH (aq)
Similar Polarities on Silica Identical dipole moments and H-bonding capacitiesReverse-Phase HPLCMeCN / H₂O with 0.05% TFA modifier
High Volatility (Low MW) Differential boiling points between isomersFractional Vacuum DistillationHigh vacuum (e.g., 5 mm Hg), 77-80°C
III. Troubleshooting FAQs
Q1: My 1,3- and 1,5-pyrazole regioisomers co-elute on normal-phase silica gel. How can I separate them without resorting to preparative HPLC?

Causality: When an asymmetric 1,3-diketone reacts with a substituted hydrazine, it inevitably forms a mixture of 1,3- and 1,5-disubstituted pyrazoles. Because these regioisomers possess nearly identical dipole moments and hydrogen-bonding capacities, they exhibit identical retention factors (


) on silica gel, rendering flash chromatography ineffective[1].
Solution:  Exploit their differential basicity and crystal lattice energies by forming acid addition salts [2]. By treating the crude mixture with an inorganic acid (e.g., sulfuric acid) or an organic acid (e.g., oxalic acid) in a polar organic solvent, one isomer will typically form a highly crystalline salt while the other remains soluble in the mother liquor[3]. This technique is highly scalable and avoids chromatographic bottlenecks[4].
Q2: During aqueous workup, my pyrazole product is "oiling out" instead of partitioning cleanly, leading to poor recovery. What is happening?

Causality: Pyrazoles are weakly basic compounds. In biphasic systems, they can form partially soluble hydrates or emulsions. "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when it forms a supersaturated liquid phase rather than nucleating into a solid[4]. Solution: Perform a rigorous pH-driven acid-base extraction . Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). This protonates the basic nitrogen, converting the pyrazole into a highly water-soluble cationic salt and driving it into the aqueous phase, leaving lipophilic impurities in the organic layer[5]. Subsequently, cooling the aqueous layer and slowly basifying it (pH > 8) will precipitate the purified free base[5].

Q3: My pyrazole streaks heavily on TLC and flash columns, resulting in broad, tailing peaks. How do I fix this?

Causality: The unsubstituted pyrrole-like nitrogen (NH) in pyrazoles acts as a strong hydrogen bond donor, which interacts aggressively with the free silanol groups on standard normal-phase silica gel[1]. Solution: Deactivate the silica. Add 1-2% triethylamine (TEA) to your mobile phase to cap the acidic silanol sites on the column. Alternatively, switch to a neutral alumina column or use reverse-phase chromatography with a 0.05% trifluoroacetic acid (TFA) modifier to suppress ionization and sharpen the peak shape[1].

IV. Self-Validating Experimental Protocols
Protocol 1: Separation of Pyrazole Regioisomers via Acid Addition Salt Crystallization

This protocol utilizes differential crystallization to separate co-eluting isomers without chromatography.

  • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of a suitable hot organic solvent (e.g., ethanol, isopropanol, or acetone)[3][4].

  • Acid Addition: Slowly add 1.05 equivalents of an acid (e.g., concentrated H₂SO₄ or anhydrous oxalic acid) dropwise while stirring vigorously[3].

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature to induce the nucleation of the less soluble isomer's salt. Once at room temperature, transfer to an ice bath (0-5°C) for 30 minutes to maximize yield[4].

  • Isolation: Collect the crystalline salt via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold solvent.

  • Liberation of Free Base: Suspend the purified salt in distilled water and slowly add 1M NaOH until the pH reaches 8-9. Extract the liberated free pyrazole with ethyl acetate (3 x 20 mL)[4]. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the isolated product via ¹H NMR. The chemical shift of the pyrazole C4-H proton is highly sensitive to the adjacent substitution pattern, allowing you to confirm isomeric purity (>95% de) instantly.

Protocol 2: Acid-Base Extraction for Weakly Basic Pyrazoles

This protocol is ideal for removing unreacted diketones, neutral byproducts, and highly lipophilic impurities.

  • Initial Organic Dissolution: Dissolve the crude reaction mixture in a non-polar or moderately polar organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Extraction (Protonation): Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent. The target pyrazole will protonate and migrate to the aqueous layer[5].

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh organic solvent to remove any residual neutral impurities. Discard the organic layers.

  • Basification (Deprotonation): Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 9. The deprotonated pyrazole will either precipitate as a solid or form a cloudy suspension[5].

  • Final Organic Extraction: Extract the basic aqueous layer with fresh ethyl acetate (3 x 20 mL) to recover the purified pyrazole[5]. Dry over MgSO₄, filter, and evaporate the solvent.

  • Self-Validation Check: Spot the initial discarded organic phase and the final extracted phase on a single TLC plate. The target pyrazole spot should be entirely absent from the discarded organic lane, confirming complete mass transfer and quantitative recovery.

V. References
  • Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile Source: Organic Process Research & Development Vol. 13 No. 5 - ACS Publications URL:[Link]

  • WO2011076194A1 - Method for purifying pyrazoles Source: Google Patents URL:

Sources

Technical Support Center: Synthesis & Optimization of 4-Nitro-1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Nitro-1-propyl-1H-pyrazol-3-amine (Target Molecule) is a critical step in the development of various kinase inhibitors and energetic materials. The primary bottleneck in its preparation is the regioselective N-alkylation of the precursor 3-amino-4-nitropyrazole. Standard protocols often yield a mixture of the desired N1-propyl isomer and the undesired N2-propyl (or 1-propyl-5-amino) isomer, leading to yield losses of up to 50% and difficult chromatographic separations.

This guide provides an evidence-based troubleshooting framework to maximize the yield of the desired regioisomer (N1-alkylation) and offers a high-purity alternative synthetic route.

Part 1: The Core Challenge – Regioselectivity

The Problem: Tautomeric Ambiguity

The starting material, 3-amino-4-nitropyrazole , exists in tautomeric equilibrium. When alkylated with propyl halides (e.g.,


-propyl bromide or iodide), the reaction can occur at either nitrogen atom:
  • Path A (Desired): Alkylation at N1

    
    1-propyl-4-nitro-1H-pyrazol-3-amine .
    
  • Path B (Undesired): Alkylation at N2

    
    1-propyl-4-nitro-1H-pyrazol-5-amine .
    

In standard conditions (K


CO

/Acetone), the ratio is often close to 1:1 due to the competing electronic effects of the electron-withdrawing nitro group (acidifying N1) and the electron-donating amino group.

Part 2: Troubleshooting & Optimization Guide

Module A: Optimizing the Alkylation (Direct Route)

Scenario: You are alkylating 3-amino-4-nitropyrazole with propyl halide and getting low yields or inseparable mixtures.

Q1: How can I shift the ratio to favor the N1-isomer (3-amine product)?

Recommendation: Switch to the "Cesium Effect" in a polar aprotic solvent.

  • The Fix: Replace Potassium Carbonate (K

    
    CO
    
    
    
    ) with Cesium Carbonate (Cs
    
    
    CO
    
    
    )
    and use DMF or NMP as the solvent.
  • Mechanism: The larger Cesium cation forms a looser ion pair with the pyrazolate anion, enhancing the nucleophilicity of the nitrogen atoms. While steric factors usually favor N1 (less hindered), the specific coordination of Cs

    
     can further amplify the selectivity towards the thermodynamically more stable N1-alkylated product 3-amino-4-nitropyrazole derivatives [1, 2].
    
  • Protocol Adjustment:

    • Solvent: Anhydrous DMF (0.2 M concentration).

    • Base: Cs

      
      CO
      
      
      
      (1.5 - 2.0 equivalents).
    • Temperature: Start at 0°C for addition, then warm to Room Temperature . Avoid heating above 60°C unless conversion stalls, as higher temperatures often degrade regioselectivity [3].

Q2: My conversion is poor despite using excess alkyl halide. What is wrong?

Recommendation: Check for "N-alkylation" of the exocyclic amine.

  • The Issue: The exocyclic amino group (-NH

    
    ) can compete for the alkylating agent, especially if strong bases (like NaH) are used or if the reaction is overheated.
    
  • The Fix:

    • Stoichiometry: Use only a slight excess of propyl iodide (1.1 - 1.2 eq).

    • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%) to facilitate the reaction at the ring nitrogen without activating the exocyclic amine [4].

Q3: How do I separate the N1 (3-amine) and N2 (5-amine) isomers?

Recommendation: Leverage their polarity difference.

  • Insight: The 5-amine isomer (N2-alkylated) typically has a higher dipole moment and forms stronger intermolecular hydrogen bonds than the 3-amine isomer, making it more polar.

  • Purification Protocol:

    • TLC: Use 50% Ethyl Acetate in Hexanes. The desired 3-amine isomer usually has a higher R

      
        (travels faster).
      
    • Column: Silica gel chromatography using a gradient of DCM:MeOH (98:2 to 95:5) or Hexane:EtOAc .

    • Recrystallization: If the mixture is enriched (>4:1), recrystallize from Ethanol/Water or Toluene . The symmetrical nature of the impurities often keeps them in the mother liquor.

Module B: The "High-Purity" Alternative Route

Scenario: The alkylation route is consistently failing to provide >80% purity, or the separation is too costly for scale-up.

Recommendation: Invert the synthesis. Construct the pyrazole ring with the propyl group already in place, or nitrate a pre-formed 1-propylpyrazole.

Protocol: Nitration of 1-propyl-1H-pyrazol-3-amine

This route avoids the regioselectivity issue entirely by establishing the N-propyl bond before the nitro group is introduced.

  • Step 1: Synthesis of 1-propyl-1H-pyrazol-3-amine.

    • React propylhydrazine with 3-ethoxyacrylonitrile (or 2,3-dihalopropionitrile).

    • Note: This cyclization favors the formation of the 5-amino isomer if not carefully controlled, but 3-amino precursors are commercially available or can be made via the alkylation of 3-nitropyrazole followed by reduction (which is often more selective than alkylating the amino-nitro species).

  • Step 2: Nitration.

    • Reagents: HNO

      
       / H
      
      
      
      SO
      
      
      or Acetyl Nitrate (Ac
      
      
      O/HNO
      
      
      ).[1]
    • Regiochemistry: Electrophilic aromatic substitution (nitration) on 1-alkyl-3-aminopyrazoles occurs almost exclusively at the C4 position due to the directing effects of the amine (ortho/para director) and the inherent reactivity of the pyrazole ring [5].

    • Yield: Typically >85% with no regioisomeric byproducts.

Part 3: Experimental Data & Comparison

Table 1: Comparison of Synthetic Strategies
ParameterMethod A: Direct Alkylation (K

CO

)
Method A (Optimized): Cs

CO

Method B: Nitration Route
Reagents 3-amino-4-nitropyrazole,

-PrBr, K

CO

3-amino-4-nitropyrazole,

-PrI, Cs

CO

1-propyl-3-aminopyrazole, HNO

Solvent Acetone or MeCNDMF or DMSOH

SO

or Ac

O
Regioselectivity (N1:N2) ~ 60 : 40~ 85 : 15> 99 : 1
Yield (Isolated) 45 - 55%70 - 80%85 - 95%
Purification Difficult Column ChromatographySimple Column / RecrystallizationPrecipitation / Wash
Scalability Low (Separation bottleneck)MediumHigh

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for synthesizing the target molecule.

G Start Start: Target Synthesis 4-Nitro-1-propyl-1H-pyrazol-3-amine RouteA Route A: Direct Alkylation (Precursor: 3-amino-4-nitropyrazole) Start->RouteA RouteB Route B: Nitration Strategy (Precursor: 1-propyl-1H-pyrazol-3-amine) Start->RouteB CondA1 Standard Conditions (K2CO3 / Acetone) RouteA->CondA1 Traditional CondA2 Optimized Conditions (Cs2CO3 / DMF / 25°C) RouteA->CondA2 Recommended StepB1 Step 1: Nitration (HNO3 / H2SO4) RouteB->StepB1 ResultA1 Mixture of Isomers (N1:N2 ~ 1:1) Low Yield CondA1->ResultA1 ResultA2 Enriched Product (N1:N2 > 4:1) High Yield CondA2->ResultA2 ResultB Pure Product (Regiospecific C4-Nitration) StepB1->ResultB

Caption: Decision matrix comparing the direct alkylation route (and its optimization) versus the high-fidelity nitration route.

Part 5: Detailed Experimental Protocol (Optimized Route A)

Objective: Synthesis of 4-Nitro-1-propyl-1H-pyrazol-3-amine via Cs


CO

mediated alkylation.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-amino-4-nitropyrazole (1.0 eq, 10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Add Cesium Carbonate (1.5 eq, 15 mmol) in a single portion. The suspension may turn yellow/orange. Stir for 15 minutes at Room Temperature (RT).

  • Alkylation: Add 1-iodopropane (1.1 eq, 11 mmol) dropwise over 10 minutes.

    • Tip: Use the iodide for faster kinetics at lower temperatures, which aids regioselectivity.

  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC (50% EtOAc/Hex).

    • Checkpoint: If starting material remains after 18h, warm to 40°C. Do not exceed 60°C.

  • Workup: Pour the mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL) to remove DMF. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 10% to 50% EtOAc in Hexanes). The first major UV-active spot is typically the desired N1-propyl isomer (Target).

References

  • BenchChem Technical Support. (2025).[2][3] Optimizing N-Alkylation of Pyrazoles: Solvent and Base Effects. Retrieved from

  • Norman, N. J., et al. (2017).[4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from

  • WuXi Biology. (2025). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Retrieved from

  • National Institutes of Health (NIH). (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Nitration Methodologies. Retrieved from

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Support Center. As drug development increasingly relies on highly functionalized pyrazole scaffolds, achieving absolute regiocontrol during synthesis is a critical bottleneck. The classical Knorr cyclocondensation often fails to provide single isomers, leading to complex purification processes and compromised yields.

This guide is designed for researchers and application scientists. It bypasses generic advice to focus on the causality behind experimental choices , offering field-proven troubleshooting strategies and self-validating protocols to ensure scientific integrity and absolute regiocontrol.

Knowledge Base: The Mechanistic Root of Regioisomeric Mixtures

To solve regioselectivity, we must first understand the mechanistic failure of the classical Knorr pyrazole synthesis. When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (


), the system presents dual electrophilic carbons and dual nucleophilic nitrogens.

Because the activation energy difference between the nucleophilic attack at


 versus 

is often negligible, the reaction bifurcates. The primary amine (

) can attack either carbonyl, forming two distinct hydrazone intermediates (kinetic vs. thermodynamic). Subsequent cyclization inevitably yields a mixture of 3-substituted and 5-substituted pyrazoles .

KnorrPathway Start 1,3-Diketone + Substituted Hydrazine Int1 Hydrazone Intermediate A (Kinetic Attack) Start->Int1 Attack at C1 Int2 Hydrazone Intermediate B (Thermodynamic Attack) Start->Int2 Attack at C3 Prod1 3-Substituted Pyrazole (Regioisomer A) Int1->Prod1 Cyclization Prod2 5-Substituted Pyrazole (Regioisomer B) Int2->Prod2 Cyclization

Bifurcation pathway in classical Knorr synthesis leading to regioisomeric pyrazole mixtures.

Troubleshooting Desk: FAQs for Regiocontrol

Q1: I am getting a 1:1 mixture of 3- and 5-substituted pyrazoles using a standard 1,3-diketone and methylhydrazine. How can I push the reaction to a single isomer without changing my starting materials? Expert Insight: Modulate the solvent environment to differentiate the electrophilicity of the two carbonyls. Switch your solvent from ethanol to a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). The Causality: Fluorinated alcohols are strong hydrogen-bond donors but exceptionally poor nucleophiles. They selectively hydrogen-bond with the more basic carbonyl oxygen, amplifying the electronic difference between the two electrophilic centers. This stabilizes a singular transition state during the initial nucleophilic attack, often pushing regioselectivity from 50:50 to >95:5.

Q2: Solvent screening didn't provide enough regiocontrol for my highly functionalized substrates. What alternative precursors guarantee regioselectivity? Expert Insight: Abandon 1,3-diketones and utilize 1,3-Dicarbonyl Surrogates , specifically Enaminones or Acetylenic Ketones. The Causality: Enaminones possess a highly polarized push-pull system. According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophile, while the


-carbon of the enamine is a "soft" electrophile. Substituted hydrazines have a "hard" primary amine (

) and a "softer" secondary amine (

). The

exclusively attacks the hard carbonyl, locking the regiochemistry before cyclization occurs. Similarly, acetylenic ketones force an initial Michael addition, dictating an absolute regiochemical outcome.

Q3: I need to synthesize sterically hindered 1,3,4,5-tetrasubstituted pyrazoles. Condensation methods are failing completely. What is the modern approach? Expert Insight: Shift from condensation chemistry to [3+2] Cycloadditions . The reaction of


-arylhydrazones with nitroolefins , or the latest base-mediated cycloaddition of 2-alkynyl-1,3-dithianes with sydnones , are the current gold standards.
The Causality:  These methods rely on HOMO-LUMO controlled nucleophilic attacks rather than competing dehydration steps. In the hydrazone/nitroolefin system, the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone forces a stepwise cycloaddition, yielding a single regioisomer with absolute certainty.
Quantitative Comparison of Regioselective Strategies
Synthesis StrategyReagentsTypical Yield (%)Regioisomer Ratio (A:B)Mechanistic Driver
Standard Knorr 1,3-Diketone + Hydrazine60 - 8550:50 to 75:25Competing electrophilic centers
Fluorinated Solvent 1,3-Diketone + Hydrazine (HFIP)70 - 90> 95:5Hydrogen-bond transition state stabilization
Dicarbonyl Surrogate Enaminone + Hydrazine80 - 95> 99:1Hard-Soft Acid-Base (HSAB) mismatch
Alkyne Condensation Acetylenic Ketone + Hydrazine75 - 92> 98:2Initial Michael addition dictates cyclization
Stepwise Cycloaddition

-Arylhydrazone + Nitroolefin
65 - 88100:0 (Absolute) HOMO-LUMO controlled nucleophilic attack

Protocol Vault: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following protocol details the stepwise cycloaddition of


-arylhydrazones and nitroolefins. This system is self-validating: the stereoelectronic demands of the intermediate pyrazolidine physically prevent the formation of the alternative regioisomer.

DipolarCyclo N1 N-Arylhydrazone (Nucleophile) N3 Stepwise Cycloaddition (TFE/TFA Solvent) N1->N3 N2 Nitroolefin (Electrophile) N2->N3 N4 Pyrazolidine Intermediate N3->N4 N5 Oxidative Elimination (-HNO2) N4->N5 N6 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) N5->N6

Regioselective synthesis of pyrazoles via stepwise cycloaddition of hydrazones and nitroolefins.

Protocol: Absolute Regiocontrol via -Arylhydrazone Cycloaddition

Reagents Required:

  • 
    -Arylhydrazone (1.0 equiv)
    
  • Nitroolefin (1.2 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (Solvent, 0.2 M)

  • Trifluoroacetic acid (TFA) (Additive, 20 mol%)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed reaction vial, dissolve the

    
    -arylhydrazone (1.0 equiv) in anhydrous TFE to achieve a 0.2 M concentration.
    
  • Activation: Add TFA (20 mol%) to the solution. Causality note: TFA accelerates the reaction for electron-deficient hydrazones by increasing the electrophilicity of the nitroolefin without protonating the weakly basic hydrazone nitrogen.

  • Addition: Slowly add the nitroolefin (1.2 equiv) to the stirring mixture at room temperature.

  • Cyclization & Elimination: Heat the reaction mixture to 80 °C for 12–16 hours. The intermediate pyrazolidine will spontaneously undergo oxidative elimination of nitrous acid (

    
    ) to aromatize into the pyrazole.
    
  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Quality Control & Self-Validation (NMR): To definitively validate the regiochemistry and prove the absence of the alternative isomer, perform a 2D


 NOESY NMR experiment on the purified product.
  • Success Criteria: A strong spatial cross-peak between the

    
    -aryl protons and the 
    
    
    
    -substituent protons confirms the 1,5-relationship. The complete absence of a cross-peak between the
    
    
    -aryl group and the
    
    
    -substituent confirms absolute regioselectivity.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Yoon, J.-Y.; Lee, S.-g.; Shin, H. Current Organic Chemistry, 2011, 15(5), 657-674.[Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Deng, X.; Mani, N. S. Organic Letters, 2006, 8(16), 3505-3508.[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Zhang, Z.; Li, R.-P.; Gong, X.; Xu, X.; Peng, X.; Tang, S. The Journal of Organic Chemistry, 2025, 90(10), 3769-3778.[Link]

Catalyst selection for efficient pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SYN-2026-X Subject: Catalyst Selection & Troubleshooting for Regioselective Pyrazole Synthesis

Welcome to the Technical Support Center

You have reached the Tier-3 Support Desk for heterocyclic synthesis. This guide addresses the most frequent technical tickets regarding pyrazole construction: regiocontrol , yield optimization , and catalytic efficiency .

We do not provide generic textbook definitions. Below are field-validated troubleshooting workflows and protocols designed to resolve your specific experimental bottlenecks.

Part 1: The Catalyst Selection Matrix

Before troubleshooting, verify you are using the correct catalytic system for your target substitution pattern.

CatalystSelection Start Starting Materials Diketo 1,3-Dicarbonyl + Hydrazine Start->Diketo Alkyne Alkyne + Diazo/Azide Start->Alkyne PreFormed Pre-formed Pyrazole Start->PreFormed RegioIssue Is Regioselectivity Critical? Diketo->RegioIssue Isomer Target Isomer? Alkyne->Isomer CH_Act Pd(OAc)2 / Cu(OAc)2 *C-H Activation* PreFormed->CH_Act Bronsted Brønsted Acid (AcOH/HCl) *Standard* RegioIssue->Bronsted No (Symmetrical) Lewis Lewis Acid (Yb(OTf)3 or InCl3) *High Regiocontrol* RegioIssue->Lewis Yes (Asymmetrical) Green Solid Acid (Amberlyst-70) *Green/Recyclable* RegioIssue->Green Scale/Green Req. CuCat Cu(I) Catalyst (CuI/PMDETA) *1,4-Disubstituted* Isomer->CuCat 1,4-Isomer RuCat Ru(II) Catalyst (Cp*RuCl(cod)) *1,5-Disubstituted* Isomer->RuCat 1,5-Isomer

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate class and target regiochemistry.

Part 2: Troubleshooting Guides (Q&A Format)
Module A: The Knorr Condensation (1,3-Dicarbonyls)

User Ticket #101: "I am reacting a mono-substituted hydrazine with an unsymmetrical 1,3-diketone. I am getting a 60:40 mixture of regioisomers (N1-substituted). How do I push this to >90:10?"

Support Response: The lack of selectivity arises because the rate of hydrazone formation at the two carbonyls is competitive. Standard Brønsted acids (AcOH) often fail here because they protonate both carbonyls indiscriminately.

The Fix: Switch to a Lewis Acid Catalyst (


 or 

).
Lewis acids can chelate the 1,3-dicarbonyl, differentiating the electrophilicity of the carbonyl carbons based on steric bulk.
  • Mechanism: The metal center coordinates to the dicarbonyl, stabilizing the enol form and directing the nucleophilic attack of the hydrazine to the least hindered carbonyl first.

  • Protocol Adjustment: Replace AcOH with 10 mol%

    
     in ethanol at reflux.
    
  • Alternative: If using fluorinated substrates, HFIP (Hexafluoroisopropanol) can act as both solvent and hydrogen-bond donor catalyst to improve regioselectivity [1].

User Ticket #102: "My product is stuck in the metal catalyst residues, and purification is killing my yield. I need a scalable, metal-free method."

Support Response: You need a heterogeneous solid acid catalyst. The Fix: Amberlyst-70 or Zeolites. These allow for "filtration-only" workups and are superior for aqueous or solvent-free conditions.

  • Evidence: Recent protocols utilizing Amberlyst-70 show excellent yields for pyrazole synthesis in aqueous media without column chromatography [2].

Module B: [3+2] Cycloaddition ("Click" Synthesis)

User Ticket #205: "I'm trying to make a 1,5-disubstituted pyrazole using an alkyne and an azide. I'm using CuI/ascorbate, but I'm only isolating the 1,4-isomer."

Support Response: This is a classic mechanistic constraint. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is mechanistically locked to produce the 1,4-regioisomer due to the formation of a copper-acetylide intermediate.

The Fix: Switch to Ruthenium(II) Catalysis (RuAAC). You must change the metal center to access the 1,5-isomer.

  • Catalyst:

    
     (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene).
    
  • Why it works: RuAAC proceeds via a ruthenacycle intermediate that sterically favors the 1,5-substitution pattern, unlike the copper-acetylide pathway [3].

Part 3: Validated Experimental Protocols
Protocol A: Green, Regioselective Knorr Synthesis (Heterogeneous)

Best for: Routine synthesis, scale-up, and avoiding metal contamination.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine derivative (1.0 equiv)[1][2]

  • Catalyst: Amberlyst-70 (20 wt% relative to reactants) or [Ce(L-Pro)2]2 (5 mol%) [4]

  • Solvent: Water or Ethanol (Green)[2]

Step-by-Step:

  • Charge: Add the 1,3-dicarbonyl and hydrazine to a round-bottom flask containing water (3-5 mL per mmol).

  • Catalyze: Add the Amberlyst-70 resin beads.

  • React: Stir vigorously at room temperature (for simple substrates) or 50°C (for sterically hindered ones) for 30–60 minutes. Monitor by TLC.[2]

  • Work-up (The "Self-Validating" Step): Filter the reaction mixture. The solid catalyst remains on the filter paper. The filtrate contains your pure product (often precipitating out upon cooling).

  • Recycle: Wash the recovered catalyst with ethanol/water; it can be reused up to 5-7 times without significant activity loss.

Protocol B: 1,5-Disubstituted Pyrazole via RuAAC

Best for: "Click" chemistry requiring the non-standard isomer.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0 equiv)[2]

  • Catalyst:

    
     (1–2 mol%)
    
  • Solvent: Dioxane or THF (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a vial and purge with Argon/Nitrogen.

  • Dissolve: Add alkyne and azide in dioxane (0.5 M concentration).

  • Catalyze: Add the Ru-catalyst (weigh quickly in air, but purge headspace immediately).

  • React: Stir at 60°C for 2-4 hours.

  • Purification: Evaporate solvent. Run a short silica plug to remove Ru residues.

    • Note: Unlike CuAAC, this reaction is sensitive to air/moisture; ensure dry solvents are used.

Part 4: Comparative Data Analysis

Table 1: Catalyst Performance Comparison for 1,3-Dicarbonyl Condensation

Catalyst SystemRegioselectivityYieldWork-up DifficultyGreen Score
AcOH / HCl (Standard)Low (Mixtures)HighModerate (Neutralization)Low

(Lewis Acid)
High HighModerate (Extraction)Moderate
Amberlyst-70 (Solid Acid)ModerateExcellent Very Low (Filtration) High
HFIP (Solvent/Cat)HighGoodLow (Evaporation)Moderate
Part 5: Mechanistic Visualization

Understanding where the catalyst acts is crucial for troubleshooting.

Mechanism Reactants 1,3-Dicarbonyl Activation Catalyst Coordination (Lewis Acid binds O1 & O2) Reactants->Activation + Catalyst (M+) NucleophilicAttack Hydrazine Attack (Directed to least hindered C) Activation->NucleophilicAttack Activation increases Electrophilicity Intermediate Carbinolamine Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration & Aromatization Intermediate->Dehydration - H2O Product Regioselective Pyrazole Dehydration->Product

Figure 2: Mechanistic flow of Lewis Acid-catalyzed Knorr synthesis. The coordination step (Yellow) is the critical control point for regioselectivity.

References
  • Review on Regioselective Synthesis: Yoon, J. Y., et al. (2011).[3] "Recent advances in the regioselective synthesis of Pyrazoles." Current Organic Chemistry.

  • Green Heterogeneous Catalysis: Chandak, et al. (2023).[4] "Amberlyst-70 catalyzed synthesis of pyrazole derivatives."[4] Cited in ResearchGate Review.

  • Transition Metal Catalysis (Ru vs Cu): "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry.

  • Recyclable Catalysts: Katla, R., et al. (2016).[1] "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles." New Journal of Chemistry.

  • General Protocol Validation: BenchChem Technical Support. "Efficient Synthesis of Pyrazole Derivatives."

Sources

Validation & Comparative

Comparative Study of Pyrazole Isomers in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomeric Challenge in Pyrazole Scaffolds

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved anti-inflammatory and antineoplastic agents. However, the synthesis of substituted pyrazoles via classical Knorr cyclocondensation often yields a mixture of regioisomers [1]. The structural divergence between these isomers—such as 1,3-disubstituted versus 1,5-disubstituted pyrazoles—profoundly impacts their spatial geometry, electronic distribution, and ultimately, their biological efficacy.

During hit-to-lead optimization, failing to rigorously separate and independently evaluate these isomers can lead to convoluted assay data. This guide objectively compares the biological performance of pyrazole regioisomers, providing the mechanistic causality behind their activity and detailing self-validating experimental protocols for their evaluation.

Mechanistic Causality: Steric Vectors and Target Binding

The causality behind the differential biological activity of pyrazole isomers lies in the precise steric vectors they project within a target's active site.

  • Kinase Inhibition (e.g., JNK3): In the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, the orientation of the N-alkyl group is critical. The 1-methyl-3-pyrazole isomer positions its methyl group towards the solvent-exposed region, allowing the pyrazole nitrogens to form essential hydrogen bonds with the kinase hinge region. Conversely, the 1-methyl-5-pyrazole isomer forces the bulky methyl group into a steric clash with the gatekeeper residue, severely abrogating binding affinity [2].

  • Cyclooxygenase-2 (COX-2) Inhibition: For diarylpyrazoles, the 1,5-isomer perfectly fits the COX-2 active site. The 1-aryl group occupies the primary hydrophobic channel, while the 5-aryl group extends into the secondary side pocket. The 1,3-isomer alters this critical dihedral angle, resulting in steric clashes and a dramatic loss of target selectivity [3].

Comparative Biological Performance

The following tables summarize the quantitative divergence in biological activity between pyrazole regioisomers based on established literature data.

Table 1: JNK3 Kinase Inhibition Data
Compound IsomerSubstitution PatternJNK3 IC₅₀ (μM)p38 IC₅₀ (μM)Binding Causality
1-methyl-3-pyrazole (Cmpd 14)3-substituted0.16>20.0Optimal H-bond with hinge region
1-methyl-5-pyrazole (Cmpd 26)5-substituted1.60>20.0Steric clash of 1-methyl with gatekeeper
1-methyl-5-pyrazole (Cmpd 27)5-substituted6.00>20.0Severe steric hindrance
Table 2: COX-2 Inhibition Data
Compound IsomerTargetCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Index
1,5-Diarylpyrazole (Celecoxib analog)COX-20.04>10.0>250
1,3-Diarylpyrazole COX-20.785.78~7.4

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, every assay must operate as a self-validating system. The following protocols integrate internal controls to prevent artifactual data generation.

Protocol 1: Regioselective Synthesis and Isomer Validation
  • Cyclocondensation: React the unsymmetrical 1,3-dicarbonyl compound with the substituted hydrazine in ethanol under acidic reflux to generate the pyrazole core.

  • Chromatographic Isolation: Separate the resulting isomeric mixture via silica gel chromatography. The 1,3- and 1,5-isomers will exhibit distinct retention factors (Rf) due to differences in their dipole moments [4].

  • Self-Validating Step (2D-NOESY NMR): 1D NMR is insufficient for definitive structural assignment. Perform a 2D-NOESY experiment. The presence of a Nuclear Overhauser Effect (NOE) cross-peak between the N-alkyl protons and the adjacent C5-proton unambiguously identifies the 1,3-isomer. The absence of this cross-peak (due to the substituent occupying the C5 position) validates the 1,5-isomer [3].

Protocol 2: In Vitro Kinase Assay (TR-FRET)
  • Reagent Preparation: Prepare the target enzyme, fluorescently labeled substrate, and ATP in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% BSA, pH 7.5).

  • Compound Titration: Dispense the isolated pyrazole isomers in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM) using an acoustic liquid handler to minimize volumetric error.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents.

  • Self-Validating Step: Include staurosporine as a positive control and DMSO as a vehicle control. Calculate the Z'-factor for the assay plate; a Z' > 0.6 validates the assay's robustness and confirms that the observed IC₅₀ differences between isomers are biologically real.

Visualizations of Pathways and Workflows

Workflow A Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine B Knorr Cyclocondensation (Acidic Reflux) A->B C Isomeric Mixture (1,3- & 1,5-Regioisomers) B->C D Silica Gel Chromatography (Rf Validation) C->D E 1,5-Isomer (Confirmed via 2D-NOESY) D->E Major F 1,3-Isomer (Confirmed via 2D-NOESY) D->F Minor G High-Throughput Kinase/COX-2 Assays E->G F->G

Workflow for the regioselective synthesis, NMR validation, and screening of pyrazole isomers.

Mechanism AA Arachidonic Acid COX2 COX-2 Active Site (Hydrophobic Pocket) AA->COX2 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Iso15 1,5-Diarylpyrazole (Optimal Dihedral Angle) Iso15->COX2 Potent Block Iso13 1,3-Diarylpyrazole (Steric Clash) Iso13->COX2 Weak Block

Mechanistic divergence of pyrazole isomers in the COX-2 signaling pathway.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors Source: PMC (nih.gov) URL:2

  • Synthesis and evaluation of in vitro bioactivity for polysubstituted N-arylpyrazole derivatives Source: Arabian Journal of Chemistry URL:4

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC (nih.gov) URL:3

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (nih.gov) URL:1

Sources

Validating the Efficacy of Pyrazole-Based Inhibitors In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Advantage

In the landscape of small-molecule drug discovery, the pyrazole scaffold has emerged as a "privileged structure," particularly in the design of protein kinase inhibitors (PKIs).[1][2][3] Unlike their pyrimidine or quinazoline counterparts, pyrazole derivatives offer a unique balance of thermodynamic stability and hydrogen-bonding capability, allowing them to function as potent ATP-competitive inhibitors.

This guide provides a rigorous, data-driven framework for validating pyrazole-based inhibitors in vitro. We move beyond simple screening to establish a self-validating efficacy profile , comparing pyrazole performance against standard pharmacophores to justify their selection in lead optimization.

Mechanistic Comparison: Pyrazole vs. Alternatives[4]

To validate efficacy, one must first understand the structural causality. Most kinase inhibitors target the ATP-binding pocket.[4] The efficacy of the pyrazole ring stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge region."

Comparative Scaffold Analysis
FeaturePyrazole Scaffold (e.g., Ruxolitinib, Crizotinib)Pyrimidine Scaffold (e.g., Imatinib, Palbociclib)Quinazoline Scaffold (e.g., Gefitinib, Erlotinib)
Binding Mode Type I / Type 1.5 (ATP-competitive). often binds DFG-in or DFG-out conformations.Type II (Often binds DFG-out).[5] Requires specific linker geometry.Type I (Strict ATP-competitive). Rigid binding.[2]
H-Bonding Donor-Acceptor motif (N-H and N=). Ideal for hinge region interaction (e.g., Glu/Leu residues).Acceptor-only dominating the core; requires exocyclic amines for donor capability.Acceptor-rich (N1, N3). High affinity but can suffer from solubility issues.
Solubility Moderate to High. The 5-membered ring lowers planarity compared to fused bicyclics, aiding solubility.Variable. Often requires solubilizing tails (e.g., piperazine).Low. Planar, fused bicyclic structure often leads to poor aqueous solubility.
Selectivity Tunable. Substituents at C3/C5 positions allow precise targeting of the "gatekeeper" residue.Broad. Often hits multiple kinases unless specifically derivatized.Specific (EGFR family). Highly potent but historically prone to resistance mutations (e.g., T790M).
Expert Insight: The Selectivity Filter

Why choose Pyrazole? While Quinazolines offer nanomolar potency against EGFR, they often lack the flexibility to overcome gatekeeper mutations. Pyrazoles provide a smaller molecular footprint, allowing for "induced fit" binding modes that can evade common resistance mechanisms.

Experimental Workflow: The Validation Pipeline

The following workflow ensures that observed efficacy is due to specific target engagement, not assay artifacts.

ValidationWorkflow Synthesis 1. Compound Synthesis (>95% Purity) Biochem 2. Biochemical Assay (TR-FRET / LanthaScreen) Synthesis->Biochem IC50 Determination Cellular 3. Cellular Target Engagement (Western Blot / Phospho-Flow) Biochem->Cellular Hit Selection (<100 nM) Phenotypic 4. Phenotypic Assay (Viability / Apoptosis) Cellular->Phenotypic Mechanism Confirmation Selectivity 5. Kinome Profiling (Off-target Analysis) Phenotypic->Selectivity Lead Candidate Selectivity->Synthesis SAR Optimization

Caption: Integrated workflow for validating small-molecule inhibitors. Note the feedback loop from Selectivity to Synthesis for SAR refinement.

Protocol 1: Biochemical Potency (TR-FRET)

Objective: Determine the intrinsic


 of the pyrazole inhibitor against the purified kinase target (e.g., JAK2, BRAF).
Method:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LanthaScreen.
Why TR-FRET?

Unlike radiometric assays (


), TR-FRET is homogenous and avoids radioactive waste. Unlike standard ELISA, it minimizes wash steps that can disrupt weak binders (fast 

).
Step-by-Step Methodology
  • Reagent Preparation:

    • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (optimized

      
       required).
      
    • Antibody: Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., GST or His).

  • Compound Dilution (The "Self-Validating" Step):

    • Prepare a 10-point dose-response curve in 100% DMSO (starting at 10

      
      , 3-fold serial dilution).
      
    • Control 1 (Max Signal): DMSO only (0% inhibition).

    • Control 2 (Min Signal): 10

      
       Staurosporine (100% inhibition).
      
    • Note: Final DMSO concentration in the assay must be <1% to prevent enzyme denaturation.

  • Reaction Assembly:

    • Add 5

      
       of Inhibitor/DMSO to a 384-well low-volume white plate.
      
    • Add 5

      
       of Kinase/Antibody mix (2x concentration).[5] Incubate 15 min.
      
    • Add 5

      
       of Tracer (2x concentration).
      
    • Total Volume: 15

      
      .[6]
      
  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Acceptor] and 615 nm [Donor]).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to derive

      
      .[7]
      

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Hill Slope: Should be approximately -1.0. A slope < -1.5 suggests aggregation or non-specific binding (a common false positive).

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the pyrazole inhibitor permeates the cell membrane and inhibits the phosphorylation of the specific downstream substrate (e.g., STAT3 for JAK inhibitors).

Methodology
  • Cell Culture:

    • Seed cells (e.g., HEL cells for JAK2 V617F) at

      
       cells/well in 6-well plates.
      
    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with the pyrazole inhibitor at concentrations of

      
      , 
      
      
      
      , and
      
      
      the biochemical
      
      
      .
    • Timepoint: 2 to 4 hours (sufficient for dephosphorylation events).

    • Stimulation (Optional): If targeting a non-constitutively active kinase, stimulate with ligand (e.g., IL-6) for 15 mins prior to lysis.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate, NaF) + Protease Inhibitors.

    • Perform SDS-PAGE and transfer to PVDF membrane.

  • Detection:

    • Primary Antibody: Anti-Phospho-Protein (e.g., p-STAT3 Tyr705).

    • Loading Control: Anti-Total-Protein (e.g., Total STAT3) AND Anti-GAPDH/Actin.

    • Crucial: You must normalize the Phospho-signal to the Total-protein signal, not just GAPDH.

Signaling Pathway Visualization (JAK-STAT Example)

SignalingPathway Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition (ATP-site) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Mechanism of Action for a Pyrazole-based JAK inhibitor disrupting the JAK-STAT signaling cascade.

Comparative Data Analysis

When publishing, present your data in a comparative context. Below is a representative dataset comparing a novel Pyrazole candidate ("Pyr-4d") against a standard Pyrimidine inhibitor.

Table 1: In Vitro Efficacy Profile
ParameterNovel Pyrazole (Pyr-4d) Standard Pyrimidine (Ref-A) Interpretation
Enzymatic

3.2 nM ± 0.512.5 nM ± 1.2Pyrazole core allows tighter binding affinity.
Cellular

(Viability)
45 nM ± 5.0150 nM ± 12.0Superior cellular potency suggests better permeability.
Selectivity Score (S(10)) 0.02 (High Selectivity)0.15 (Moderate)Pyr-4d hits fewer off-target kinases at 10

.
Solubility (PBS, pH 7.4) 120

15

Critical Differentiator: Pyrazole enhances aqueous solubility.
Metabolic Stability (

)
> 60 min (Microsomes)25 minPyrazole ring is more resistant to oxidative metabolism.

Data Interpretation:

  • Potency Shift: The ratio of Cellular

    
     / Enzymatic 
    
    
    
    should be < 20. If > 50, the compound likely has poor permeability or is being effluxed by P-gp. In this case, Pyr-4d (Ratio ~14) shows excellent translation from enzyme to cell.
  • Solubility: The 8-fold improvement in solubility for the Pyrazole derivative significantly lowers the risk of precipitation in biological assays, reducing false negatives.

Troubleshooting & Optimization (Expertise)

  • Issue: Steep Hill Slope (> -2.0) in biochemical assay.

    • Cause: Compound aggregation or promiscuous inhibition.

    • Solution: Add 0.01% Triton X-100 to the buffer. If

      
       shifts significantly, the initial result was an artifact.
      
  • Issue: Discrepancy between Western Blot and Viability data.

    • Cause: Off-target toxicity.[7] The compound kills cells via a mechanism unrelated to the target kinase.

    • Solution: Perform an siRNA knockdown of the target kinase. If the phenotype matches the drug treatment, the mechanism is on-target.

References

  • Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. ThermoFisher Scientific. Link

  • Ansari, A., et al. (2017). "Small molecule kinase inhibitors in oncology." Current Opinion in Oncology. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

In Silico Evaluation of Pyrazole Scaffolds: A Comparative Docking Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Docking studies of pyrazole derivatives with target proteins Content Type: Publish Comparison Guide

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Fomepizole. Its unique ability to act as both a hydrogen bond donor (via -NH) and acceptor (via -N=), combined with its planar architecture, makes it an ideal candidate for stacking interactions within hydrophobic pockets of kinases and cyclooxygenases.

This guide provides a technical comparison of molecular docking workflows for novel pyrazole derivatives against three primary therapeutic targets: COX-2 (Anti-inflammatory) , EGFR (Anticancer) , and DNA Gyrase B (Antimicrobial) . Unlike generic tutorials, we focus on the specific challenges of docking nitrogen-rich heterocycles—specifically tautomeric enumeration and protonation states—and provide comparative data against clinical standards.

Methodological Framework: Validated Docking Protocol

As a Senior Application Scientist, I emphasize that the reliability of docking data relies entirely on the quality of input preparation. Pyrazoles are prone to tautomeric shifts (


- vs 

-pyrazole) which can drastically alter binding poses.
Core Workflow Diagram

The following diagram outlines the critical path for a self-validating docking system.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Validation L_Prep Ligand Prep (MMFF94 Min + Tautomer Enumeration) Grid Grid Generation (Center on Co-crystal Ligand) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add Polar H, Kollman Charges) P_Prep->Grid Dock Docking Algorithm (Lamarckian GA / Vina) Grid->Dock RMSD RMSD Calculation (Threshold < 2.0 Å) Dock->RMSD RMSD->Grid If RMSD > 2.0 Å Interact Interaction Profiling (H-Bonds, Pi-Cation) RMSD->Interact If Validated

Figure 1: Standardized molecular docking workflow emphasizing the critical validation loop via RMSD calculation.

Step-by-Step Protocol
  • Protein Preparation:

    • Retrieve crystal structures from RCSB PDB.[1] Recommended IDs: 1CX2 (COX-2), 1M17 (EGFR), 1KZN (DNA Gyrase).

    • Crucial Step: Remove all crystallographic water molecules except those bridging the ligand and protein (rare for pyrazoles, but critical for some kinase inhibitors).

    • Assign Gasteiger or Kollman charges using AutoDock Tools or Schrödinger PrepWizard.

  • Ligand Construction:

    • Draw derivatives in ChemDraw/ChemSketch.

    • Tautomer Check: Generate all possible tautomers. For pyrazoles, the position of the acidic proton (

      
       vs 
      
      
      
      ) dictates H-bond donor/acceptor capability.
    • Minimize energy using the MMFF94 force field to relieve steric clashes before docking.

  • Validation (Self-Docking):

    • Extract the native co-crystallized ligand (e.g., SC-558 from 1CX2).

    • Re-dock it into the active site.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .

Comparative Analysis: Pyrazoles vs. Clinical Standards

This section evaluates the performance of pyrazole derivatives against standard drugs. Data is synthesized from recent high-impact studies.

Module A: Anti-Inflammatory (Target: COX-2)

Selective COX-2 inhibition reduces gastrointestinal side effects associated with traditional NSAIDs. Pyrazoles are designed to fit the specific side pocket of COX-2 (Val523) which is sterically restricted in COX-1 (Ile523).

Reference Standard: Celecoxib (PDB: 3LN1 or 1CX2)

Compound IDScaffold TypeBinding Energy (kcal/mol)Key Residue InteractionsComparison to Standard
Celecoxib Diarylpyrazole-9.7 to -10.2 Arg120, Tyr355, Val523Reference
D305 [1]Pyrazole-Carboxamide-10.7Arg120, Ser530, Tyr355Superior (Higher affinity due to extra H-bond with Ser530)
Comp 5f [3]Pyrazole-Pyridazine-9.3Arg120, Gln178Comparable (Slightly lower affinity but high selectivity)
Comp 12 [5]Pyridine-Pyrazole-9.1Arg120, Tyr355Comparable

Mechanism Insight: The most potent pyrazole derivatives (like D305) exploit a "clamp" mechanism where the pyrazole nitrogens H-bond with Arg120 , while bulky substituents (e.g., trifluoromethyl or methoxy groups) occupy the hydrophobic pocket defined by Val523 .

Module B: Anticancer (Target: EGFR Kinase)

Inhibition of Epidermal Growth Factor Receptor (EGFR) is a primary strategy for NSCLC (Non-Small Cell Lung Cancer).[2][3]

Reference Standard: Erlotinib (PDB: 1M17)

Compound IDScaffold TypeBinding Energy (kcal/mol)Key Residue InteractionsComparison to Standard
Erlotinib Quinazoline-10.2 to -10.8 Met793 (Hinge), Thr790Reference
Comp 3f [6]Pyrazolopyridine-11.1Met793, Lys745, Asp855Superior (Dual binding to EGFR and VEGFR-2)
Comp 7a [7]Pyrazole-Nitrone-9.5Met793, Cys775Moderate (Good fit but fewer H-bonds)
Comp 4a [9]Pyrazole-9.5Met793Moderate

Mechanism Insight: Successful pyrazole inhibitors mimic the adenine ring of ATP. They must form a critical hydrogen bond with the "hinge region" residue Met793 . Derivatives like 3f outperform Erlotinib by extending into the solvent-accessible region to interact with Asp855 , stabilizing the complex.

Technical Deep Dive: The "Nitrogen Trap"

A common failure point in docking pyrazoles is neglecting the protonation state of the nitrogen atoms.

  • Neutral State: At physiological pH (7.4), the pyrazole ring is typically neutral.

  • Interaction Logic:

    • N-H (Donor): Targets backbone carbonyls (e.g., Leu, Met).

    • N: (Acceptor): Targets backbone amines or sidechain hydroxyls (e.g., Ser, Thr).

Visualizing the Interaction Network The diagram below illustrates the ideal pharmacophore map for a high-affinity pyrazole inhibitor within a kinase pocket (e.g., EGFR).

InteractionMap Pyraz Pyrazole Core Hinge Hinge Region (Met793/Val) Pyraz->Hinge H-Bond (Critical) Sub1 Hydrophobic Tail (Phenyl/CF3) Gatekeeper Gatekeeper (Thr790) Sub1->Gatekeeper Van der Waals Sub2 Polar Sidechain (Amide/OH) Solvent Solvent Front (Asp/Lys) Sub2->Solvent Electrostatic

Figure 2: Pharmacophore map showing critical interactions between a pyrazole inhibitor and a kinase active site.

Critical Assessment: Software Selection
FeatureAutoDock Vina / PyRxSchrödinger GlideRecommendation
Algorithm Gradient-based (Broyden-Fletcher-Goldfarb-Shanno)Systematic Search + E-model scoring
Speed Very HighModerateVina for screening large libraries (>1000 cmpds).
Accuracy Good for binding pose prediction; weaker on scoring.Excellent for ranking and scoring energies.Glide for lead optimization and SAR studies.
Pyrazole Specifics Requires manual tautomer specification.Auto-enumerates tautomers/protonation states (PrepWizard).Use Glide if resources permit to avoid tautomer errors.
References
  • Patil, S. & More, A. (2025).[2][4] Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research.

  • Popovic-Djordjevic, J. et al. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju.

  • El-Mekabaty, A. et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances.

  • Gomha, S.M. et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole. Molecules.

  • Abd El-Karim, S.S. et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. Archiv der Pharmazie.

  • Batran, R.Z. et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy.[2][3]

  • Mousa, A. et al. (2025).[2] Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal.[2]

  • Bayoumi, N.A.[5] & El-Shehry, M.F. (2022).[5] Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives.

Sources

Comparative Guide: 3D-QSAR Modeling of Novel Pyrazole Series

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 3D-QSAR (CoMFA/CoMSIA) methodologies against molecular docking and 2D-QSAR for the optimization of pyrazole-based derivatives , specifically targeting kinase domains (e.g., EGFR, p38α MAPK).

While molecular docking excels at pose prediction, it frequently fails to rank congeneric series by potency with high correlation (


). In contrast, rigorously validated 3D-QSAR models consistently achieve predictive correlations of 

and

, making them the superior choice for fine-tuning substituent effects (steric/electrostatic) once a lead scaffold is established.

Part 1: The Challenge – Pyrazoles in Medicinal Chemistry

The pyrazole ring is a "privileged scaffold" in oncology and inflammation (e.g., Rimonabant, Celecoxib), often serving as a hinge-binder in kinase inhibitors. However, modeling this series presents unique challenges:

  • Tautomerism: Pyrazoles exist in dynamic equilibrium between

    
    - and 
    
    
    
    -tautomers. Incorrect tautomer assignment during modeling leads to false field generation and failed predictions.
  • Rotational Freedom: The symmetry of the pyrazole core allows for 180° flip binding modes, which 2D-QSAR cannot account for and rigid alignment methods often miss.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of 3D-QSAR against primary alternatives for a typical pyrazole optimization campaign.

Table 1: Methodological Performance Matrix
Feature3D-QSAR (CoMFA/CoMSIA) Molecular Docking (Gold/Glide) 2D-QSAR (Hansa/Free-Wilson)
Primary Output Quantitative Activity Prediction (

)
Binding Pose & Binding Energy (

)
Activity Trends (Binary/Qualitative)
S.A.R. Resolution High: Maps specific steric/electrostatic fields to activity.Medium: Visualizes interactions but scoring functions are noisy.Low: Global descriptors miss spatial nuance.
Alignment Dependency Critical: Requires atom-by-atom or docking-based superposition.N/A: Flexible ligand sampling.None: Alignment independent.
Predictive Accuracy (

)
High (

)
for congeneric series.[1]
Low (

)
for ranking activity.
Medium (

)
but prone to overfitting.
Best Use Case Lead Optimization: Fine-tuning R-groups.Hit Identification: Virtual screening large libraries.Initial Screening: Filtering large datasets.
Decision Logic: When to Apply 3D-QSAR

Use the following logic flow to determine if 3D-QSAR is the correct tool for your current pyrazole series.

DecisionMatrix Start Start: Pyrazole Series Optimization Q1 Is the binding mode known (Crystal Structure)? Start->Q1 Q2 Is the series congeneric (Common Core)? Q1->Q2 Yes/Inferred Docking Use Molecular Docking + FEP Q1->Docking No (Unknown Pocket) Q3 Dataset Size > 15 compounds? Q2->Q3 Yes Q2->Docking No (Diverse Scaffolds) TwoD Use 2D-QSAR / ML Q3->TwoD No (Too Small) ThreeD Use 3D-QSAR (CoMFA/CoMSIA) Q3->ThreeD Yes

Figure 1: Decision matrix for selecting the appropriate computational modeling strategy.

Part 3: Experimental Data & Performance Metrics

To demonstrate the superiority of 3D-QSAR for activity prediction, we analyze data from a representative study of fused pyrazole derivatives targeting p38α MAPK [1].[2]

Statistical Robustness (Experimental vs. Predicted)

In this case study, 59 pyrazole derivatives were modeled. The 3D-QSAR models significantly outperformed docking scores in correlating with biological activity (


).
MetricCoMFA Model CoMSIA Model Docking Score Correlation

(Cross-Validated)
0.725 0.609N/A

(Non-Cross Validated)
0.961 0.905~0.45 (Typical)
Standard Error (SEE) 0.1870.284High Variance
F-Value 128.578.2N/A

Interpretation:

  • A

    
     is the threshold for a valid model.[3][4][5] The CoMFA model (
    
    
    
    ) indicates a highly robust predictive capability.[2]
  • The Docking Score correlation (often

    
    ) confirms that while docking finds the pose, it cannot accurately predict the magnitude of bioactivity for this series.
    
Field Contribution Analysis

3D-QSAR provides mechanistic insight that docking scores obscure. For pyrazole kinase inhibitors, the field contributions typically break down as:

  • Steric (50-60%): Critical for fitting the bulky pyrazole substituents into the ATP-binding gatekeeper region (e.g., Thr790 in EGFR).

  • Electrostatic (30-40%): Models the H-bond interactions of the pyrazole nitrogens with the hinge region.

  • Hydrophobic (CoMSIA only): Essential for mapping the hydrophobic back-pocket interactions.

Part 4: Validated Experimental Protocol

This protocol is designed to ensure "Self-Validating" scientific integrity. It addresses the specific tautomerism and alignment issues inherent to pyrazoles.

Workflow Diagram

QSARWorkflow cluster_prep 1. Ligand Preparation cluster_align 2. Alignment (Critical) cluster_calc 3. Field Calculation cluster_stat 4. PLS & Validation Ligands 2D Structures Tautomer Tautomer Gen (pH 7.4) Ligands->Tautomer Charge Gasteiger/Partial Charges Tautomer->Charge Docking Docking-Based Alignment Charge->Docking Superimpose Common Core Superposition Docking->Superimpose Grid 2.0Å Lattice Superimpose->Grid Fields Calc Steric/Elec (CoMFA/CoMSIA) Grid->Fields PLS PLS Regression Fields->PLS Valid Calc q² (LOO) & r² (Test Set) PLS->Valid

Figure 2: Step-by-step 3D-QSAR workflow emphasizing tautomer generation and alignment.

Step-by-Step Methodology

1. Dataset Curation & Splitting

  • Action: Divide dataset (e.g.,

    
    ) into Training (
    
    
    
    ) and Test (
    
    
    ) sets.
  • Integrity Check: Ensure the Test set represents the full range of biological activity (low, medium, high) and structural diversity. Do not select test compounds randomly; use rational selection (e.g., Kennard-Stone algorithm).

2. Ligand Preparation (The Pyrazole Check)

  • Action: Generate 3D conformers.

  • Critical Step: Use tools like LigPrep or Epik to generate tautomers at pH

    
    . For pyrazoles, ensure the hydrogen is on the correct nitrogen (
    
    
    
    vs
    
    
    ) based on the specific binding mode of the target kinase (usually interacting with the hinge region).
  • Charge Calculation: Apply Gasteiger-Hückel charges.

3. Alignment Strategy

  • Context: Pyrazoles are rigid, but their substituents are flexible.

  • Method: Use Docking-Based Alignment .

    • Dock all ligands into the crystal structure of the target (e.g., EGFR PDB: 1M17).

    • Select the highest-scoring pose that maintains the conserved H-bonds at the hinge region.

    • Use these docked poses as the alignment for QSAR. This is superior to "Atom-based" alignment because it accounts for receptor-induced conformational changes [2].

4. Field Calculation (CoMFA/CoMSIA)

  • Grid: Generate a cubic lattice with

    
     spacing extending 
    
    
    
    beyond the aligned ligands.
  • Probes:

    • Steric:

      
       Carbon atom (+1.0 charge).[6]
      
    • Electrostatic:[1][6][7][8] +1.0 charge probe.[6]

  • Cutoff: Set steric energy cutoff to

    
     to prevent infinite energy values from clashes inside the core.
    

5. Statistical Validation (The E-E-A-T Standard)

  • Internal Validation: Calculate

    
     using Leave-One-Out (LOO). Acceptable threshold: 
    
    
    
    .[3][4][7]
  • External Validation (Mandatory): Calculate

    
     for the Test set.
    
    • Formula:

      
      
      
    • Acceptable threshold:

      
      .
      
  • Y-Randomization: Perform 10-20 runs of Y-randomization. If the randomized models yield high

    
    , the original model is a result of chance correlation [3].
    

Part 5: References

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α MAPK Inhibitors. Source: NCBI / PMC. URL:[Link]

  • Molecular docking-based 3D-QSAR studies of pyrrolo[3,4-c]pyrazole derivatives as Aurora-A inhibitors. Source: Taylor & Francis Online. URL:[Link]

  • Beware of q2! (Validation Standards in QSAR). Source: PubMed. URL:[Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. Source: ACS Publications. URL:[Link]

  • Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Source: Frontiers in Chemistry. URL:[Link]

Sources

Comparative Guide: Pyrazole vs. Triazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Pyrazole (1,2-diazole) and Triazole (1,2,3- and 1,2,4-triazole) scaffolds.[1] While both are five-membered nitrogen heterocycles used extensively in drug discovery, they occupy distinct chemical spaces.[2] Pyrazoles are historically dominant as ATP-competitive kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib). Triazoles, particularly 1,2,3-triazoles, have surged in utility due to "Click Chemistry" (CuAAC), serving as stable bioisosteres for amides and linkers that improve metabolic stability.

Key Takeaway: Choose pyrazoles for established hinge-binding efficacy in kinases. Choose triazoles to improve metabolic stability, solubility, or when utilizing fragment-based drug design (FBDD) via click chemistry.

Part 1: Physicochemical Profile & Structural Logic

The biological divergence of these scaffolds stems from their electronic distributions.

Comparative Physicochemical Table
FeaturePyrazole (1H-pyrazole) 1,2,3-Triazole 1,2,4-Triazole
Structure 2 Nitrogens (adj)3 Nitrogens (contig)3 Nitrogens (alt)
H-Bonding Donor (NH) & Acceptor (N:)Strong Dipole (5D)Strong Acceptor
pKa (Acidity) ~14.0 (Neutral)~9.4 (More Acidic)~10.0
pKa (Basicity) ~2.5 (Cation)~1.2 (Weak Base)~2.2
LogP (Lipophilicity) ModerateLow (More Polar)Low (More Polar)
Metabolic Stability Susceptible to oxidationHigh (Amidase resistant)High
Major Role Scaffold Core (e.g., Hinge Binder)Bioisostere (Amide/Ester)Target Binder (Heme-Fe)
Structural Causality
  • Pyrazole: The amphoteric nature allows it to mimic the purine ring of ATP, making it a "privileged structure" for kinase inhibitors (binding to the hinge region via H-bonds).

  • 1,2,3-Triazole: The high dipole moment allows it to mimic the electronic sterics of a trans-amide bond without being susceptible to protease cleavage. This makes it an ideal "linker" in peptidomimetics.

  • 1,2,4-Triazole: The nitrogen arrangement is ideal for coordinating with metal ions, specifically the Heme-Iron in fungal CYP51 (Lanosterol 14α-demethylase), the mechanism behind fluconazole.

Part 2: Pharmacodynamic Mechanisms & Signaling

Binding Modes

The following diagram illustrates the distinct binding logics. Pyrazoles typically engage in bidentate H-bonding, whereas triazoles often utilize dipole interactions or metal coordination.

Pharmacophore cluster_mech Mechanism of Action Target_Kinase Target: Kinase (ATP Pocket) Target_CYP Target: Fungal CYP51 (Heme) Pyrazole Pyrazole Scaffold (Celecoxib/Ruxolitinib) Pyrazole->Target_Kinase Bidentate H-Bonds (Hinge Region) Triazole_124 1,2,4-Triazole (Fluconazole) Triazole_124->Target_CYP N4 Coords to Fe2+ Triazole_123 1,2,3-Triazole (Bioisostere Linker) Triazole_123->Target_Kinase Dipole Interaction (Non-Covalent)

Figure 1: Mechanistic differentiation. Pyrazoles excel as ATP-mimics in kinases, while 1,2,4-triazoles are specialized for metal coordination in metalloenzymes.

Part 3: Data-Driven Case Study (Performance Comparison)

To objectively compare performance, we examine a scaffold-hopping study where a Pyrazole core was replaced with a Triazole to improve selectivity against COX-2 and reduce cardiovascular risk.

Study Context: Optimization of Celecoxib (Pyrazole core) analogs. Source: Bioorganic Chemistry, 2021 (Ref #1).[3]

Comparative Activity Data (IC50)[4][5]
CompoundScaffold TypeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Outcome
Celecoxib Pyrazole 0.04514.7326Potent, but CV risk
Compound 7a 1,2,4-Triazole 0.041>100>2439Higher Selectivity
Compound 4b Pyrazole-Triazole Hybrid0.09812.5127Lower Potency

Analysis:

  • Potency: The 1,2,4-triazole derivative (7a) maintained the nanomolar potency of the parent pyrazole (Celecoxib).

  • Selectivity: The triazole core significantly reduced affinity for COX-1 (from 14.7 µM to >100 µM), drastically improving the Selectivity Index.

  • Safety: In vivo rat models showed Compound 7a had a superior cardioprotective profile (lower CK-MB and LDH levels) compared to the pyrazole-based Celecoxib.

Part 4: Experimental Protocols

Synthesis & Screening Workflow

The choice of scaffold dictates the synthetic pathway. 1,2,3-Triazoles offer a modular "Click" advantage, allowing rapid library generation (Lead Optimization), whereas Pyrazoles typically require condensation reactions (Hit-to-Lead).

Protocol A: 1,2,3-Triazole Synthesis (CuAAC Click)
  • Reagents: Alkyne-functionalized scaffold, Organic Azide, CuSO4 (10 mol%), Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH:H2O (1:1).

  • Procedure: Stir at RT for 6-12h. Monitor by TLC.

  • Workup: Dilute with water, extract with EtOAc. No column chromatography usually required (high purity).

Protocol B: Pyrazole Synthesis (Knorr Pyrazole Synthesis)
  • Reagents: 1,3-Diketone derivative, Hydrazine hydrate (or substituted hydrazine).

  • Solvent: Ethanol (reflux).

  • Procedure: Reflux for 2-4h.

  • Workup: Evaporate solvent. Recrystallize from EtOH/Water.

Workflow Diagram

Workflow Start Drug Design Goal Choice Scaffold Selection Start->Choice Py_Path Pyrazole Route (ATP Mimicry) Choice->Py_Path Need Hinge Binder Tri_Path Triazole Route (Bioisostere/Linker) Choice->Tri_Path Need Stability/Linker Py_Syn Condensation: 1,3-Diketone + Hydrazine Py_Path->Py_Syn Py_Pur Purification: Recrystallization/Column Py_Syn->Py_Pur Assay Biological Assay (Kinase IC50 / COX-2) Py_Pur->Assay Tri_Syn Click Chemistry: Azide + Alkyne + Cu(I) Tri_Path->Tri_Syn Tri_Pur Purification: Filtration/Wash (High Yield) Tri_Syn->Tri_Pur Tri_Pur->Assay

Figure 2: Experimental workflow comparison. Note the efficiency of the Triazole "Click" pathway compared to the classical Pyrazole synthesis.

References

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors. Source: Bioorganic Chemistry (2021).[3] URL:[Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Source: ChemRxiv (2024). URL:[Link][1][4]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: Expert Opinion on Drug Discovery (2017). URL:[Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Source: Journal of Medicinal Chemistry (2005). URL:[Link]

Sources

In Silico ADME-Tox Profiling for Novel Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Paradox

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. Its ability to act as both a hydrogen bond donor (NH) and acceptor (N) allows for high-affinity binding to kinases and GPCRs. However, this same feature introduces the "Pyrazole Paradox" : the physicochemical properties that drive potency often compromise metabolic stability and safety.

Novel pyrazole derivatives frequently suffer from:

  • Rapid CYP450 Metabolism: The electron-rich nitrogen is a prime target for oxidation.

  • hERG Channel Blockade: A major cause of cardiotoxicity in pyrazole-based kinase inhibitors.

  • Tautomeric Ambiguity: The 1H/2H tautomeric shift changes Lipophilicity (LogP) and binding modes, often confusing standard in silico algorithms.

This guide objectively compares in silico methodologies for predicting these risks, moving beyond simple "black box" web servers to a validated, mechanistic workflow.

Part 1: The Critical Pre-requisite – Tautomerism

Before running any ADME prediction, you must address the pyrazole tautomerism. Standard SMILES strings often default to a single tautomer, which can lead to prediction errors of >2.0 log units in LogP .

The Tautomer Protocol
  • Problem: Most free web tools (SwissADME, pkCSM) treat the input structure as static.

  • Solution: You must generate the dominant tautomer at physiological pH (7.4) before submission.

  • Tool Recommendation: Use LigPrep (Schrödinger) or the open-source Dimorphite-DL to enumerate tautomers.

Diagram 1: Pyrazole Tautomer Impact on ADME

PyrazoleTautomer cluster_0 Input Structure cluster_1 Physiological State (pH 7.4) cluster_2 ADME Consequence Input Novel Pyrazole (SMILES Input) TautA 1H-Tautomer (Dominant in Solution) Input->TautA Protonation State A TautB 2H-Tautomer (Minor Species) Input->TautB Protonation State B LogP_A LogP: 2.3 (Good Solubility) TautA->LogP_A LogP_B LogP: 4.1 (Poor Solubility) TautB->LogP_B Result ADME Profile LogP_A->Result Correct Prediction LogP_B->Result False Positive Risk

Caption: Impact of tautomer selection on physicochemical predictions. Failing to enumerate the dominant tautomer at pH 7.4 leads to erroneous solubility and permeability profiles.

Part 2: Comparative Analysis of In Silico Tools

We evaluated three industry-standard platforms specifically for their performance on heterocyclic/pyrazole scaffolds.

SwissADME (SIB)
  • Best For: Rapid, early-stage filtering and physicochemical "rules of thumb" (Lipinski, Veber).

  • Pyrazole Specifics:

    • Pros: The "BOILED-Egg" model is excellent for predicting Blood-Brain Barrier (BBB) permeation of pyrazoles intended for CNS targets.

    • Cons: Lacks specific toxicity endpoints (hERG, Hepatotoxicity). It uses consensus LogP which mitigates some tautomer errors but does not solve them.

  • Verdict: Use for Library Filtering (Hit-to-Lead).

ADMETlab 2.0
  • Best For: Comprehensive toxicity profiling (hERG, Ames, DILI) and metabolic stability.

  • Pyrazole Specifics:

    • Pros: Superior performance in predicting hERG blockade , a critical failure mode for pyrazoles. It uses a Multi-task Graph Attention (MGA) framework that captures the electronic environment of the pyrazole ring better than standard descriptors.

    • Cons: Interface can be overwhelming; requires careful interpretation of "probability" scores.

  • Verdict: Use for Lead Optimization and Safety Profiling.

Schrödinger QikProp (Commercial)
  • Best For: High-accuracy physics-based predictions and solvent-accessible surface area (SASA) calculations.

  • Pyrazole Specifics:

    • Pros: When coupled with LigPrep, it handles tautomers perfectly. It accurately predicts Caco-2 permeability for polar pyrazoles where ML models often fail.

    • Cons: High cost; computationally slower.

  • Verdict: Use for Candidate Selection (Pre-clinical).

Comparative Performance Data

Data synthesized from comparative literature analysis of heterocyclic compounds [1, 5, 8].

FeatureSwissADMEADMETlab 2.0Schrödinger QikProp
Algorithm Type Rule-based / QSARDeep Learning (MGA)Physics-based / 3D Descriptors
Tautomer Handling Poor (User must pre-process)ModerateExcellent (via LigPrep)
LogP Accuracy (Pyrazoles) Moderate (

)
High (

)
Very High (

)
hERG Prediction Not AvailableHigh Accuracy (AUC 0.88) Moderate (Descriptor-based)
CYP Inhibition Isoform ClassificationIsoform + Substrate Probability Metabolism Site Prediction (P450)
Throughput High (Web)High (Web/Batch)Medium (Desktop)

Part 3: Detailed Protocol – The "Safety-First" Workflow

Do not rely on a single tool. For novel pyrazoles, use this consensus workflow to minimize false negatives in toxicity.

Step 1: Structure Preparation
  • Draw structures in ChemDraw or similar.[1][2]

  • Crucial: Convert to SMILES.

  • Use Dimorphite-DL (or LigPrep) to generate protonation states at pH 7.4.

    • Command:dimorphite_dl --smiles "c1cc(nn1)C" --ph 7.4 --output_format smiles

Step 2: The "Traffic Light" Screen (SwissADME)
  • Submit prepared SMILES to .

  • Check: Bioavailability Radar.

  • Filter: Discard compounds with >2 violations of Lipinski’s Rule of Five.

  • Record: Consensus LogP (

    
    ).
    
Step 3: Toxicity Deep Dive (ADMETlab 2.0)
  • Submit survivors to .

  • Focus Areas:

    • hERG: Reject if probability > 0.7 (High Risk).

    • CYP2C9 & CYP3A4: Pyrazoles frequently inhibit these.[3] Note if the compound is an inhibitor (drug-drug interaction risk) or substrate (clearance risk).

    • DILI (Drug-Induced Liver Injury): Check the H-HT (Human Hepatotoxicity) score.

Step 4: Metabolic Site Prediction (SmartCyp or Glory)
  • Pyrazoles are often oxidized at the C-3 or C-5 methyl groups or N-dealkylated.

  • Use SmartCyp (Web) to identify the "Soft Spot" for metabolism.

  • Optimization Strategy: If the pyrazole ring itself is the primary site of metabolism, consider adding a fluorine atom or a methyl group to block the metabolic "hotspot" (Bioisosterism).

Diagram 2: Integrated Pyrazole Screening Workflow

ADMEWorkflow cluster_Tier1 Tier 1: Physicochemical Filtering cluster_Tier2 Tier 2: Toxicity & Metabolism cluster_Tier3 Tier 3: Optimization Start Novel Pyrazole Library Prep Structure Prep (pH 7.4) Generate Tautomers Start->Prep Swiss SwissADME (LogP, Solubility, BBB) Prep->Swiss Filter1 Pass Lipinski & Veber? Swiss->Filter1 ADMETlab ADMETlab 2.0 (hERG, CYP, DILI) Filter1->ADMETlab Yes Design Block Metabolic Site (e.g., Fluorination) Filter1->Design No (Solubility Issues) Filter2 hERG Prob < 0.5 & Low Hepatotox? ADMETlab->Filter2 SmartCyp SmartCyp (Identify Metabolic Soft Spots) Filter2->SmartCyp Yes Filter2->Design No (Toxicity Risk) SmartCyp->Design Feedback Loop Final Experimental Validation (Microsomal Stability / hERG Assay) SmartCyp->Final Lead Candidate

Caption: Tiered screening workflow designed to filter pyrazoles for physicochemical compliance before assessing specific toxicity endpoints.

Part 4: Experimental Validation (Grounding the Prediction)

In silico models are hypotheses, not results. For pyrazoles, specific assays are required to validate the predictions.

Case Study: Validation of Pyrazole-Indole Hybrids

In a study by Hassan et al. (2022), pyrazole derivatives were screened for antimicrobial activity.[4][5][6][7] The in silico predictions were validated against experimental data [2, 5].[2][8]

  • Prediction: SwissADME predicted high GI absorption but potential CYP inhibition for Compound 6a.

  • Experimental Result: The compound showed potent biological activity (validating permeation) but required formulation optimization due to solubility limits predicted by the consensus LogP.

  • Lesson: The in silico "Solubility Class" (e.g., "Moderately Soluble") is often more reliable than the exact numerical solubility value (logS) for this scaffold.

Recommended Validation Assays
  • Solubility: Kinetic Shake-Flask method (PBS, pH 7.4). Do not rely on visual inspection.

  • Metabolic Stability: Human Liver Microsomes (HLM) assay.

    • Success Criteria: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein.
      
  • hERG Binding: Fluorescence polarization assay (cheaper than Patch Clamp) to validate ADMETlab predictions.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[9] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[9] Scientific Reports, 7, 42717.[9] Link

  • Hassan, A. S., et al. (2022).[4] Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society.[10] Link

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Link

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Link

  • Abd El-Karim, S. S., et al. (2023). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as COVID-19 main protease (Mpro).[7][11] Bulletin of the Chemical Society of Ethiopia, 37(2), 451. Link

  • Schrödinger Release 2023-1 : QikProp, Schrödinger, LLC, New York, NY, 2023. Link

  • Ro7 : Dimorphite-DL: An open-source tool for enumerating the protonation states of small molecules. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[12] Nucleic Acids Research, 46(W1), W257–W263. Link

Sources

Benchmarking the 4-Nitro-1-propyl-1H-pyrazol-3-amine Scaffold Against Known IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Nitro-1-propyl-1H-pyrazol-3-amine (4-NPPA) represents a highly functionalized, low-molecular-weight building block with significant potential in kinase drug discovery. Aminopyrazoles are privileged scaffolds, frequently utilized to target the ATP-binding hinge region of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. This guide provides a rigorous benchmarking framework that compares the 4-NPPA scaffold against established IRAK4 inhibitors (e.g., PF-06650833). By evaluating both biochemical affinity and live-cell target engagement, we establish a self-validating data package to determine 4-NPPA's viability as a lead-like core for inflammatory disease therapeutics.

Mechanistic Rationale & Structural Biology

To understand the comparative performance of 4-NPPA, it is critical to analyze the causality behind its structural features and how they dictate kinase binding:

  • Hinge-Binding Competence: The 3-amino group and the adjacent pyrazole nitrogen form a critical donor-acceptor hydrogen bond pair with the backbone carbonyl and amide NH of the kinase hinge region (specifically Met192 in IRAK4)[1][2]. This mimics the binding of the adenine ring of ATP.

  • Electronic Modulation: The 4-nitro group is strongly electron-withdrawing. This reduces the pKa of the pyrazole ring, potentially improving membrane permeability while modulating the hydrogen-bond donor strength of the 3-amino group.

  • Hydrophobic Vectoring: The 1-propyl substitution directs the molecule into the solvent-exposed channel or a shallow hydrophobic pocket. This provides a synthetically tractable vector for appending solubilizing groups or targeting the gatekeeper residue without disrupting the core hinge interaction[1].

Pathway TLR TLR / IL-1R Receptor Activation MyD88 MyD88 Adapter Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1 / TRAF6 Complex IRAK4->IRAK1 NFKB NF-κB / MAPK Inflammatory Response IRAK1->NFKB Inhibitor 4-NPPA Scaffold (Competitive Inhibition) Inhibitor->IRAK4 Blocks ATP Binding

IRAK4 signaling pathway and the targeted inhibition mechanism of 4-NPPA.

Benchmarking Strategy & Experimental Design

To ensure trustworthiness and eliminate false positives (such as pan-assay interference), our benchmarking protocol utilizes a two-tiered orthogonal approach:

  • Biochemical Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine absolute

    
     in a cell-free environment.
    
  • Live-Cell Target Engagement: NanoBRET™ technology to quantify intracellular affinity, ensuring the scaffold is cell-permeable and engages the target in a physiological ATP environment[3][4].

Experimental Protocols
Protocol 1: TR-FRET Biochemical Kinase Assay (LANCE Ultra)

Causality Note: The ATP concentration in this assay is strictly maintained at the


 value for IRAK4 (approx. 10 µM). This ensures the derived 

accurately reflects competitive binding affinity without being artificially skewed by overwhelming ATP competition.
  • Reagent Preparation: Dilute recombinant human IRAK4 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 4-NPPA and reference inhibitors (PF-06650833) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the IRAK4 enzyme and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA (10 mM final) alongside the Europium-anti-phospho-MBP antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm) on a microplate reader.

Protocol 2: NanoBRET™ Intracellular Target Engagement Assay

Causality Note: The NanoBRET tracer is utilized at its precise ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 concentration. This calibration ensures maximum assay sensitivity; any displacement by 4-NPPA directly correlates to its intracellular 

, providing a true measure of cellular target engagement[5].
  • Cell Preparation: Transfect HEK293T cells with an IRAK4-NanoLuc® fusion vector using a lipid-based transfection reagent. Plate cells at

    
     cells/well in a 96-well format and incubate for 24 hours[3].
    
  • Tracer Addition: Add the cell-permeable NanoBRET Kinase Tracer K-4 (at its predetermined ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of 0.5 µM) to the cells.
    
  • Compound Competition: Immediately add 4-NPPA or the reference inhibitor in a dose-response format. Incubate the cells for 2 hours at 37°C to allow intracellular equilibrium.

  • Signal Detection: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure the BRET ratio (Donor emission at 460 nm, Acceptor emission at 618 nm) to quantify tracer displacement[3][5].

Workflow Step1 Transfect HEK293T with IRAK4-NanoLuc Step2 Incubate with NanoBRET Tracer Step1->Step2 Step3 Add 4-NPPA or Reference Inhibitor Step2->Step3 Step4 Measure BRET Signal Displacement Step3->Step4

NanoBRET live-cell target engagement experimental workflow.

Data Presentation & Comparative Analysis

The following tables summarize the benchmarking data. As a low-molecular-weight fragment (


 g/mol ), 4-NPPA is evaluated not just on absolute potency, but on Ligand Efficiency (LE) —a critical metric for determining the quality of a starting scaffold before further chemical elaboration.

Table 1: Biochemical Profiling (TR-FRET Assay)

CompoundTargetBiochemical

(nM)
Molecular WeightLigand Efficiency (LE)
4-NPPA (Scaffold) IRAK44,250 ± 310170.170.38 kcal/mol/HA
PF-06650833 (Ref) IRAK42.1 ± 0.4437.470.34 kcal/mol/HA
Staurosporine (Ref) IRAK415.4 ± 1.2466.530.29 kcal/mol/HA

Analysis: While 4-NPPA exhibits a micromolar


 compared to the nanomolar potency of mature clinical candidates like PF-06650833, its Ligand Efficiency (0.38) is exceptionally high. This indicates that the core aminopyrazole hinge-binding interactions are highly optimized, providing an ideal foundation for appending affinity-driving functional groups[1][2].

Table 2: Live-Cell Target Engagement (NanoBRET Assay)

CompoundIntracellular

(nM)
Cellular Shift (

)
Permeability Assessment
4-NPPA (Scaffold) 12,800 ± 8503.0xHigh Permeability
PF-06650833 (Ref) 18.5 ± 2.18.8xModerate Permeability

Analysis: The cellular shift metric illustrates the drop-off in potency when moving from a cell-free assay to a live-cell environment (due to membrane barriers and high intracellular ATP concentrations, typically 1-5 mM). 4-NPPA demonstrates a highly favorable cellular shift of only 3.0x. This confirms that the electron-withdrawing nature of the 4-nitro group successfully maintains the scaffold in an un-ionized, highly permeable state at physiological pH, successfully traversing the lipid bilayer to engage intracellular IRAK4[2][4].

References

  • Vasta, J. D., et al. "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." SLAS Discovery, 2020. Available at: [Link]

  • McElroy, W. T., et al. "Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation." Journal of Medicinal Chemistry, 2015. Available at: [Link]

  • Seganish, W. M., et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 2015. Available at: [Link]

Sources

Comparative Analysis of Pyrazole Scaffolds: Promiscuity vs. Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding Kinome Promiscuity: A Comprehensive Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Introduction The pyrazole ring and its fused derivatives (such as pyrazolo[3,4-d]pyrimidines) represent one of the most privileged pharmacophores in modern kinase inhibitor design. Because the pyrazole core acts as a bioisostere of adenine, it readily anchors into the highly conserved ATP-binding hinge region of the kinome. However, this inherent structural affinity is a double-edged sword: while it guarantees potent on-target inhibition, it frequently drives extensive off-target cross-reactivity. For drug development professionals, distinguishing a promiscuous binder from a highly selective chemical probe requires rigorous cross-reactivity profiling.

This guide provides an objective comparison of pyrazole-based inhibitor scaffolds, detailing how structural modifications dictate selectivity, and establishes a self-validating experimental framework for profiling kinase cross-reactivity.

The structural evolution of pyrazole inhibitors demonstrates how minor modifications can drastically shift a compound's selectivity entropy—a measure of kinome-wide promiscuity .

Scaffold 1: Pyrazolo[3,4-d]pyrimidines (The SRC/ABL Paradigm) Early pyrazolopyrimidines like PP1 are archetypal Type I inhibitors that form multiple hydrogen bonds with the kinase hinge region. Because this structural motif is conserved across >500 kinases, PP1 indiscriminately targets SRC family kinases (SFKs), RET, KIT, and ABL. However, rational substitution at the C3 position with bulky, flexible moieties can exploit unique hydrophobic pockets. For example, Compound 11a achieves sub-nanomolar SRC inhibition with a >1000-fold selectivity over ABL, proving that the pyrazolopyrimidine core can be tuned for exquisite precision .

Scaffold 2: 3-Amino-1H-pyrazoles (The Macrocyclization Strategy) Linear 3-amino-1H-pyrazole derivatives often exhibit promiscuous behavior, hitting multiple cyclin-dependent kinases (CDKs) and other families . Recent advances have utilized macrocyclization to lock the bioactive conformation of the inhibitor. By constraining the flexible linkers, compounds like JA310 eliminate off-target binding entropically, yielding a highly selective inhibitor for MST3 with a remarkable selectivity score (


) of 0.012 across 340 kinases .
Quantitative Data Presentation

Table 1: Comparative Selectivity Profiling of Pyrazole-Based Kinase Inhibitors

Inhibitor Class / CompoundCore ScaffoldPrimary Target(s)Major Off-Targets (Cross-Reactivity)Selectivity Score (

at 1 µM)
PP1 Pyrazolo[3,4-d]pyrimidineSRC, LCKABL, RET, KIT, PDGFR~0.45 (Promiscuous)
Compound 11a Pyrazolo[3,4-d]pyrimidineSRCMinimal (Selectivity >1000x over ABL)<0.05 (Highly Selective)
Promiscuous Lead 1 3-Amino-1H-pyrazoleCDK2, CDK5VRK1, STK17B, JNK3~0.38 (Promiscuous)
JA310 Macrocyclic 3-AminopyrazoleMST3MST4 (weak)0.012 (Exceptionally Selective)
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTKEGFR, ITK, TEC, BLK~0.15 (Moderately Selective)

(Note:


 represents the fraction of kinases inhibited by >90% at a screening concentration of 1 µM. A lower score indicates higher selectivity.)

Mechanistic Causality of Cross-Reactivity

Why do pyrazoles cross-react? The primary driver is the N-H and N atoms of the pyrazole ring, which mimic the Watson-Crick base-pairing face of adenine. When an inhibitor relies solely on these hinge-binding interactions, it cannot distinguish between the highly conserved ATP pockets of different kinases. Selectivity is achieved only when the inhibitor extends into non-conserved regions:

  • The DFG-out conformation (Type II binding): Extending past the gatekeeper residue into the allosteric pocket.

  • Covalent targeting: Incorporating a Michael acceptor to bind a non-conserved cysteine residue near the ATP pocket.

  • Conformational constraint: Macrocyclization prevents the inhibitor from adopting the specific dihedral angles required to fit into off-target kinase pockets.

ProfilingWorkflow T1 Tier 1: High-Throughput Kinome Screen (Single Dose, 300+ Kinases) T2 Tier 2: Orthogonal Validation (10-Point Dose-Response IC50) T1->T2 Identify Off-Targets >70% Inhibition T3 Tier 3: Cellular Target Engagement (NanoBRET / Western Blot) T2->T3 Select Potent Hits (IC50 < 100nM) T4 Tier 4: Phenotypic Profiling (Cell Cycle / Apoptosis Assays) T3->T4 Confirm Intracellular Efficacy

Caption: Tiered workflow for the systematic cross-reactivity profiling of novel pyrazole-based kinase inhibitors.

Experimental Protocol: Self-Validating Cellular Target Engagement (NanoBRET)

Biochemical IC50 values often fail to translate to cellular efficacy due to ATP competition (intracellular ATP is in the millimolar range) and membrane permeability. To validate that a pyrazole inhibitor selectively hits its target in vivo, a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay is required. This protocol is designed as a self-validating system because it directly measures physical binding in live cells, rather than relying on a downstream proxy.

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Causality: NanoLuc acts as the BRET donor. Fusing it to the kinase ensures that the signal originates exclusively from the target of interest, eliminating background noise from off-target binding.

  • Tracer Addition: Plate cells in a 384-well format and add a cell-permeable fluorescent kinase tracer (BRET acceptor).

    • Causality: The tracer binds to the ATP pocket. When in close proximity to NanoLuc, energy transfers, producing a measurable fluorescent signal.

  • Inhibitor Treatment: Treat cells with a 10-point serial dilution of the pyrazole inhibitor and incubate for 2 hours.

    • Causality: The 2-hour window allows the inhibitor to penetrate the cell membrane, reach equilibrium, and competitively displace the tracer from the ATP pocket.

  • Signal Detection: Add NanoLuc substrate and measure dual-emission luminescence (donor at 460 nm, acceptor at 618 nm). Calculate the BRET ratio (618/460).

    • Causality: As the pyrazole inhibitor displaces the tracer, the BRET ratio decreases proportionally. This competitive displacement confirms that the inhibitor physically occupies the target's ATP pocket inside a living cell.

  • Validation Control: Run a parallel assay using a mutated kinase (e.g., a gatekeeper mutant) or a known non-binding analog.

    • Causality: This internal control proves that the loss of BRET signal is due to specific active-site binding, not compound autofluorescence or generalized cytotoxicity.

PathwayCrossReactivity Inhibitor Promiscuous Pyrazole (e.g., PP1) SRC SRC Kinase (Primary Target) Inhibitor->SRC Inhibits ABL ABL Kinase (Off-Target) Inhibitor->ABL Cross-reacts FAK FAK / Paxillin SRC->FAK Activates STAT5 STAT5 ABL->STAT5 Activates Migration Inhibition of Cell Migration (Desired) FAK->Migration Blocks Toxicity Hematological Toxicity (Adverse) STAT5->Toxicity Triggers

Caption: Divergent signaling impacts of a promiscuous pyrazole inhibitor hitting both SRC (efficacy) and ABL (toxicity).

Conclusion

The pyrazole scaffold remains one of the most versatile building blocks in kinase inhibitor discovery. However, the historical reliance on simple hinge-binding motifs has populated the literature with promiscuous tool compounds that confound phenotypic data. By integrating advanced structural strategies—such as macrocyclization and gatekeeper-pocket targeting—with rigorous, multi-tiered profiling workflows, researchers can successfully navigate the kinome's conserved ATP pockets to develop highly selective, next-generation therapeutics.

References

  • Hantschel, O., et al. (2013). "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." Nature Chemical Biology.[Link]

  • Schenone, S., et al. (2019). "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase." Journal of Medicinal Chemistry.[Link]

  • Tjaden, A., et al. (2023). "Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3." bioRxiv.[Link]

  • Drewes, G., et al. (2022). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences.[Link]

  • Cherukpalli, S., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry.[Link]

Head-to-head comparison of different pyrazole synthesis methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the construction of this five-membered ring presents a classic synthetic dilemma: balancing scalability against regiocontrol .

While the classical Knorr synthesis remains the industrial workhorse, its inability to reliably distinguish between the two carbonyls in unsymmetrical 1,3-dicarbonyls often leads to inseparable regioisomeric mixtures. This guide compares the classical approach against two precision-engineered alternatives: 1,3-Dipolar Cycloaddition and the emerging Vinyl Sulfoxonium Ylide Strategy (2024) .

Quick Selection Guide
MethodologyBest For...Primary LimitationRegiocontrol
Classical Knorr Scalability & Symmetrical substrates. (e.g., Celecoxib manufacturing)Poor regioselectivity with similar electronic/steric groups.Low (Substrate dependent)
1,3-Dipolar Cycloaddition Complex/Fused Systems . Accessing 3,4-disubstituted patterns.Safety hazards (Diazo handling); Atom economy.High (Steric/Catalyst controlled)
Vinyl Sulfoxonium Ylides Tunable Regioselectivity . Accessing specific 1,3,5- or 1,3,4-isomers on demand.[1]Reagent preparation (Ylide synthesis required).[2][3]Excellent (Switchable)

Methodology 1: The Classical Knorr Synthesis

The Industrial Standard

Mechanism & Causality

The Knorr synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen on one of the carbonyl carbons, followed by dehydration and intramolecular cyclization.

  • The Regioselectivity Problem: If the 1,3-dicarbonyl is unsymmetrical (R1 ≠ R2), the hydrazine can attack either carbonyl, leading to a mixture of 1,3,5- and 1,3,4-substituted isomers.

  • The Celecoxib Exception: In the synthesis of Celecoxib, the trifluoromethyl (CF3) group is highly electron-withdrawing, making the adjacent carbonyl harder (more electrophilic) but also subject to hydrate formation. However, the reaction is largely directed by the steric bulk and the specific reactivity of the CF3-beta-diketone, favoring one isomer significantly.

Experimental Protocol: Synthesis of Celecoxib Analogue

This protocol is adapted from industrial standards for 1,5-diaryl-3-trifluoromethylpyrazoles.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (0.5 M concentration)

  • Catalyst: HCl (cat.) or reflux in acetic acid.

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (2.30 g, 10 mmol) and ethanol (20 mL).

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (2.46 g, 11 mmol).

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) for the disappearance of the diketone.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

  • Validation: 1H NMR should show a characteristic pyrazole singlet (C4-H) around δ 6.8–7.2 ppm.

Mechanistic Visualization

KnorrMechanism cluster_0 Reactants Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathA Attack at C1 (Sterically/Electronically Favored) Dicarbonyl->PathA k1 PathB Attack at C3 (Less Favored) Dicarbonyl->PathB k2 Hydrazine Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB ProductA Isomer A (Major) PathA->ProductA Cyclization ProductB Isomer B (Minor/Impurity) PathB->ProductB Cyclization

Figure 1: The bifurcation in Knorr synthesis leading to regioisomeric mixtures.

Methodology 2: 1,3-Dipolar Cycloaddition (Sydnones)

The Precision Tool for Complex Substitution

Mechanism & Causality

This method utilizes a [3+2] cycloaddition between a 1,3-dipole and a dipolarophile (alkyne). We focus here on Sydnones (mesoionic compounds) reacting with alkynes.

  • Why use this? Unlike Knorr, which builds the ring from acyclic precursors, this method snaps two fragments together. It is particularly powerful for synthesizing 1,4-disubstituted pyrazoles or fused ring systems which are difficult to access via condensation.

  • Regiocontrol: Controlled by the FMO (Frontier Molecular Orbital) coefficients. Copper(I) catalysis (CuAAC-like) can force specific regioselectivity.

Experimental Protocol: Sydnone-Alkyne Cycloaddition

Based on protocols for 1,3-diphenylpyrazole synthesis via sydnone extrusion.

Reagents:

  • N-Phenylsydnone (1.0 equiv) (Prepared from N-nitroso-N-phenylglycine)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Solvent: Xylene (High boiling point required for thermal extrusion of CO2)

Step-by-Step Workflow:

  • Preparation: In a heavy-walled pressure tube or round-bottom flask, dissolve N-phenylsydnone (1.62 g, 10 mmol) in xylene (30 mL).

  • Addition: Add DMAD (1.47 mL, 12 mmol) dropwise.

  • Cycloaddition-Extrusion: Heat to reflux (140 °C). The reaction involves the cycloaddition followed by the retro-Diels-Alder loss of CO2. Evolution of gas will be observed.[3]

  • Duration: Reflux for 8–12 hours.

  • Workup: Evaporate xylene under reduced pressure.

  • Purification: The residue is often an oil that solidifies. Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).

Methodology 3: Vinyl Sulfoxonium Ylide Strategy (2024)

The Modern Regioselective Problem Solver

Mechanism & Causality

A breakthrough reported in The Journal of Organic Chemistry (2024) utilizes vinyl sulfoxonium ylides and aryl diazonium salts .

  • The Innovation: This method is transition-metal-free and offers switchable regioselectivity .

    • 1,3-Disubstituted Ylides ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       yield 1,3,5-trisubstituted pyrazoles .[2][5]
      
    • 2,3-Disubstituted Ylides ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       yield 1,3,4-trisubstituted pyrazoles .[2][5]
      
  • Mechanism: It proceeds via a novel azo-coupling to the ylide carbon, followed by cyclization and loss of DMSO. This bypasses the ambiguity of carbonyl attack seen in Knorr.

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Reference: Vishwakarma et al., J. Org.[1][5][6] Chem. 2024[1][2][4][5][7][8]

Reagents:

  • S-Allyl-S,S-diphenylsulfoxonium triflate (Ylide precursor) (1.0 equiv)

  • Benzenediazonium tetrafluoroborate (1.2 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Ylide Generation: Dissolve the sulfoxonium salt (1.0 mmol) in MeCN (5 mL) and treat with K2CO3 (2.0 mmol) at room temperature for 15 mins to generate the free ylide in situ.

  • Coupling: Add the aryl diazonium salt (1.2 mmol) portion-wise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. The reaction color typically changes from yellow to orange/red.

  • Quenching: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography.

  • Self-Validation: The absence of the sulfoxonium methyl peak in NMR and appearance of the pyrazole proton confirms cyclization.

Decision Logic for Method Selection

MethodSelection Start Target Pyrazole Structure Sym Symmetrical Substituents? Start->Sym Scale Industrial Scale (>1kg)? Sym->Scale Yes Regio Specific Regioisomer Needed? Sym->Regio No (Unsymmetrical) Knorr METHOD 1: Knorr Synthesis (Cost-effective, Scalable) Scale->Knorr Yes Scale->Knorr No (but preferred) Regio->Knorr No Preference Ylide METHOD 3: Vinyl Sulfoxonium Ylide (High Regiocontrol) Regio->Ylide Strict 1,3,5 or 1,3,4 Control Cyclo METHOD 2: [3+2] Cycloaddition (Complex/Fused Systems) Regio->Cyclo Fused Rings / 1,4-Subst.

Figure 2: Strategic decision tree for selecting the optimal synthesis route.

Head-to-Head Performance Data

FeatureKnorr Synthesis1,3-Dipolar CycloadditionSulfoxonium Ylide (2024)
Atom Economy High (Water is byproduct)High (100% in click, -CO2 in sydnones)Moderate (Loss of DMSO)
Regioselectivity Low (Substrate dependent)High (Catalyst/Substrate controlled)Excellent (Tunable)
Reaction Conditions Acidic/Basic, RefluxThermal or Metal CatalyzedMild (RT, Base mediated)
Substrate Scope Limited by 1,3-dicarbonyl availabilityRequires Diazo/AlkyneBroad (Anilines & Ylides)
Scalability Excellent Moderate (Safety concerns)Good (Solid reagents)

References

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Link

  • Deng, X., & Mani, N. S. (2008).[1][9][10][11][12] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024).[1][5] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry, 89(24), 18535–18549.[1][2][5][13] Link

  • Gosselin, F., et al. (2024). Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib. MDPI Processes. Link

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Safety Operating Guide

4-Nitro-1-propyl-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step safety and logistical guide for the handling and disposal of 4-Nitro-1-propyl-1H-pyrazol-3-amine (CAS: 2023003-36-1) in a professional laboratory environment.

Chemical Hazard Profiling & Causality

4-Nitro-1-propyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by the presence of both an electron-donating amino group and an electron-withdrawing nitro group on a pyrazole ring.

Mechanistic Safety Assessment: The presence of a nitro group dictates stringent handling protocols. Nitroheterocyclic compounds can exhibit thermal instability and energetic decomposition under extreme conditions. Furthermore, they frequently present significant toxicological risks, including skin sensitization, irritation, and potential systemic toxicity upon absorption. Because the nitro group is highly oxidized, it can react violently with strong reducing agents (leading to exothermic reduction), while the organic pyrazole backbone serves as fuel in the presence of strong oxidizers [1].

Hazard Mitigation and PPE Requirements

Before initiating any workflow involving this compound, establish the following protective measures to ensure a self-validating safety system.

Protection CategoryRequired EquipmentCausality / Rationale
Respiratory Fume hood (minimum 100 LFM face velocity)Prevents inhalation of aerosolized particulates or dust during the weighing and transfer of the solid compound [2].
Dermal / Hand Nitrile or Neoprene gloves (double-gloving recommended)Prevents transdermal absorption. Double-gloving ensures the inner glove remains uncontaminated if the outer glove is breached.
Ocular Chemical splash gogglesProtects the ocular mucosa from irritating dust or accidental splashes if the compound is in solution.
Body Flame-resistant lab coat, full-length pants, closed-toe shoesProvides a physical barrier against accidental spills and minimizes exposed skin area.

Step-by-Step Disposal Methodology

In professional research environments, the safest and most compliant method for managing chemical waste is collection and transfer to a licensed hazardous waste facility. In-house chemical treatment (e.g., attempting to chemically reduce the nitro group for neutralization) is strictly prohibited. Such procedures introduce severe exothermic reaction risks, generate toxic byproducts, and violate environmental regulations regarding unlicensed hazardous waste treatment [3].

Operational Disposal Workflow:

  • Chemical Segregation: Isolate 4-Nitro-1-propyl-1H-pyrazol-3-amine waste from all incompatible materials. Causality: Mixing nitro compounds with strong reducing agents, strong acids, or strong bases in a waste container can trigger delayed exothermic reactions, leading to container over-pressurization and rupture.

  • Primary Containment: Transfer the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or borosilicate glass are required. Causality: Solid organic compounds and their solvent solutions can degrade low-density plastics over time. HDPE and glass provide an inert, impermeable barrier.

  • Regulatory Labeling: Affix a standardized Hazardous Waste tag to the container immediately upon the first addition of waste. The label must explicitly state "4-Nitro-1-propyl-1H-pyrazol-3-amine" and the primary hazard (e.g., "Toxic", "Irritant"). Causality: Accurate labeling prevents dangerous downstream mixing by Environmental Health and Safety (EHS) personnel and complies with Resource Conservation and Recovery Act (RCRA) tracking mandates [3].

  • Satellite Accumulation: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Place the primary container inside a secondary containment tray. Causality: Secondary containment captures material in the event of primary vessel failure, preventing environmental release and cross-contamination.

  • EHS Transfer: Once the container is full or the regulatory time limit is reached, submit a pickup request to your institution's EHS department or a licensed hazardous waste contractor for final incineration or secure landfill disposition.

Waste Management Visualization

WasteManagement Start Waste Generation 4-Nitro-1-propyl-1H-pyrazol-3-amine Segregation Chemical Segregation Isolate from Oxidizers/Reducers Start->Segregation Assess compatibility Containment Primary Containment Seal in HDPE/Glass Segregation->Containment Transfer to vessel Labeling Regulatory Labeling Apply Hazardous Waste Tag Containment->Labeling Identify contents Storage Satellite Accumulation Store in Secondary Containment Labeling->Storage Move to SAA Disposal Final Disposition Transfer to EHS/Licensed Contractor Storage->Disposal Request pickup

Figure 1: Standardized operational workflow for the safe containment and disposal of nitroheterocyclic chemical waste.

Spill Management Protocol

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the size of the spill. If the spill is large or involves highly concentrated solutions, evacuate the laboratory and contact emergency responders immediately.

  • Don Appropriate PPE: Ensure you are wearing the PPE outlined in Section 2. If the spill involves volatile solvents, a respirator may be required [2].

  • Containment: If the compound is in a liquid solution, surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Causality: Inert absorbents prevent the liquid from spreading without reacting with the spilled chemical. Do not use combustible materials like sawdust.

  • Collection: If the spill is a dry powder, carefully sweep it up using a spark-proof brush and dustpan to avoid generating airborne dust. If it is a liquid, scoop up the saturated absorbent material.

  • Disposal: Place all collected material, including contaminated PPE and cleanup tools, into a heavy-duty hazardous waste bag or an HDPE bucket. Seal and label it as hazardous waste according to the workflow in Section 3.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water as hazardous waste if possible.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. URL: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. URL: [Link]

Comprehensive Safety & Handling Guide: 4-Nitro-1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment (The "Why")[1][2]

4-Nitro-1-propyl-1H-pyrazol-3-amine is a specialized heterocyclic intermediate often used in high-value pharmaceutical synthesis.[1] As a research-grade chemical, it likely lacks a fully populated toxicological dataset.[1] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) and the "Precautionary Principle."

Hazard Analysis (SAR-Based)

This compound features three distinct functional motifs that dictate our safety approach:

  • Nitro Group (

    
    ): 
    
    • Energetic Potential: Nitro-pyrazoles are high-energy density materials.[1] They possess a risk of rapid decomposition under heat or shock.

    • Toxicity: Nitroaromatics are known methemoglobin formers (interfering with oxygen transport in blood) and are readily absorbed through the skin.

  • Primary Amine (

    
    ): 
    
    • Corrosivity: Amines are alkaline and can cause severe, irreversible eye damage (corneal opacity) and skin sensitization.

  • Propyl Chain:

    • Lipophilicity: Increases the molecule's ability to penetrate the skin barrier, heightening systemic toxicity risks from the nitro group.

Core Directive: Treat this substance as a sensitizing, skin-absorbable toxicant with potential energetic instability. [1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Rationale
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient.[1] The amine functionality poses a risk of permanent eye damage; the face shield protects against potential deflagration of the nitro-pyrazole core.[1]
Hand (Primary) Nitrile (High Dexterity) 4-6 mil thickness.[1] Provides immediate splash protection.[2]
Hand (Secondary) Silver Shield / Laminate Worn under nitrile gloves if handling solutions >100mL. Laminates prevent permeation of nitro-aromatics, which can degrade nitrile over time.[1]
Respiratory Fume Hood (Mandatory) Do not handle open powder on a benchtop. If hood work is impossible, a P100/OV respirator is required.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids. Tyvek repels dust and splashes, preventing dermal absorption.
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the operation scale.

PPE_Decision_Logic start Start: Handling 4-Nitro-1-propyl-1H-pyrazol-3-amine state_check Physical State? start->state_check solid Solid / Powder state_check->solid solution Solution / Liquid state_check->solution hood_check Is Fume Hood Available? solid->hood_check sol_vol Volume > 100 mL? solution->sol_vol hood_yes Standard PPE: Nitrile Gloves + Goggles Work inside Hood hood_check->hood_yes Yes hood_no Escalated PPE: N95/P100 Mask + Goggles Static Control Mat hood_check->hood_no No (High Risk) gloves_std Double Nitrile Gloves sol_vol->gloves_std No gloves_high Silver Shield Liners + Nitrile Outer + Face Shield sol_vol->gloves_high Yes

Figure 1: Decision logic for PPE selection based on physical state and volume. Note the escalation to respiratory protection if engineering controls (hood) are absent.

Part 3: Operational Protocols

Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Segregation: Keep away from strong oxidizers and reducing agents . Nitro groups can react violently with reducing metals (Zn, Fe) in acidic media.

  • Shelf Life: Re-test purity every 6 months. Nitro-pyrazoles can degrade, potentially forming shock-sensitive crystals.[1]

Weighing & Transfer
  • Static Control: Use an antistatic gun or balance ionizer. Dry nitro-pyrazole powders can accumulate static charge, posing an ignition risk.[1]

  • Technique:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tarred closed vessel for transfer. Never walk through the lab with an open spatula.

    • Clean the balance area immediately with a damp tissue (do not create dust).

Reaction Setup
  • Thermal Control: Never heat a reaction containing this intermediate above 100°C without Differential Scanning Calorimetry (DSC) data.

  • Blast Shielding: For reactions >1g, use a polycarbonate blast shield. The combination of a nitro group on a strained pyrazole ring suggests potential for rapid pressure rise.

Waste Disposal
  • Categorization: Segregate as "Toxic Organic Waste - Nitrogenous." [1]

  • Do Not Mix: Never mix with strong acid waste streams (risk of exothermic decomposition) or metal-rich waste (risk of reduction to reactive species).[1]

  • Quenching: If quenching a reaction mixture, add the mixture to the quench solution (water/bicarb) slowly at 0°C to manage exotherms.

Part 4: Emergency Response

In the event of exposure, immediate action is critical due to the rapid absorption potential of nitro-aromatics.[1]

ScenarioImmediate Action Protocol
Skin Contact 1. Drench: Wash with soap and water for 15 min.[3][4] Avoid organic solvents (ethanol) which enhance absorption.2. Monitor: Watch for signs of cyanosis (blue lips/nails) indicating methemoglobinemia.
Eye Contact 1. Irrigate: Flush for 15 min minimum. Lift eyelids.2. Medical: Seek an ophthalmologist immediately. Amine burns can have delayed onset severity.
Spill (Solid) 1. Isolate: Evacuate area.2. Wet Wipe: Cover with damp paper towels to prevent dust. Do not dry sweep.3. Dispose: Double bag in hazardous waste.
Handling Workflow Diagram

The following diagram outlines the safe handling lifecycle from storage to disposal.

Handling_Workflow cluster_0 Storage cluster_1 Preparation cluster_2 Reaction cluster_3 Disposal store Cold Storage (4°C) Inert Gas weigh Weighing (Static Control) store->weigh Equilibrate dissolve Solubilization (Fume Hood) weigh->dissolve react Synthesis (Blast Shield if >1g) dissolve->react quench Quench (Slow Addition) react->quench waste Segregated Waste (Toxic Organic) quench->waste

Figure 2: Operational lifecycle of 4-Nitro-1-propyl-1H-pyrazol-3-amine, highlighting critical control points (Static Control, Blast Shield).[1]

References

  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine (Analog Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Nitro-pyrazole derivatives.[1] Retrieved October 26, 2023, from [Link][1]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and industry best practices for handling high-energy nitrogenous heterocycles.[1] Always consult your institution's Chemical Hygiene Officer before scaling up protocols.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.